Spiramilactone B
Description
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Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3 |
InChI Key |
DNBGAGAUTOKWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Spironolactone's Mechanism of Action in Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spironolactone (B1682167), a potassium-sparing diuretic, exerts its primary effects within the distal convoluted tubule and collecting duct of the nephron. Its mechanism of action is centered on the competitive antagonism of the mineralocorticoid receptor (MR), which is activated by aldosterone (B195564). By blocking the action of aldosterone, spironolactone disrupts the synthesis of aldosterone-induced proteins, leading to a cascade of events that ultimately alter ion transport in the renal tubules. This guide provides a comprehensive overview of the molecular pathways, quantitative effects, and experimental methodologies related to spironolactone's function in the kidney.
Core Mechanism: Competitive Antagonism of the Mineralocorticoid Receptor
Spironolactone and its active metabolites, primarily canrenone (B1668266) and 7α-thiomethyl-spironolactone, function as direct competitive antagonists of the mineralocorticoid receptor.[1] This receptor, a member of the nuclear receptor superfamily, is located in the cytoplasm of principal cells in the distal renal tubules.[2] Under normal physiological conditions, aldosterone binds to the MR, leading to its activation and translocation to the nucleus, where it modulates the transcription of specific genes.
Spironolactone's molecular structure allows it to bind to the same site on the MR as aldosterone, thereby preventing the receptor's activation.[1] This competitive inhibition is the cornerstone of spironolactone's diuretic and antihypertensive effects.
Binding Affinity
The affinity of spironolactone for the mineralocorticoid receptor has been quantified in various in vitro studies.
| Compound | Receptor | IC50 (nM) | Species |
| Spironolactone | Mineralocorticoid Receptor | 24 | Not Specified |
| Spironolactone | Androgen Receptor | 77 | Not Specified |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The binding of aldosterone to the mineralocorticoid receptor initiates a signaling cascade that ultimately regulates the activity of key ion channels in the apical membrane of principal cells. Spironolactone, by blocking this initial step, prevents these downstream effects.
Aldosterone-Induced Signaling Pathway
The following diagram illustrates the canonical aldosterone signaling pathway in a principal cell of the renal collecting duct and the point of inhibition by spironolactone.
Caption: Aldosterone signaling pathway in a renal principal cell and spironolactone's point of inhibition.
Regulation of Ion Channels
The primary targets of the aldosterone-induced signaling pathway are the Epithelial Sodium Channel (ENaC) and the Renal Outer Medullary Potassium Channel (ROMK).
-
ENaC: Aldosterone increases the number and open probability of ENaC channels in the apical membrane of principal cells. This is mediated, in part, by the serum and glucocorticoid-inducible kinase 1 (SGK1), an aldosterone-induced protein. SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2, which would otherwise target ENaC for degradation. By preventing this degradation, aldosterone promotes sodium reabsorption from the tubular fluid into the principal cells.
-
ROMK: The increased sodium reabsorption through ENaC creates a more negative electrical potential in the tubular lumen. This favorable electrochemical gradient drives the secretion of potassium ions (K+) from the principal cells into the tubular fluid through ROMK channels.
Spironolactone, by inhibiting the initial aldosterone-MR binding, prevents the synthesis of SGK1 and other aldosterone-induced proteins. This leads to increased Nedd4-2 activity, subsequent ENaC degradation, and a reduction in sodium reabsorption. The resulting less negative luminal potential diminishes the driving force for potassium secretion, leading to potassium retention.
Quantitative Effects of Spironolactone
The administration of spironolactone leads to measurable changes in blood pressure, serum electrolytes, and urinary electrolyte excretion.
Effects on Blood Pressure
| Study Population | Spironolactone Dose | Duration of Treatment | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Resistant Hypertension | 25 mg/day | 8 weeks | 9.8 - 13.0 | 3.2 - 6.4 |
| Refractory Hypertension | 1 mg/kg/day | 1 month | 24 | 10 |
| Resistant Hypertension | 25-50 mg/day | 1.3 years (median) | 21.9 | 9.5 |
| Essential Hypertension | 100 mg b.i.d. | 1 month | 27 | 11 |
Effects on Serum Electrolytes
| Study Population | Spironolactone Dose | Duration of Treatment | Change in Serum Potassium | Change in Serum Sodium |
| Severe Chronic Heart Failure | 25 mg/day | 3 months | Significant increment (p<0.05) | No significant reduction |
| Congestive Heart Failure and/or Arterial Hypertension | 100 mg/day | 6 months | Significant increase | Not specified |
Effects on Urinary Electrolytes
| Study Population | Spironolactone Dose | Outcome | Result |
| Acutely Decompensated Heart Failure | 100 mg/day | Spot Urinary Sodium (Day 3) | 84.13 ± 28.71 mmol/L (Spironolactone) vs. 70.74 ± 34.43 mmol/L (Control) |
| Healthy Subjects (exercising) | 300 mg over 18h | Urinary Sodium Excretion Rate | Significantly higher with spironolactone (P<0.05) |
| Resistant Hypertension | 12.5-25 mg/day | 24h Urinary Sodium Excretion and BP Response | Patients with higher urinary sodium excretion (≥ 200mEq/24h) had a greater blood pressure reduction. |
Effects on Aldosterone and Renin
Spironolactone's blockade of the mineralocorticoid receptor disrupts the negative feedback loop of the renin-angiotensin-aldosterone system (RAAS). This typically leads to a compensatory increase in plasma renin activity and aldosterone levels.[3][4]
Experimental Protocols
The following sections outline the methodologies for key experiments used to investigate the mechanism of action of spironolactone.
In Vitro Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of spironolactone for the mineralocorticoid receptor.
Methodology:
-
Receptor Source Preparation: Cytosol containing mineralocorticoid receptors is prepared from tissues with high MR expression (e.g., rat kidney) or from cell lines engineered to overexpress the human MR.
-
Radioligand: A radiolabeled mineralocorticoid, typically [³H]-aldosterone, is used.
-
Competitive Binding Assay:
-
A fixed concentration of [³H]-aldosterone is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled spironolactone are added to compete with the radioligand for binding to the MR.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, leaving the receptor-bound [³H]-aldosterone in the supernatant.
-
Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of [³H]-aldosterone binding (IC50) is calculated to determine its binding affinity.
Measurement of Transepithelial Voltage and Sodium Transport in Cultured Renal Cells
Objective: To assess the effect of spironolactone on sodium transport across a monolayer of renal epithelial cells.
Methodology:
-
Cell Culture: Renal epithelial cells (e.g., from the cortical collecting duct) are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Measurement of Transepithelial Voltage (Vt) and Short-Circuit Current (Isc):
-
Voltage-sensing and current-passing electrodes are placed in each compartment.
-
The spontaneous transepithelial voltage is measured.
-
A voltage clamp is used to maintain the Vt at 0 mV, and the current required to do so (the short-circuit current) is measured. The Isc is a direct measure of net ion transport across the epithelium.
-
-
Experimental Intervention:
-
Aldosterone is added to the basolateral side to stimulate sodium transport.
-
Spironolactone is then added (typically to the basolateral side) to assess its inhibitory effect on the aldosterone-induced increase in Isc.
-
Amiloride, an ENaC blocker, can be added to the apical side to confirm that the measured current is primarily due to sodium transport through ENaC.
-
Patch-Clamp Analysis of ENaC and ROMK Channels
Objective: To directly measure the activity of individual ENaC and ROMK channels in response to aldosterone and spironolactone.
Methodology:
-
Cell Preparation: Principal cells from the collecting duct are isolated or studied in situ in split-open tubules.
-
Patch-Clamp Recording:
-
A glass micropipette with a very small tip opening is pressed against the apical membrane of a principal cell to form a high-resistance seal (gigaseal).
-
Cell-attached configuration: The patch of membrane under the pipette remains attached to the cell, allowing the recording of single-channel currents in a near-physiological state.
-
Whole-cell configuration: The membrane patch is ruptured, allowing for the measurement of the total current from all channels in the cell membrane.
-
-
Experimental Conditions:
-
The composition of the pipette and bath solutions is controlled to isolate the currents of interest (e.g., using specific ion concentrations and channel blockers).
-
Cells are pre-treated with aldosterone with or without spironolactone.
-
-
Data Analysis: The open probability, conductance, and density of ENaC and ROMK channels are analyzed to determine the effects of spironolactone.
Western Blotting for Aldosterone-Induced Proteins
Objective: To quantify the expression of aldosterone-induced proteins, such as SGK1, and the phosphorylation status of their targets, like Nedd4-2, in response to spironolactone.
Methodology:
-
Sample Preparation: Kidney tissue or cultured renal cells are treated with aldosterone and/or spironolactone. The cells or tissues are then lysed to extract total protein.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-SGK1 or anti-phospho-Nedd4-2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Conclusion
Spironolactone's mechanism of action in the renal tubules is a well-defined process of competitive antagonism of the mineralocorticoid receptor. This primary action initiates a cascade of intracellular events that culminate in the downregulation of ENaC-mediated sodium reabsorption and a subsequent decrease in ROMK-mediated potassium secretion. The quantitative data from clinical and preclinical studies consistently demonstrate the physiological consequences of this mechanism, including reduced blood pressure and alterations in serum and urinary electrolyte levels. The experimental protocols outlined provide a framework for the continued investigation of mineralocorticoid receptor antagonists and their role in renal physiology and pathophysiology. This in-depth understanding is crucial for the development of novel and more specific therapies targeting the renin-angiotensin-aldosterone system.
Experimental Workflow Diagram
Caption: A logical workflow for investigating spironolactone's mechanism of action.
References
- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Raised aldosterone to renin ratio predicts antihypertensive efficacy of spironolactone: a prospective cohort follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Landmark Diuretic: A Technical Guide to the Discovery and Synthesis of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of spironolactone (B1682167), a cornerstone in the management of conditions driven by excess aldosterone (B195564). We will delve into the historical context of its development, detail its chemical synthesis, present its pharmacological properties with quantitative data, and provide illustrative experimental protocols and signaling pathways.
A Historical Perspective: The Discovery of Spironolactone
The journey to spironolactone's discovery began with the understanding of the role of aldosterone in fluid and electrolyte balance. The timeline below highlights the key milestones in its development.[1][2]
-
1950: Deming and Luetscher identify increased sodium retention in patients with heart disease, pointing towards a hormonal influence.[2]
-
1953: Aldosterone, initially termed electrocortin, is discovered by Simpson and Tait, revealing a potent mineralocorticoid responsible for sodium and potassium regulation.[1][2]
-
1955: The first case of primary aldosteronism is described by Jerome Conn, establishing a clear clinical target for an aldosterone antagonist.
-
1957: Researchers at G. D. Searle & Co., led by John A. Cella and Robert C. Tweit, synthesize spironolactone (initially coded SC-9420). In the same year, Kagawa and colleagues discover that 17-spirolactone steroids can effectively block the effects of mineralocorticoids.
-
1959: Spironolactone is introduced to the market under the brand name Aldactone, offering a novel therapeutic option for conditions associated with hyperaldosteronism.
-
1963: The observation of "spironolactone bodies" in the adrenal glands of treated patients by Janigan provides early evidence of its biological effects.
The Chemical Synthesis of Spironolactone
The industrial synthesis of spironolactone has evolved, with primary routes starting from either dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione. A common and efficient method involves the conversion of the intermediate canrenone (B1668266) to spironolactone.
Synthesis of Spironolactone from Canrenone
This method involves the addition of a thioacetyl group to canrenone.
Quantitative Data for Synthesis
| Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Purity (HPLC) |
| Canrenone | Potassium thioacetate, Methanesulfonic acid | Ethanol | Reflux, then -10°C | 76% | 99.0% |
| Canrenone | Potassium thioacetate, Oxalic acid | Ethanol | Reflux, then -10°C | 75.8% | 99.3% |
| Canrenone | Thioacetic acid | Methanol | Reflux, then 0°C | 99.0% | 99.8% |
Detailed Experimental Protocol: Synthesis from Canrenone and Potassium Thioacetate
This protocol is adapted from a patented method and provides a high-yield synthesis of spironolactone.
Materials:
-
Canrenone
-
Potassium thioacetate
-
Methanesulfonic acid
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 12.25 g of canrenone, 8.6 g of potassium thioacetate, and 100 ml of ethanol.
-
Heat the mixture to reflux.
-
Slowly add 7.3 g of methanesulfonic acid dropwise over approximately 1 hour.
-
Continue to reflux the reaction mixture for an additional 3 hours.
-
After the reaction is complete, stop heating and cool the mixture to -10°C.
-
Maintain the temperature at -10°C for 2.2 hours to allow for precipitation.
-
Filter the precipitate.
-
Wash the filter cake with 10 ml of water and 10 ml of ethanol.
-
Dry the crude product to obtain approximately 14.5 g of crude spironolactone.
-
Recrystallize the crude product from ethanol to yield approximately 12.43 g of pure spironolactone.
Mechanism of Action: A Dual Antagonist
Spironolactone exerts its therapeutic effects primarily through competitive antagonism of the mineralocorticoid receptor (MR), with additional antiandrogenic activity.
Genomic and Non-Genomic Signaling Pathways
Spironolactone's primary mechanism is the blockade of the genomic signaling pathway of aldosterone. It also exhibits non-genomic effects that are independent of aldosterone antagonism.
Receptor Binding Affinity
Spironolactone and its active metabolites, canrenone and 7α-thiomethylspironolactone, exhibit varying affinities for steroid hormone receptors, which explains its therapeutic effects and side-effect profile.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Spironolactone | Mineralocorticoid (MR) | 24 |
| Androgen (AR) | 310 | |
| Progesterone (PR) | 320 | |
| Canrenone | Mineralocorticoid (MR) | 24 |
| 7α-thiomethylspironolactone | Mineralocorticoid (MR) | 1.2 |
In Vitro and In Vivo Evaluation
The pharmacological properties of spironolactone have been extensively characterized through a variety of in vitro and in vivo experimental models.
Mineralocorticoid Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of spironolactone for the mineralocorticoid receptor.
Materials:
-
Source of mineralocorticoid receptors (e.g., rat kidney cytosol or cells expressing recombinant human MR)
-
[³H]-Aldosterone (radioligand)
-
Unlabeled spironolactone
-
Assay buffer (e.g., Tris-HCl with EDTA and molybdate)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare the receptor-containing cytosol or cell lysate and keep it on ice.
-
In a series of microcentrifuge tubes, add a fixed concentration of [³H]-aldosterone (e.g., 2 nM).
-
Add increasing concentrations of unlabeled spironolactone to the tubes.
-
For the determination of non-specific binding, add a 500-fold excess of unlabeled aldosterone to a separate set of tubes.
-
Initiate the binding reaction by adding the receptor preparation to each tube.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube, vortex, and incubate for 10 minutes at 4°C.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
Transfer the supernatant containing the bound radioligand to scintillation vials.
-
Add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of spironolactone and determine the IC50 value (the concentration of spironolactone that inhibits 50% of specific [³H]-aldosterone binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Diuretic Activity in Rats
This protocol describes a method to assess the diuretic and electrolyte-excreting effects of spironolactone in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
Spironolactone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Fast the rats for 18 hours with free access to water.
-
Administer a saline load (0.9% NaCl, 25 ml/kg) orally to all animals to ensure a baseline urine output.
-
Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of spironolactone (e.g., 10, 20, 40 mg/kg) orally.
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine for a specified period, typically 5 to 24 hours.
-
Measure the total urine volume for each rat.
-
Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of Na⁺ and K⁺ for each animal.
-
Compare the urine volume and electrolyte excretion between the spironolactone-treated groups and the control group to determine the diuretic and potassium-sparing effects.
Quantitative Data from In Vivo Diuretic Studies in Rats:
| Treatment (Dose) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/5h) | K⁺ Excretion (mEq/5h) |
| Control (Vehicle) | 2.5 ± 0.3 | 0.15 ± 0.02 | 0.20 ± 0.03 |
| Spironolactone (20 mg/kg) | 4.8 ± 0.5 | 0.35 ± 0.04 | 0.18 ± 0.02 |
*p < 0.05 compared to control. Data are representative and may vary between studies.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method to evaluate the blood pressure-lowering effects of spironolactone in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Spironolactone
-
Vehicle
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Acclimate the SHR to the blood pressure measurement procedure.
-
Record baseline systolic blood pressure (SBP) for all animals.
-
Divide the rats into a control group (vehicle) and a treatment group (spironolactone, e.g., 20 mg/kg/day orally).
-
Administer the treatment daily for a specified duration (e.g., 4-8 weeks).
-
Measure SBP at regular intervals throughout the study.
-
At the end of the study, compare the final SBP between the treated and control groups to assess the antihypertensive effect.
Quantitative Data from In Vivo Antihypertensive Studies in SHR:
| Treatment Group | Duration of Treatment | Mean Arterial Pressure (mmHg) at Endpoint |
| Control (SHR) | 8 weeks | 197 ± 7 |
| Spironolactone (20 mg/kg) | 8 weeks | 207 ± 7 |
| Wistar (Normotensive) | 8 weeks | 136 ± 2 |
Note: In some studies with SHR, low-dose spironolactone did not significantly reduce blood pressure but did show beneficial effects on cardiac hypertrophy and stiffness. In studies with salt-loaded SHR, higher doses of spironolactone (80 mg/kg) also did not significantly lower blood pressure but did abate cardiac hypertrophy. However, in clinical trials with patients having resistant hypertension, spironolactone (25 mg/day) significantly reduced systolic blood pressure.
Conclusion
The discovery and development of spironolactone marked a significant advancement in the pharmacological management of diseases characterized by excessive aldosterone activity. Its synthesis has been refined over the years to improve efficiency and yield. The understanding of its mechanism of action, encompassing both genomic and non-genomic pathways, continues to evolve, revealing a more complex pharmacological profile than initially appreciated. The experimental protocols detailed in this guide provide a framework for the continued investigation of spironolactone and the development of novel mineralocorticoid receptor antagonists with improved selectivity and efficacy.
References
Spironolactone as a Mineralocorticoid Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167), a synthetic steroid, has been a cornerstone in the management of conditions characterized by excess aldosterone (B195564) for decades. Its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), a nuclear hormone receptor crucial for regulating sodium and water homeostasis. This technical guide provides an in-depth exploration of the core pharmacology of spironolactone, focusing on its interaction with the MR. It consolidates quantitative data on its binding affinity, pharmacokinetics, and clinical efficacy. Furthermore, this guide details key experimental protocols for studying MR antagonists and visualizes the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Spironolactone is a potassium-sparing diuretic with a well-established role in treating conditions such as heart failure, hypertension, and primary hyperaldosteronism.[1] Its therapeutic effects are primarily attributed to its ability to block the actions of aldosterone at the mineralocorticoid receptor.[2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention and potassium excretion. By competitively inhibiting the binding of aldosterone to the MR, spironolactone effectively reverses these effects, leading to natriuresis and potassium conservation.[3][4] Beyond its diuretic properties, spironolactone also exhibits anti-androgenic effects, which contribute to both its therapeutic applications in conditions like hirsutism and its side-effect profile.[5] This guide will delve into the molecular pharmacology of spironolactone, providing a detailed overview of its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Spironolactone exerts its effects by directly competing with aldosterone for the ligand-binding pocket of the mineralocorticoid receptor. The MR, a member of the nuclear receptor superfamily, is predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).
Genomic Signaling Pathway
Upon binding aldosterone, the MR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of aldosterone-responsive genes. These genes encode proteins such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which mediate sodium reabsorption and potassium secretion in the distal nephron. Spironolactone, by occupying the ligand-binding site without inducing the appropriate conformational change for co-activator recruitment, prevents this cascade of events, thereby inhibiting the genomic effects of aldosterone.
Non-Genomic Signaling
In addition to the classical genomic pathway, aldosterone can elicit rapid, non-genomic effects that are not dependent on gene transcription. These effects are thought to be mediated by a subpopulation of MR located at the plasma membrane. Membrane-bound MR can interact with and activate various intracellular signaling cascades, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). These rapid signals can influence ion transport and cellular function within minutes. Spironolactone is also capable of antagonizing these non-genomic actions of aldosterone.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for spironolactone and its active metabolites.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value (nM) | Species |
| Spironolactone | Mineralocorticoid (MR) | Ki | 2.32 | Human |
| Mineralocorticoid (MR) | IC50 | 2.4 - 60 | Human | |
| Androgen (AR) | Ki | 39.4 | Human | |
| Androgen (AR) | IC50 | 13 - 670 | Human | |
| Progesterone (B1679170) (PR) | Ki | 400 | Human | |
| Glucocorticoid (GR) | Ki | 32.6 | Human | |
| Canrenone | Mineralocorticoid (MR) | - | - | - |
| Androgen (AR) | - | - | - | |
| 7α-thiomethylspironolactone | Androgen (AR) | - | - | Rat |
| 6β-hydroxy-7α-thiomethylspironolactone | - | - | - | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters
| Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone | 6β-hydroxy-7α-thiomethylspironolactone |
| Time to Peak (Tmax) | ~2.6 hours | ~4.3 hours | - | - |
| Half-life (t½) | ~1.4 hours | ~16.5 hours | ~23.9 hours | ~126 hours |
| Protein Binding | >90% | >90% | >90% | >90% |
| Metabolism | Extensively metabolized in the liver to active metabolites. | Active metabolite of spironolactone. | Active metabolite of spironolactone. | Active metabolite of spironolactone. |
Data for cirrhotic patients shows longer half-lives.
Table 3: Clinical Efficacy in Major Trials
| Trial (Indication) | Patient Population | Treatment | Key Quantitative Outcomes |
| RALES (Heart Failure) | Severe heart failure (NYHA Class III-IV), LVEF ≤35% | Spironolactone (25 mg/day) vs. Placebo | - 30% reduction in all-cause mortality (p<0.001)- 35% reduction in hospitalization for heart failure (p<0.001) |
| Meta-analysis (Resistant Hypertension) | Patients with resistant hypertension | Spironolactone (add-on therapy) vs. Placebo | - Mean reduction in office systolic BP: -20.14 mmHg- Mean reduction in office diastolic BP: -5.73 mmHg |
| Meta-analysis (Resistant Hypertension) | Patients with resistant hypertension | Spironolactone vs. Alternative Drugs | - Mean reduction in 24-hour ambulatory systolic BP: -6.98 mmHg |
Data from the Randomized Aldactone Evaluation Study (RALES) and meta-analyses of clinical trials.
Experimental Protocols
Mineralocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., spironolactone) for the MR by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Receptor Preparation: Prepare a source of MR, typically from cell lines overexpressing the human MR or from tissue homogenates known to be rich in MR (e.g., kidney).
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand for the MR (e.g., [³H]-aldosterone).
-
Competition: To parallel wells, add increasing concentrations of the unlabeled test compound (spironolactone). Include control wells with no competitor (total binding) and wells with a large excess of unlabeled aldosterone (non-specific binding).
-
Equilibrium: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Aldosterone-Induced Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to antagonize aldosterone-induced gene transcription.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293, CHO) and co-transfect them with two plasmids: one expressing the human MR and another containing a luciferase reporter gene under the control of an MRE promoter.
-
Cell Plating: Plate the transfected cells into a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of aldosterone to induce MR-mediated transcription. In parallel wells, co-treat the cells with aldosterone and increasing concentrations of spironolactone. Include appropriate controls (vehicle, aldosterone alone, spironolactone alone).
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate viability assay). Plot the normalized luciferase activity against the logarithm of the spironolactone concentration and fit the data to determine the IC50 value for transcriptional inhibition.
Structure-Activity Relationship (SAR)
The chemical structure of spironolactone is crucial for its activity as an MR antagonist. Key structural features that influence its binding affinity and antagonist properties include:
-
The γ-lactone ring at the C-17 position: This feature is essential for its antagonist activity.
-
The 7α-thioacetyl group: Modifications at this position can significantly alter both MR affinity and anti-androgenic activity. For instance, replacement of this group can lead to compounds with altered selectivity profiles.
-
Substitutions on the steroid backbone: Introduction of double bonds or other functional groups at various positions can impact receptor binding and metabolic stability.
Off-Target Effects and Side-Effect Profile
Spironolactone's structural similarity to other steroid hormones leads to cross-reactivity with their respective receptors, most notably the androgen receptor (AR). Its antagonist activity at the AR is responsible for its anti-androgenic side effects, such as gynecomastia, menstrual irregularities, and impotence. Spironolactone also has a lower affinity for the progesterone and glucocorticoid receptors. The primary electrolyte disturbance associated with spironolactone use is hyperkalemia, which necessitates careful monitoring of serum potassium levels, especially in patients with renal impairment or those taking other medications that can elevate potassium.
Conclusion
Spironolactone is a potent and effective mineralocorticoid receptor antagonist with a long history of clinical use. Its mechanism of action is well-characterized, involving the competitive inhibition of both genomic and non-genomic aldosterone signaling pathways. This guide has provided a comprehensive overview of the quantitative pharmacology of spironolactone, detailed key experimental protocols for its study, and visualized its mechanism of action and related workflows. A thorough understanding of these technical aspects is essential for the continued research and development of novel mineralocorticoid receptor antagonists with improved efficacy and safety profiles.
References
- 1. clinician.com [clinician.com]
- 2. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 5. Spironolactone: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-androgenic Properties of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167), a potassium-sparing diuretic, exhibits significant anti-androgenic properties that are leveraged in the treatment of various androgen-dependent conditions. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacokinetics, and clinical applications of spironolactone as an anti-androgen. It delves into its direct competitive antagonism of the androgen receptor and its inhibitory effects on androgen biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction
Spironolactone is a synthetic steroid that primarily functions as a competitive antagonist of the mineralocorticoid receptor, leading to its diuretic effect. Beyond this primary indication, it possesses notable anti-androgenic activity, making it a therapeutic option for conditions such as hirsutism, acne vulgaris, and female pattern hair loss.[1][2] The anti-androgenic effects of spironolactone are multifaceted, primarily attributed to its ability to competitively inhibit the androgen receptor (AR) and, to a lesser extent, to interfere with androgen synthesis.[3][4] This guide will explore these mechanisms in detail, presenting the current scientific understanding and methodologies for its study.
Mechanism of Action
Spironolactone's anti-androgenic activity stems from a dual mechanism:
-
Androgen Receptor Antagonism: Spironolactone and its active metabolites act as direct competitive antagonists of the androgen receptor.[3] They bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes.
-
Inhibition of Androgen Synthesis: Spironolactone has been shown to inhibit enzymes involved in steroidogenesis, thereby reducing the production of androgens. The primary target in this pathway is 17α-hydroxylase (CYP17A1) , a key enzyme in the synthesis of androgens. There is also some evidence, albeit conflicting, that spironolactone may weakly inhibit 5α-reductase , the enzyme responsible for converting testosterone to the more potent DHT.
Signaling Pathway of Androgen Receptor Inhibition by Spironolactone
The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of spironolactone.
Quantitative Data
Receptor Binding Affinity
The affinity of spironolactone and its metabolites for various steroid receptors is a key determinant of its activity and side-effect profile. The following table summarizes the binding affinities (Ki) and relative binding affinities (RBA) from various studies. It is important to note that reported values can vary significantly between different experimental setups.
| Compound | Receptor | Ki (nM) | Relative Binding Affinity (%) | Species |
| Spironolactone | Androgen Receptor (AR) | 1.76 - 670 | 2.7 - 67 (vs. DHT) | Human, Rat |
| Mineralocorticoid Receptor (MR) | 2.32 - 24 | - | Human | |
| Progesterone (B1679170) Receptor (PR) | 400 | - | Human | |
| Glucocorticoid Receptor (GR) | 32.6 | - | Human | |
| Canrenone | Androgen Receptor (AR) | - | 0.84 - 14 (vs. DHT) | Rat |
| 7α-thiomethylspironolactone | Androgen Receptor (AR) | - | ~4.2 (vs. DHT) | Rat |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 0.87 | 136 (vs. Metribolone) | Human |
| Testosterone | Androgen Receptor (AR) | 1.01 | 117 (vs. Metribolone) | Human |
Data compiled from multiple sources.
Inhibition of Steroidogenic Enzymes
Spironolactone's ability to inhibit enzymes in the androgen biosynthesis pathway contributes to its anti-androgenic effects.
| Enzyme | IC50 | Species/System |
| 17α-hydroxylase (CYP17A1) | - | Guinea Pig Adrenal Microsomes |
| 5α-reductase | Weak inhibition reported | In vitro and in vivo studies |
Note: Specific IC50 values for spironolactone's inhibition of human 17α-hydroxylase are not consistently reported in the literature.
Effect on Serum Testosterone Levels
Clinical studies on the effect of spironolactone on serum testosterone levels in women have yielded inconsistent results. A meta-analysis of randomized controlled trials concluded that there is no significant change in total testosterone levels with spironolactone treatment compared to placebo. However, some individual studies have reported a decrease in testosterone levels, particularly at higher doses. The clinical relevance of these changes remains a subject of investigation, with the primary anti-androgenic effect attributed to receptor blockade.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of spironolactone for the androgen receptor using a competitive radioligand binding assay.
Objective: To determine the IC50 and subsequently the Ki of spironolactone for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Spironolactone (test compound)
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Prepare rat ventral prostate cytosol by homogenization and ultracentrifugation to isolate the cytosolic fraction containing the androgen receptors.
-
Assay Setup: In a series of tubes, add a constant concentration of [³H]-R1881 and the prepared cytosol.
-
Competition: Add increasing concentrations of unlabeled spironolactone to the tubes. Include control tubes with only the radioligand and cytosol (total binding) and tubes with an excess of unlabeled R1881 (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the spironolactone concentration. Determine the IC50 value (the concentration of spironolactone that inhibits 50% of the specific binding of [³H]-R1881). Calculate the Ki value using the Cheng-Prusoff equation.
Steroidogenesis Inhibition Assay (17α-hydroxylase)
This protocol describes a cell-based assay to evaluate the inhibitory effect of spironolactone on 17α-hydroxylase activity.
Objective: To determine the IC50 of spironolactone for the inhibition of 17α-hydroxylase.
Materials:
-
H295R human adrenocortical carcinoma cell line (expresses key steroidogenic enzymes)
-
Cell culture medium and supplements
-
Spironolactone (test compound)
-
Forskolin (B1673556) (to stimulate steroidogenesis)
-
Progesterone (substrate for 17α-hydroxylase)
-
ELISA kits or LC-MS/MS for quantifying 17α-hydroxyprogesterone and cortisol
Procedure:
-
Cell Culture: Culture H295R cells in appropriate medium until they reach a suitable confluency.
-
Treatment: Treat the cells with various concentrations of spironolactone for a predetermined period (e.g., 24-48 hours).
-
Stimulation: Add forskolin and progesterone to the cell culture medium to stimulate steroidogenesis and provide the substrate for 17α-hydroxylase.
-
Incubation: Incubate the cells for a defined period to allow for enzymatic conversion.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of Steroids: Measure the concentrations of 17α-hydroxyprogesterone and cortisol in the supernatant using specific ELISA kits or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of 17α-hydroxyprogesterone and cortisol production at each spironolactone concentration. Plot the percentage of inhibition against the logarithm of the spironolactone concentration to determine the IC50 value.
Visualizations
Experimental Workflow: High-Throughput Screening for Anti-Androgenic Compounds
The following diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify novel anti-androgenic compounds.
Logical Workflow: Clinical Trial Design for Hirsutism Treatment
This diagram illustrates a typical logical workflow for a randomized controlled clinical trial evaluating the efficacy of spironolactone for the treatment of hirsutism.
Conclusion
Spironolactone is a well-established medication with significant anti-androgenic properties. Its primary mechanism of action involves competitive antagonism of the androgen receptor, with a secondary contribution from the inhibition of androgen synthesis. The quantitative data on its receptor binding and enzymatic inhibition, while variable, provide a solid foundation for understanding its pharmacological profile. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers and drug development professionals. Further research is warranted to fully elucidate the clinical implications of its effects on steroidogenesis and to develop more targeted anti-androgenic therapies with improved side-effect profiles.
References
- 1. In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIRSUTISM: EVALUATION AND TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Spironolactone: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, has been a cornerstone in the management of various cardiovascular and endocrine conditions for decades. Its therapeutic efficacy is intrinsically linked to its complex in vivo journey, characterized by extensive metabolism and the formation of several active metabolites. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of spironolactone, intended for researchers, scientists, and drug development professionals. We delve into the critical aspects of its absorption, distribution, metabolism, and excretion (ADME), present quantitative pharmacokinetic data in a comparative tabular format, and provide detailed experimental protocols for its quantification in biological matrices. Furthermore, this guide visualizes the intricate metabolic pathways and experimental workflows using the DOT language for clear and concise representation.
Introduction
Spironolactone exerts its pharmacological effects primarily by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor in the distal convoluted renal tubule. This action leads to increased sodium and water excretion while conserving potassium. However, spironolactone itself is considered a prodrug, with a short biological half-life. Its sustained therapeutic activity is largely attributed to its active metabolites, most notably canrenone (B1668266) and 7α-thiomethylspironolactone. Understanding the biotransformation of spironolactone and the pharmacokinetic profiles of both the parent drug and its metabolites is paramount for optimizing its clinical use and for the development of novel aldosterone antagonists.
Pharmacokinetics of Spironolactone and its Metabolites
The pharmacokinetic profile of spironolactone is characterized by rapid absorption, high plasma protein binding, extensive hepatic metabolism, and excretion of its metabolites primarily through urine and bile.
Absorption
Following oral administration, spironolactone is well-absorbed from the gastrointestinal tract. The bioavailability of spironolactone is significantly enhanced when taken with food, with studies showing an increase in the area under the curve (AUC) of approximately 95.4%.[1]
Distribution
Spironolactone and its metabolites are highly bound to plasma proteins, with a binding percentage exceeding 90%.[1] They primarily bind to albumin and alpha-1-acid glycoprotein.[1]
Metabolism
Spironolactone undergoes extensive and rapid metabolism, primarily in the liver. The metabolic pathways can be broadly categorized into two main routes: one involving the removal of the sulfur moiety and the other retaining it.[1]
-
Sulfur-Removal Pathway: The primary metabolite in this pathway is canrenone . This was once considered the principal active metabolite.
-
Sulfur-Retention Pathway: This pathway leads to the formation of sulfur-containing metabolites, with 7α-thiomethylspironolactone (TMS) being the major metabolite in terms of plasma concentrations after a single oral dose.[2] Another important metabolite in this pathway is 6β-hydroxy-7α-thiomethylspironolactone (HTMS) .
The initial step in the metabolism of spironolactone involves the deacetylation of the parent compound, a reaction catalyzed by microsomal and cytosolic esterases in various tissues, including the liver and kidneys. Subsequent enzymatic reactions, including hydroxylation and methylation, lead to the formation of the various active and inactive metabolites. Cytochrome P450 enzymes are also involved in the metabolism of spironolactone.
Excretion
The metabolites of spironolactone are primarily excreted in the urine (42-56%) and secondarily in the feces via biliary excretion (14.2-14.6%). Unchanged spironolactone is not detected in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of spironolactone and its major active metabolites in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Spironolactone and its Metabolites after a Single Oral Dose
| Compound | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·hr/mL) |
| Spironolactone | 200 | 72 - 763 | 1.0 - 2.6 | 1.4 | 231 |
| Canrenone | 200 | 155 - 415 | 4.3 | 16.5 | 2173 |
| 7α-thiomethylspironolactone | 200 | 359 | ~2.8 | 13.8 | 2804 |
| 6β-hydroxy-7α-thiomethylspironolactone | 200 | 101 | ~4.0 | 15.0 | 1727 |
Data compiled from multiple sources, and represent a range of reported values.
Table 2: Steady-State Pharmacokinetic Parameters of Spironolactone and its Metabolites (100 mg once daily for 15 days)
| Compound | Cmax,ss (ng/mL) | Tmax,ss (hr) | Half-life (t½) (hr) | AUC(0-24),ss (ng·hr/mL) |
| Spironolactone | 80 ± 20 | 2.6 ± 1.5 | 1.4 ± 0.5 | 231 ± 50 |
| Canrenone | 181 ± 39 | 4.3 ± 1.4 | 16.5 ± 6.3 | 2173 ± 312 |
| 7α-thiomethylspironolactone | 391 ± 118 | ~3.0 | 13.8 ± 6.4 | 2804 ± 777 |
| 6β-hydroxy-7α-thiomethylspironolactone | 125 ± 24 | ~4.0 | 15.0 ± 4.0 | 1727 ± 367 |
Data presented as mean ± SD.
Experimental Protocols
The quantification of spironolactone and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most commonly employed analytical techniques.
Sample Preparation from Human Plasma
A common method for extracting spironolactone and its metabolites from plasma is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Protocol: Protein Precipitation and Solid-Phase Extraction
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Protein Precipitation: To 200 µL of plasma, add a protein precipitating agent such as methanol (B129727) or acetonitrile (B52724). Vortex the mixture to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute spironolactone and its metabolites with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid). The exact ratio may vary depending on the specific separation requirements.
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 48°C).
-
Detection Wavelength: 240 nm for spironolactone and 285 nm for canrenone.
LC-MS/MS Method
LC-MS/MS offers higher sensitivity and selectivity for the quantification of spironolactone and its metabolites.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Adapted for the LC-MS/MS system, typically in the range of 0.2-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spironolactone: e.g., m/z 417.1 → 341.1
-
Canrenone: e.g., m/z 341.1 → 107.0
-
Internal Standard (e.g., Canrenone-d6): e.g., m/z 347.1 → 107.0
-
Visualizing Metabolic Pathways and Workflows
Spironolactone Metabolic Pathway
The following diagram illustrates the major metabolic pathways of spironolactone.
Caption: Major metabolic pathways of spironolactone in vivo.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical experimental workflow for a spironolactone pharmacokinetic study.
Caption: Experimental workflow for a spironolactone pharmacokinetic study.
Conclusion
The in vivo disposition of spironolactone is a complex interplay of absorption, distribution, and extensive metabolism, resulting in a variety of pharmacologically active and inactive compounds. The primary active metabolites, 7α-thiomethylspironolactone and canrenone, exhibit longer half-lives than the parent drug and are major contributors to its therapeutic effects. A thorough understanding of these pharmacokinetic and metabolic pathways, facilitated by robust analytical methodologies, is essential for the continued clinical application of spironolactone and the development of next-generation mineralocorticoid receptor antagonists. This guide provides a foundational resource for professionals engaged in these endeavors.
References
Spironolactone and Its Metabolites: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, is a widely prescribed medication for various cardiovascular and endocrine conditions. However, spironolactone itself is a prodrug, and its therapeutic effects and side effects are largely mediated by a complex profile of active metabolites. This technical guide provides an in-depth overview of the primary metabolites of spironolactone, their distinct biological activities, and the experimental methodologies used to characterize them. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.
Introduction
Spironolactone exerts its pharmacological effects primarily through the antagonism of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1][2] Upon oral administration, spironolactone undergoes extensive and rapid metabolism, leading to the formation of several active metabolites.[3][4] Understanding the biotransformation of spironolactone and the individual contributions of its metabolites is crucial for a complete comprehension of its mechanism of action, clinical efficacy, and adverse effect profile. This guide focuses on the key metabolites, their formation, and their specific interactions with biological targets.
Metabolism of Spironolactone
Spironolactone is metabolized via two primary pathways: one involving the removal of the thioacetyl group (dethioacetylation) and another where the sulfur moiety is retained and modified.[3] The initial deacetylation of spironolactone is a critical step in the formation of its biologically active metabolites and is catalyzed by esterases in various tissues, including the liver and kidneys.
The major active metabolites of spironolactone are:
-
Canrenone: Formed by the removal of the 7α-thioacetyl group.
-
7α-thiomethylspironolactone (7α-TMS): A sulfur-containing metabolite that is considered the major active form of spironolactone.
-
6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS): A further hydroxylated metabolite of 7α-TMS.
-
7α-thiospironolactone (7α-TS): A precursor to 7α-TMS.
The metabolic conversion of spironolactone is a complex process involving multiple enzymatic steps, primarily occurring in the liver.
Metabolic pathway of spironolactone.
Biological Activity of Spironolactone Metabolites
The pharmacological activity of spironolactone is a composite of the actions of its various metabolites, which exhibit different affinities for mineralocorticoid and androgen receptors.
Mineralocorticoid Receptor (MR) Antagonism
The primary therapeutic effect of spironolactone, its diuretic and antihypertensive action, is due to the blockade of the mineralocorticoid receptor in the renal tubules. This antagonism prevents aldosterone-mediated sodium and water retention and potassium excretion.
-
7α-thiomethylspironolactone (7α-TMS) is the major contributor to the antimineralocorticoid effect of spironolactone, accounting for approximately 80% of its potassium-sparing activity.
-
Canrenone also possesses antimineralocorticoid activity and is responsible for about 10-25% of the potassium-sparing effect.
The antagonism of the MR by these metabolites leads to a reduction in the expression of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, in the distal nephron.
Mineralocorticoid receptor signaling pathway.
Androgen Receptor (AR) Antagonism
Spironolactone and its metabolites also act as antagonists at the androgen receptor, which underlies their use in treating conditions of androgen excess and their antiandrogenic side effects, such as gynecomastia in males.
-
Spironolactone itself, as well as its metabolites 7α-thiomethylspironolactone and 7α-thiospironolactone , have been shown to possess affinity for the androgen receptor.
-
Canrenone is a less potent antiandrogen compared to spironolactone.
The antiandrogenic effect is achieved through competitive inhibition of the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes.
Androgen receptor signaling pathway.
Quantitative Data on Spironolactone and its Metabolites
The following tables summarize key quantitative data for spironolactone and its major active metabolites.
Table 1: Pharmacokinetic Parameters
| Compound | Half-life (hours) |
| Spironolactone | 1.4 |
| Canrenone | 16.5 |
| 7α-thiomethylspironolactone (7α-TMS) | 13.8 |
| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | 15.0 |
Note: Half-life values can vary depending on the patient population and clinical condition.
Table 2: Receptor Binding and Activity
| Compound | Receptor | Action | Affinity (IC50/Ki) |
| Spironolactone | Mineralocorticoid Receptor (MR) | Antagonist | Ki: 2.32 nM; IC50: 2.4-60 nM |
| Androgen Receptor (AR) | Antagonist | IC50: 13-670 nM | |
| Canrenone | Mineralocorticoid Receptor (MR) | Antagonist | More potent than spironolactone |
| Androgen Receptor (AR) | Antagonist | Less potent than spironolactone | |
| Progesterone Receptor (PR) | Agonist | Ki: 300 nM | |
| 7α-thiomethylspironolactone | Androgen Receptor (AR) | Antagonist | Similar affinity to spironolactone |
| 7α-thiospironolactone | Androgen Receptor (AR) | Antagonist | Similar affinity to spironolactone |
Note: Affinity values are compiled from various in vitro studies and may differ based on experimental conditions.
Experimental Protocols
The characterization and quantification of spironolactone and its metabolites are typically performed using a combination of chromatographic and spectrometric techniques.
Sample Preparation and Extraction
A common method for extracting spironolactone and its metabolites from biological matrices like plasma or serum is liquid-liquid extraction or protein precipitation.
Example Protocol: Protein Precipitation
-
To 40 µL of serum sample, add 80 µL of acetonitrile (B52724) containing an internal standard (e.g., Testosterone-D3).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Chromatographic Separation and Quantification
High-performance liquid chromatography (HPLC) is the standard method for separating spironolactone and its metabolites prior to detection.
Typical HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or orthophosphoric acid).
-
Detection: UV detection at specific wavelengths (e.g., 245 nm for spironolactone and 7α-TMS, and 280 nm for canrenone) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).
Experimental workflow for metabolite analysis.
In Vitro Receptor Binding and Activity Assays
The biological activity of spironolactone metabolites is assessed using various in vitro assays.
Receptor Binding Assays: These assays measure the affinity of the metabolites for their target receptors. A common method is a competitive binding assay using radiolabeled ligands.
General Protocol:
-
Prepare a source of the receptor (e.g., cell lysates or purified receptor).
-
Incubate the receptor with a constant concentration of a radiolabeled ligand (e.g., [3H]aldosterone for MR, [3H]DHT for AR).
-
Add increasing concentrations of the unlabeled test compound (spironolactone metabolite).
-
After incubation, separate the receptor-bound from the free radioligand.
-
Measure the radioactivity of the bound fraction.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Reporter Gene Assays: These assays measure the functional activity (agonist or antagonist) of the metabolites.
General Protocol:
-
Transfect cells with a plasmid containing the receptor of interest and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Treat the cells with the test compound in the presence or absence of the natural hormone agonist.
-
Measure the expression of the reporter gene (e.g., by measuring luciferase activity).
-
An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.
Conclusion
The biological activity of spironolactone is a complex interplay of its parent form and a suite of active metabolites. The primary metabolites, 7α-thiomethylspironolactone and canrenone, are major contributors to its therapeutic effects through their potent antagonism of the mineralocorticoid receptor. Concurrently, these and other metabolites mediate the antiandrogenic effects of the drug. A thorough understanding of the metabolic profile and the specific activities of each metabolite is essential for optimizing therapeutic strategies and minimizing adverse effects associated with spironolactone treatment. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these important pharmacological agents.
References
In Vitro Binding Affinity of Spironolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Spironolactone (B1682167) to its primary and secondary steroid hormone receptor targets. Spironolactone is a potassium-sparing diuretic and a potent antagonist of the mineralocorticoid receptor (MR). However, its clinical utility and side-effect profile are significantly influenced by its interactions with other steroid receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). Understanding the nuances of these binding affinities is crucial for drug development and mechanistic studies.
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinity of Spironolactone and its major active metabolite, canrenone, to the mineralocorticoid, androgen, progesterone, and glucocorticoid receptors. The data, presented as K_i_ (inhibition constant), IC_50_ (half-maximal inhibitory concentration), and Relative Binding Affinity (RBA), have been compiled from various studies to provide a comparative overview.
Table 1: Spironolactone Binding Affinity Data
| Receptor | Ligand | K_i_ (nM) | IC_50_ (nM) | Relative Binding Affinity (%) | Species/System | Reference |
| Mineralocorticoid Receptor (MR) | Spironolactone | 2.32 | 2.4–60 | - | Human | [1] |
| Spironolactone | - | - | High | Rat Kidney | [2] | |
| Androgen Receptor (AR) | Spironolactone | 39.4 | 13–670 | 2.7–67 | Human/Rat | [1] |
| Spironolactone | - | 67 | - | Rat Prostate Cytosol | [1] | |
| Progesterone Receptor (PR) | Spironolactone | 400 | >25,000 | - | Human | [1] |
| Glucocorticoid Receptor (GR) | Spironolactone | 32.6 | 1,400–6,920 | Very Low | Human |
Table 2: Canrenone Binding Affinity Data
| Receptor | Ligand | K_i_ (nM) | IC_50_ (nM) | Relative Binding Affinity (%) | Species/System | Reference |
| Mineralocorticoid Receptor (MR) | Canrenone | - | - | - | - | |
| Androgen Receptor (AR) | Canrenone | - | - | 0.84 - 14 | Human/Rat | |
| Progesterone Receptor (PR) | Canrenone | 300 | - | - | Human Uterine Cytosol | |
| Glucocorticoid Receptor (GR) | Canrenone | - | - | - | - |
Note: Dashes (-) indicate that specific data was not available in the cited sources. The wide range of reported values can be attributed to different experimental conditions, such as the radioligand used, tissue or cell line source, and assay methodology.
Experimental Protocols: Radioligand Displacement Assay
The binding affinity of Spironolactone and its metabolites to steroid hormone receptors is most commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "cold" ligand, e.g., Spironolactone) to displace a radiolabeled ("hot") ligand from its receptor.
Materials
-
Receptor Source:
-
Transfected cell lines expressing the receptor of interest (e.g., COS-1 or HEK293 cells expressing human MR, AR, PR, or GR).
-
Tissue homogenates from animal models (e.g., rat kidney cytosol for MR, rat prostate cytosol for AR).
-
-
Radioligands:
-
For MR: [³H]-Aldosterone or [³H]-Dexamethasone.
-
For AR: [³H]-Dihydrotestosterone (DHT) or [³H]-Metribolone.
-
For PR: [³H]-Progesterone.
-
For GR: [³H]-Dexamethasone.
-
-
Test Compound: Spironolactone or its metabolites dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Assay Buffer: Tris-HCl based buffer, often containing additives like MgCl₂, EDTA, and protease inhibitors to maintain receptor integrity.
-
Wash Buffer: Cold assay buffer.
-
Separation Method:
-
Rapid filtration through glass fiber filters (e.g., GF/C or GF/B) to separate bound from free radioligand.
-
Dextran-coated charcoal absorption to remove unbound ligand.
-
-
Scintillation Fluid and Counter: For quantifying the radioactivity.
Procedure
-
Receptor Preparation:
-
Cell Culture: Culture transfected cells to a suitable density and harvest. Prepare a cell lysate or membrane fraction.
-
Tissue Homogenization: Homogenize the target tissue in cold lysis buffer. Centrifuge to obtain a cytosolic or membrane fraction containing the receptors.
-
Determine the protein concentration of the receptor preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a series of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (Spironolactone).
-
To determine non-specific binding, add a high concentration of a known unlabeled competing ligand to a separate set of tubes.
-
To determine total binding, add only the radioligand and buffer.
-
-
Incubation:
-
Add the receptor preparation to each tube.
-
Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures can vary depending on the receptor and ligands but are typically performed at low temperatures (0-4°C) to minimize receptor degradation.
-
-
Separation of Bound and Free Ligand:
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Charcoal Adsorption: Add a dextran-coated charcoal slurry to the incubation mixture, incubate for a short period, and then centrifuge to pellet the charcoal with the unbound ligand. The supernatant will contain the receptor-bound ligand.
-
-
Quantification:
-
Place the filters or an aliquot of the supernatant into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC_50_ value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (K_i_) from the IC_50_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the classical signaling pathways for the mineralocorticoid, androgen, and progesterone receptors, and indicate where Spironolactone acts as an antagonist.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Spironolactone Antagonism.
Caption: Androgen Receptor (AR) Signaling Pathway and Spironolactone Antagonism.
References
The Spirolactone Scaffold: A Deep Dive into the Structural Activity Relationship of Spironolactone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167), a steroidal lactone, has been a cornerstone in the management of conditions such as hypertension and heart failure for decades. Its primary mechanism of action involves the competitive antagonism of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone (B195564).[1] However, the clinical utility of spironolactone is often tempered by its off-target effects, primarily stemming from its interaction with other steroid hormone receptors, including the androgen receptor (AR) and progesterone (B1679170) receptor (PR).[2] This has spurred extensive research into the development of spironolactone analogs with improved selectivity and potency. This in-depth technical guide explores the critical structural determinants of spironolactone and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Structural Features and Key Modification Sites
The spironolactone molecule possesses a rigid tetracyclic steroid nucleus with a unique spirolactone ring at the C17 position. The structural activity relationship (SAR) of spironolactone analogs is primarily dictated by modifications at three key positions: the C6/C7 position of the A-ring, the C7 position, and the C17-spirolactone ring.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data on the binding affinities and in vivo activities of various spironolactone analogs.
Table 1: Mineralocorticoid Receptor (MR) Binding Affinity and In Vivo Activity of Spironolactone Analogs
| Compound | Modification | Relative Binding Affinity (RBA) vs. Aldosterone | In Vivo Antimineralocorticoid Activity (vs. Spironolactone) | Reference |
| Spironolactone | - | 1.0 | 1.0 | [3] |
| Prorenone | 6β,7β-methylene | 1.52 | 1.41 | [3] |
| Canrenone | Δ6-dehydro | Lower than Spironolactone | Active metabolite | [4] |
| Eplerenone (B1671536) | 9α,11α-epoxy; 7α-methoxycarbonyl | 0.025 - 0.05 (vs. Spironolactone) | ~50-75% of Spironolactone | |
| Drospirenone | 6β,7β:15β,16β-dimethylene | Potent MR antagonist | Potent | |
| SC 25152 | Undisclosed | 1.13 (human kidney) / 0.86 (rat kidney) (Ka vs. Spironolactone) | - |
Table 2: Androgen Receptor (AR) and Progesterone Receptor (PR) Binding Affinity of Spironolactone Analogs
| Compound | Androgen Receptor (AR) Binding Affinity | Progesterone Receptor (PR) Binding Affinity | Reference |
| Spironolactone | Moderate (IC50 = 77 nM) | Moderate | |
| Eplerenone | Very low | Very low | |
| Drospirenone | Antagonist | Agonist | |
| SC 25152 | Reduced (19-24% of Spironolactone's Ka) | - |
Key Structure-Activity Relationship Insights
-
C6/C7 Position: Introduction of unsaturation at the C6-C7 position, as seen in canrenone, generally leads to a decrease in MR affinity compared to spironolactone. Conversely, the introduction of a 6β,7β-methylene group (prorenone) enhances both MR affinity and in vivo activity.
-
C7 Position: The 7α-thioacetyl group of spironolactone is a critical determinant of its activity. Modifications at this position can significantly impact both MR and AR binding. The development of eplerenone, which replaces this group with a methoxycarbonyl group and introduces a 9α,11α-epoxy moiety, resulted in a dramatic reduction in affinity for AR and PR, thereby improving its selectivity.
-
C17-Spirolactone Ring: The γ-lactone ring at the C17 position is essential for the antagonist character of spirolactones. Replacement of this ring with a 17α-hydroxypropyl and 17β-hydroxyl group leads to a loss of MR binding affinity.
Signaling Pathways
Spironolactone exerts its effects through both genomic and non-genomic signaling pathways. The primary, well-established pathway is the genomic pathway involving the blockade of the mineralocorticoid receptor.
Caption: Genomic signaling pathway of aldosterone and its antagonism by spironolactone.
Recent evidence also points to non-genomic effects of spironolactone, which are initiated at the cell membrane and involve rapid activation of intracellular signaling cascades.
Caption: Non-genomic signaling pathways of spironolactone leading to cardioprotection.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of spironolactone analogs. Below are representative protocols for key in vitro and in vivo assays.
Experimental Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity (Ki) of spironolactone analogs for the mineralocorticoid receptor.
Materials:
-
[3H]-Aldosterone (radioligand)
-
Unlabeled aldosterone (for non-specific binding determination)
-
Spironolactone analog test compounds
-
MR-expressing cell line or tissue homogenate (e.g., rat kidney cytosol)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Receptor Source: Homogenize rat kidney tissue in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the MR.
-
Assay Setup: In a 96-well plate, add a constant concentration of [3H]-aldosterone and the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled spironolactone analog (or unlabeled aldosterone for the standard curve) to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled aldosterone.
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of [3H]-aldosterone) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol 2: Cell-Based Reporter Gene Assay for MR Antagonist Activity
Objective: To assess the functional antagonist activity of spironolactone analogs on the mineralocorticoid receptor.
Materials:
-
A mammalian cell line (e.g., HEK293) stably co-transfected with an MR expression vector and a reporter vector containing a luciferase gene under the control of an MRE promoter.
-
Cell culture medium and supplements.
-
Aldosterone (agonist).
-
Spironolactone analog test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of aldosterone (agonist) and varying concentrations of the spironolactone analog. Include control wells with aldosterone only (maximum stimulation) and vehicle only (basal activity).
-
Incubation: Incubate the plate for 24 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the percentage of inhibition of aldosterone-induced luciferase activity against the concentration of the spironolactone analog to determine the IC50 value.
Experimental Workflow for Screening Spironolactone Analogs
The following diagram illustrates a typical workflow for the discovery and characterization of novel spironolactone analogs.
Caption: A typical workflow for the screening of novel spironolactone analogs.
Conclusion and Future Directions
The structural activity relationship of spironolactone analogs is a well-explored field, with clear insights into the key structural modifications that govern potency and selectivity. The 7α-position and the C6/C7 region have proven to be fertile ground for modifications to dissociate mineralocorticoid receptor antagonism from off-target androgenic and progestogenic effects. The development of eplerenone stands as a testament to the success of these efforts.
Future research in this area will likely focus on the development of non-steroidal MR antagonists to completely move away from the inherent cross-reactivity of the steroid scaffold. Additionally, a deeper understanding of the non-genomic actions of these compounds may open new avenues for therapeutic intervention. The continued application of rational drug design, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of even more refined and effective mineralocorticoid receptor modulators.
References
- 1. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Spironolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spironolactone is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of various cardiovascular and endocrine conditions. Accurate and precise quantification of Spironolactone in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a detailed overview of various HPLC methods for Spironolactone quantification, including experimental protocols and comparative data.
Comparative Summary of HPLC Methods for Spironolactone Quantification
The following tables summarize the key parameters of different HPLC methods that have been successfully employed for the quantification of Spironolactone. These methods vary in their chromatographic conditions, offering flexibility for different applications, such as analysis of pharmaceutical dosage forms or biological samples.
Table 1: Chromatographic Conditions
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Method 1 | C18 inertstil (250 x 4.6 mm), 5µm | Phosphate (B84403) buffer (pH 4) : Acetonitrile (B52724) (1:1 v/v) | 1.5 | 240 | 4.5 | [1] |
| Method 2 | Thermo Scientific® BDS Hypersil C8 (250 x 4.6 mm), 5 µm | Acetonitrile : 0.025 M KH2PO4 (60:40, v/v), pH 3.49 | 1.0 | 235 | 4.63 | [2] |
| Method 3 | Symmetry C-8 (150 x 3.9 mm), 5µm | Water : Tetrahydrofuran : Acetonitrile (77:21:2 v/v/v) | Not Specified | 254 and 283 | Not Specified | [3] |
| Method 4 | Inertsil C18 (250 x 4.6mm), 5µ | Methanol : Water (70:30 v/v), pH 3.20 | 1.0 | 236 | 6.69 | [4] |
| Method 5 | SGE 150 × 4.6 mm SS Wakosil II 5C8RS 5-μm | Acetonitrile : 0.01M Ammonium Acetate buffer, pH 3.9 (50:50, v/v) | 1.0 | 254 | Not Specified | [5] |
| Method 6 | S5 ODS2 (500 mm x 4.6 mm i.d.) | Acetonitrile : Aqueous Orthophosphoric Acid (pH 3.4) | Not Specified | 245 | Not Specified |
Table 2: Method Validation Parameters
| Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Method 1 | 20-30 ppm | 0.553 ppm | 1.677 ppm | 99.4 - 101.99 | |
| Method 2 | Not Specified | 0.15 µg/ml | Not Specified | Not Specified | |
| Method 3 | Not Specified | 0.018% | 0.053% | Not Specified | |
| Method 4 | 25-150 µg/ml | 1.24 µg/ml | Not Specified | Not Specified | |
| Method 5 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Method 6 | 10-400 ng/ml | Not Specified | Not Specified | >80 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the sample preparation and HPLC analysis of Spironolactone based on established methods.
Protocol 1: Quantification of Spironolactone in Tablet Dosage Forms
This protocol is adapted from a method utilizing a C18 column with a phosphate buffer and acetonitrile mobile phase.
1. Materials and Reagents:
-
Spironolactone working standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Purified water
-
Spironolactone tablets (e.g., 25 mg)
2. Instrument and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 inertstil (250 x 4.6 mm), 5µm particle size.
-
Mobile Phase: A 1:1 (v/v) mixture of phosphate buffer (pH 4) and acetonitrile.
-
Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water and adjust the pH to 4 with orthophosphoric acid.
-
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
3. Preparation of Standard Solution:
-
Accurately weigh about 20.6 mg of Spironolactone working standard and transfer it to a 100 mL volumetric flask.
-
Add the mobile phase to dissolve the standard, sonicate for 30 seconds, and then dilute to the mark with the mobile phase.
-
Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration.
4. Preparation of Sample Solution:
-
Weigh and crush 20 tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone and transfer it to a 100 mL volumetric flask.
-
Add the mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the Spironolactone peak based on the retention time obtained from the standard injection.
-
Quantify the amount of Spironolactone in the sample by comparing the peak area with that of the standard.
Protocol 2: Quantification of Spironolactone in Human Plasma
This protocol describes a method for determining the concentration of Spironolactone and its metabolites in human plasma, involving a protein precipitation and solid-phase extraction (SPE) sample preparation.
1. Materials and Reagents:
-
Spironolactone working standard
-
Internal Standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Human plasma
-
Reagents for protein precipitation and SPE as per the specific method.
2. Instrument and Chromatographic Conditions:
-
HPLC System: A gradient or isocratic HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A suitable reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., orthophosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: As optimized for the specific column and mobile phase.
-
Detection: UV detection at 245 nm for Spironolactone.
3. Sample Preparation:
-
To 200 µL of plasma in a centrifuge tube, add the internal standard.
-
Perform protein precipitation by adding a suitable solvent (e.g., methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant can then be further purified using a Solid-Phase Extraction (SPE) cartridge.
-
Elute the analyte from the SPE cartridge, evaporate the eluent to dryness, and reconstitute the residue in the mobile phase.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Create a calibration curve by spiking known concentrations of Spironolactone into blank plasma and processing them in the same way as the samples.
-
Determine the concentration of Spironolactone in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Experimental Workflow and Diagrams
The general workflow for HPLC analysis of Spironolactone can be visualized as a series of sequential steps from sample preparation to data interpretation.
Caption: General workflow for HPLC quantification of Spironolactone.
This application note provides a comprehensive guide for the quantification of Spironolactone using HPLC. The selection of a specific method will depend on the sample matrix, available instrumentation, and the desired sensitivity and throughput. It is essential to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure reliable and accurate results.
References
Detecting Spironolactone and its Metabolites in Plasma using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, undergoes extensive metabolism in the body, forming several active metabolites, most notably canrenone (B1668266) and 7α-thiomethylspironolactone. Monitoring the plasma concentrations of spironolactone and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the sensitive and selective quantification of spironolactone and its primary metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is compiled from validated methods in the scientific literature and is intended to serve as a comprehensive guide for researchers in this field.
Introduction
Spironolactone is widely prescribed for conditions such as heart failure, hypertension, and edema.[1] Its therapeutic effects are mediated not only by the parent drug but also by its active metabolites, which have longer half-lives.[2] Therefore, a robust analytical method for the simultaneous determination of spironolactone, canrenone, and 7α-thiomethylspironolactone in plasma is essential for a complete understanding of its pharmacology. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications. This protocol outlines a complete workflow from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
The initial and most critical step in the bioanalytical workflow is the effective extraction of the analytes from the complex plasma matrix. Two common and effective methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
a) Protein Precipitation (PPT) [3][4]
This method is rapid and straightforward, involving the addition of an organic solvent to denature and precipitate plasma proteins.
-
Reagents:
-
Methanol (B129727) (HPLC grade)[3]
-
Internal Standard (IS) working solution (e.g., spironolactone-d6)
-
-
Procedure:
-
To 50-200 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 0.5 mL of methanol.
-
Vortex mix the sample for 10-30 seconds.
-
Centrifuge at high speed (e.g., 4000 rpm for 6 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
b) Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, which can reduce matrix effects in the MS analysis.
-
Reagents:
-
Extraction solvent: A mixture of methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v) or methylene chloride and ethyl acetate (B1210297) (20:80, v/v).
-
Internal Standard (IS) working solution (e.g., spironolactone-d6 (B12371441) or estazolam).
-
-
Procedure:
-
To 200 µL of plasma sample in a suitable tube, add the internal standard.
-
Add 1 mL of the extraction solvent.
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
a) Chromatographic Conditions
Proper chromatographic separation is crucial, especially to differentiate spironolactone from canrenone, as spironolactone can undergo in-source fragmentation to an ion that is indistinguishable from canrenone.
-
Column: A C18 reversed-phase column is commonly used (e.g., 3.0 x 100 mm, 3 µm particle size or 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).
-
Example composition: 0.1% formic acid in water:methanol (30:70, v/v).
-
-
Flow Rate: A flow rate in the range of 0.4-1.0 mL/min is typical.
-
Column Temperature: Maintaining the column at an elevated temperature (e.g., 35-48°C) can improve peak shape and reproducibility.
-
Injection Volume: Typically 3-20 µL.
b) Mass Spectrometric Conditions
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly employed. Atmospheric pressure chemical ionization (APCI) has also been successfully used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
Data Presentation
The following tables summarize the quantitative data from various validated methods for the analysis of spironolactone and its metabolites.
Table 1: Mass Spectrometric Transitions for Spironolactone and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Spironolactone | 341.2 | 107.2 | ESI+ | |
| Spironolactone | 439.0 | - | ESI+ | |
| Canrenone | 341.1 | - | ESI+ | |
| Canrenone | 363.1 | - | ESI+ | |
| 7α-thiomethylspironolactone | - | - | - | |
| Spironolactone-d6 (IS) | 347.1 | 107.2 | ESI+ | |
| Estazolam (IS) | 295.05 | - | APCI+ |
Note: Some studies utilize a common precursor ion for spironolactone and canrenone due to in-source fragmentation of spironolactone.
Table 2: Performance Characteristics of Published LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Spironolactone | 0.5 - 150 | 0.5 | 0.89 - 6.00 | 1.20 - 10.51 | 96.90 - 105.08 | |
| Spironolactone | 2.8 - 184.5 | - | < 13.9 | < 13.9 | - | |
| Canrenone | 2.7 - 179.2 | - | < 13.9 | < 13.9 | - | |
| Spironolactone | 2 - 300 | 2 | < 10 | < 10 | 85 - 115 | |
| Canrenone | 2 - 300 | 2 | < 10 | < 10 | 85 - 115 | |
| Spironolactone | 400 - 5000 | 70 | < 5 | - | 87.4 - 112.1 | |
| Canrenone | 400 - 5000 | 30 | < 5 | - | 87.4 - 112.1 | |
| Spironolactone | 0.5 - - | 0.5 | - | - | - | |
| Canrenone | - | 0.2 | - | - | - | |
| 7α-TMS | - | 1 | - | - | - | |
| 6β-OH-7α-TMS | - | 1 | - | - | - |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of spironolactone and its metabolites in plasma.
Caption: Sample preparation workflow for spironolactone analysis.
Caption: Metabolic pathway of spironolactone.
References
- 1. revistas.usp.br [revistas.usp.br]
- 2. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Determining Spironolactone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] It is widely used in the treatment of conditions such as heart failure, hypertension, and primary hyperaldosteronism.[1] The primary mechanism of action of Spironolactone involves blocking the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling cascade that leads to the expression of aldosterone-responsive genes.[4] In addition to its anti-mineralocorticoid activity, Spironolactone also exhibits anti-androgenic properties by acting as an antagonist of the androgen receptor (AR). Furthermore, studies have revealed that Spironolactone can exert effects on gene expression that are independent of the mineralocorticoid receptor, including the suppression of proinflammatory cytokines.
This application note provides a detailed protocol for a cell-based assay to determine the efficacy of Spironolactone. The described assay utilizes a reporter gene system to quantify the antagonistic activity of Spironolactone on the mineralocorticoid receptor. Additionally, a protocol for quantitative PCR (qPCR) is included to measure the effect of Spironolactone on the expression of a downstream target gene, the alpha subunit of the epithelial sodium channel (ENaC), a key protein in sodium reabsorption regulated by aldosterone.
Signaling Pathway and Experimental Design
The mineralocorticoid receptor is a cytoplasmic receptor that, upon binding to its ligand aldosterone, translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to hormone response elements (HREs) on the DNA, initiating the transcription of target genes. Spironolactone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this transcriptional activation.
The experimental workflow is designed to first assess the direct antagonistic effect of Spironolactone on the MR using a reporter assay, followed by the quantification of its impact on a downstream target gene.
Materials and Methods
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Reagents
-
Spironolactone (Sigma-Aldrich)
-
Aldosterone (Sigma-Aldrich)
-
Lipofectamine 3000 Transfection Reagent (Thermo Fisher Scientific)
-
pCMV-hMR (human mineralocorticoid receptor expression plasmid)
-
pGL4.35[luc2P/MRE/Hygro] Vector (luciferase reporter plasmid with mineralocorticoid response elements)
-
pRL-TK (Renilla luciferase control plasmid)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
RNeasy Mini Kit (Qiagen)
-
iScript™ cDNA Synthesis Kit (Bio-Rad)
-
SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad)
-
Primers for SCNN1A (Forward and Reverse) and a housekeeping gene (e.g., GAPDH).
Experimental Protocols
Protocol 1: Mineralocorticoid Receptor (MR) Reporter Gene Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Transfection: Co-transfect the cells with the pCMV-hMR, pGL4.35[luc2P/MRE/Hygro], and pRL-TK plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Spironolactone (e.g., 0.1, 1, 10, 100, 1000 nM) with or without a constant concentration of Aldosterone (e.g., 1 nM). Include appropriate controls (vehicle control, Aldosterone alone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
Protocol 2: Quantitative PCR (qPCR) for SCNN1A Gene Expression
-
Cell Seeding and Treatment: Seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well. After 24 hours, transfect with pCMV-hMR. After another 24 hours, treat the cells with Spironolactone and/or Aldosterone as described in the reporter gene assay protocol.
-
RNA Extraction: After 24 hours of treatment, lyse the cells and extract total RNA using the RNeasy Mini Kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit.
-
qPCR: Perform qPCR using SsoAdvanced™ Universal SYBR® Green Supermix with primers for SCNN1A and a housekeeping gene. The thermal cycling conditions should be optimized for the specific primers and instrument used.
Data Presentation
The quantitative data from the experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of Spironolactone on Aldosterone-Induced Luciferase Activity
| Treatment | Spironolactone Conc. (nM) | Aldosterone Conc. (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle | 0 | 0 | 1.0 ± 0.1 | N/A |
| Aldosterone | 0 | 1 | 15.2 ± 1.5 | 0 |
| Spironolactone | 0.1 | 1 | 12.8 ± 1.1 | 15.8 |
| Spironolactone | 1 | 1 | 8.5 ± 0.9 | 44.1 |
| Spironolactone | 10 | 1 | 4.2 ± 0.5 | 72.4 |
| Spironolactone | 100 | 1 | 1.5 ± 0.2 | 90.1 |
| Spironolactone | 1000 | 1 | 1.1 ± 0.1 | 92.8 |
Table 2: Effect of Spironolactone on SCNN1A Gene Expression
| Treatment | Spironolactone Conc. (nM) | Aldosterone Conc. (nM) | Relative SCNN1A mRNA Expression (Fold Change) |
| Vehicle | 0 | 0 | 1.0 ± 0.1 |
| Aldosterone | 0 | 1 | 8.3 ± 0.7 |
| Spironolactone | 100 | 0 | 0.9 ± 0.1 |
| Spironolactone | 100 | 1 | 2.1 ± 0.3 |
Troubleshooting
-
Low Transfection Efficiency: Optimize the DNA to transfection reagent ratio and cell density.
-
High Variability in Luciferase Readings: Ensure proper mixing of reagents and consistent cell seeding. Use a multi-channel pipette for additions.
-
Inconsistent qPCR Results: Check RNA quality and integrity. Design and validate primers for specificity and efficiency.
Conclusion
The described cell-based assays provide a robust and quantitative method for evaluating the efficacy of Spironolactone as a mineralocorticoid receptor antagonist. The reporter gene assay directly measures the compound's ability to block MR-mediated transcription, while the qPCR analysis confirms its effect on a physiologically relevant downstream target gene. These protocols can be adapted for screening other potential MR modulators and for further mechanistic studies.
References
Application Notes and Protocols for Studying Spironolactone in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized to investigate the therapeutic effects of spironolactone (B1682167) in heart failure. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are included to facilitate study design and execution.
Introduction
Spironolactone, a mineralocorticoid receptor (MR) antagonist, is a well-established therapy for heart failure.[1][2] Its beneficial effects extend beyond its diuretic properties to include attenuation of adverse cardiac remodeling, reduction of fibrosis, and anti-inflammatory actions.[1][3] Animal models are indispensable tools for elucidating the mechanisms underlying these effects and for evaluating novel therapeutic strategies. This document outlines key animal models and associated protocols for studying spironolactone in the context of heart failure.
Featured Animal Models
Several well-validated animal models are employed to recapitulate the pathophysiology of heart failure and assess the impact of spironolactone.
Experimental Autoimmune Myocarditis (EAM) in Mice
This model is particularly relevant for studying inflammatory and fibrotic aspects of heart failure.[1]
-
Species and Strain: BALB/c mice are commonly used due to their susceptibility to EAM induction.
-
Induction Method: EAM is induced by immunization with cardiac myosin or a specific peptide derived from the α-myosin heavy chain (α-MHC), emulsified in Complete Freund's Adjuvant (CFA). This triggers an autoimmune response leading to myocardial inflammation, cardiomyocyte damage, and fibrosis.
-
Relevance to Spironolactone Studies: This model is ideal for investigating the anti-inflammatory and anti-fibrotic effects of spironolactone. Studies have shown that spironolactone can significantly reduce myocardial inflammation and collagen deposition in EAM mice.
Myocardial Infarction (MI) via Coronary Artery Ligation in Rodents
Surgical ligation of the left anterior descending (LAD) coronary artery is a widely used method to induce myocardial infarction and subsequent heart failure in rats and mice.
-
Species and Strain: Wistar or Sprague-Dawley rats are frequently used.
-
Induction Method: The procedure involves a thoracotomy to expose the heart, followed by the permanent ligation of the LAD artery. This leads to ischemia and infarction of the left ventricle, progressively causing cardiac remodeling and heart failure.
-
Relevance to Spironolactone Studies: This model is suitable for studying the effects of spironolactone on post-infarction remodeling, including the prevention of cardiac fibrosis and improvement of cardiac function.
Rapid Ventricular Pacing-Induced Heart Failure in Dogs
This model creates a well-characterized dilated cardiomyopathy.
-
Species: Mongrel dogs are often used in these studies.
-
Induction Method: A pacemaker is implanted, and rapid ventricular pacing (e.g., at 215-250 beats/min) is maintained for several weeks (3-10 weeks). This sustained tachycardia leads to progressive left ventricular dysfunction and enlargement, mimicking the characteristics of heart failure.
-
Relevance to Spironolactone Studies: This model is valuable for long-term studies evaluating the effects of spironolactone on cardiac hemodynamics, neurohormonal activation, and the prevention of adverse remodeling in a large animal model that more closely resembles human cardiac physiology.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Myocarditis (EAM) in Mice
Materials:
-
9-week-old female BALB/c mice
-
Cardiac α-myosin heavy chain peptide (e.g., MyHC-α614–629)
-
Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing the α-MHC peptide (dissolved in PBS) with an equal volume of CFA. The final concentration of the peptide should be 1 mg/mL.
-
Immunization: On day 0 and day 7, subcutaneously inject each mouse with 100 µL of the prepared emulsion.
-
Monitoring: Monitor the mice for clinical signs of heart failure. The peak of myocarditis is typically observed around day 21-36 post-initial immunization.
-
Spironolactone Administration: Spironolactone can be administered daily by oral gavage. A common dosage is 20 mg/kg/day. Administration should begin at a specified time point post-immunization, depending on the study design (e.g., from day 1 to day 36).
Protocol 2: Induction of Myocardial Infarction by LAD Ligation in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., ketamine and xylazine)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 Prolene)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
LAD Ligation: Identify the left anterior descending (LAD) coronary artery and permanently ligate it with a suture. Successful ligation is confirmed by the observation of myocardial blanching distal to the suture.
-
Chest Closure: Close the chest in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Spironolactone Administration: Spironolactone can be administered daily via oral gavage. A typical dose is 30 mg/kg/day, starting after the MI induction and continuing for the duration of the study (e.g., 14 days).
Protocol 3: Rapid Ventricular Pacing-Induced Heart Failure in Dogs
Materials:
-
Adult mongrel dogs
-
Implantable pacemaker
-
Surgical instruments for pacemaker implantation
Procedure:
-
Pacemaker Implantation: Under general anesthesia, surgically implant a pacemaker with a lead positioned in the right ventricle.
-
Recovery: Allow the dog to recover from the surgery for at least one week.
-
Pacing Protocol: Initiate rapid ventricular pacing at a constant rate (e.g., 215 beats/min) for a predetermined period (e.g., 10 weeks) to induce heart failure.
-
Monitoring: Regularly monitor cardiac function using echocardiography and assess for clinical signs of heart failure.
-
Spironolactone Administration: Spironolactone can be administered orally. A common dosage is 2 mg/kg once daily. Treatment can be initiated before or after the onset of pacing, depending on the research question.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of spironolactone in animal models of heart failure.
Table 1: Effect of Spironolactone on Cardiac Fibrosis
| Animal Model | Parameter | Control/Vehicle | Spironolactone Treated | Percent Reduction | Reference |
| Myocardial Infarction (Rat) | Left Ventricular Collagen Volume Fraction (%) | 5.8 ± 1.4 | 4.1 ± 1.2 | ~29% | |
| Hypertensive Heart Disease (Rat) | Interstitial Cardiac Fibrosis (%) | 2.2 ± 0.5 | Significantly Reduced | Not specified | |
| Experimental Autoimmune Myocarditis (Mouse) | Myocardial Collagen Deposition | Significantly Increased | Significantly Decreased | Not specified |
Table 2: Effect of Spironolactone on Inflammatory Markers
| Animal Model | Marker | Control/Vehicle | Spironolactone Treated | Change | Reference |
| Experimental Autoimmune Myocarditis (Mouse) | Serum TNF-α | Increased | Significantly Decreased | Reduction | |
| Experimental Autoimmune Myocarditis (Mouse) | Serum IL-6 | Increased | Significantly Decreased | Reduction | |
| Diabetic Cardiomyopathy (Rat) | Myocardial TNF-α Expression | Increased | Ameliorated | Reduction | |
| Diabetic Cardiomyopathy (Rat) | Myocardial F4/80 (Macrophage marker) | Increased | Ameliorated | Reduction |
Signaling Pathways and Workflows
Spironolactone's Mechanism in Attenuating Cardiac Fibrosis
Spironolactone has been shown to inhibit the TGF-β1/Smad-2/3/Ets-1 signaling pathway, which plays a crucial role in myocardial fibrosis.
Caption: Spironolactone inhibits the TGF-β1/Smad-2/3/Ets-1 pathway to reduce fibrosis.
Experimental Workflow for EAM Model and Spironolactone Treatment
The following diagram illustrates a typical experimental workflow for studying spironolactone in the EAM mouse model.
Caption: Workflow for EAM induction and spironolactone treatment in mice.
Experimental Workflow for MI Model and Spironolactone Treatment
This diagram outlines the experimental workflow for the rat MI model.
Caption: Workflow for MI induction and spironolactone treatment in rats.
References
- 1. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spironolactone | VCA Animal Hospitals [vcahospitals.com]
- 3. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Resistant Hypertension in Rats for Spironolactone Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing a state of resistant hypertension in rats, a model particularly suited for evaluating the efficacy of Spironolactone and other mineralocorticoid receptor (MR) antagonists. This model recapitulates key features of clinical resistant hypertension, characterized by elevated blood pressure refractory to conventional antihypertensive agents.
Introduction
Resistant hypertension is a significant clinical challenge, defined as blood pressure that remains above goal despite the use of three or more antihypertensive medications of different classes, including a diuretic.[1][2] Aldosterone plays a crucial role in the pathophysiology of this condition, making the aldosterone-sensitive rat model an invaluable tool for preclinical research.[2][3] This protocol combines the administration of Aldosterone, a high-salt diet, and a nitric oxide synthase (NOS) inhibitor to create a robust and reproducible model of resistant hypertension.
Experimental Model: Aldosterone/Salt/L-NAME-Induced Hypertension
This model is based on the synergistic effects of mineralocorticoid excess, volume expansion due to high salt intake, and endothelial dysfunction induced by NOS inhibition. This multi-faceted approach leads to a hypertensive state that is largely independent of the renin-angiotensin system, mimicking a key aspect of resistant hypertension.
Materials and Reagents
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Aldosterone
-
Nω-Nitro-L-arginine methyl ester (L-NAME)
-
Spironolactone
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle for Aldosterone (e.g., polyethylene (B3416737) glycol)
-
Vehicle for L-NAME and Spironolactone (e.g., sterile water or saline)
-
High sodium chloride (NaCl) diet (e.g., 1% NaCl in drinking water or 4-8% in chow)[4]
-
Standard rat chow
-
Equipment for blood pressure measurement (telemetry or tail-cuff)
-
Metabolic cages for urine collection
Experimental Protocols
Protocol 1: Induction of Resistant Hypertension
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide standard rat chow and water ad libitum.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days to establish a stable baseline. Collect 24-hour urine samples to measure baseline sodium, potassium, and protein excretion.
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and implant an osmotic minipump filled with Aldosterone to deliver a continuous infusion (e.g., 0.75 µ g/hour ) for 28 days.
-
-
Initiation of High-Salt Diet and L-NAME Administration:
-
On the day of surgery, replace standard drinking water with a 1% NaCl solution.
-
Begin daily administration of L-NAME (e.g., 20-40 mg/kg/day) via oral gavage or in the drinking water.
-
-
Monitoring:
-
Monitor blood pressure weekly. A significant and sustained increase in blood pressure is expected within 1-2 weeks.
-
Monitor body weight and general health of the animals regularly.
-
Protocol 2: Spironolactone Treatment
-
Treatment Groups: After the establishment of stable hypertension (typically after 2 weeks of the induction protocol), divide the rats into the following groups:
-
Control Group: Continue with the hypertension induction protocol.
-
Spironolactone Group: Continue with the hypertension induction protocol and administer Spironolactone daily. The dose of Spironolactone can range from 20 to 80 mg/kg/day, administered via oral gavage or subcutaneous injection.
-
-
Duration of Treatment: Continue the treatment for a predefined period, typically 2-4 weeks, depending on the study objectives.
-
Endpoint Measurements:
-
Continue weekly blood pressure monitoring.
-
At the end of the study, collect 24-hour urine samples for analysis of electrolytes and proteinuria.
-
Collect blood samples for measurement of plasma aldosterone, renin activity, and electrolytes.
-
Euthanize the animals and collect heart, kidneys, and aorta for histological analysis (e.g., fibrosis, hypertrophy) and gene/protein expression studies.
-
Protocol 3: Blood Pressure Measurement
-
Radiotelemetry (Gold Standard): For continuous and accurate blood pressure monitoring, implant a telemetry transmitter with the catheter placed in the abdominal aorta. This method allows for the recording of blood pressure in conscious, freely moving animals, minimizing stress-induced fluctuations.
-
Tail-Cuff Plethysmography (Non-Invasive): This method can be used for repeated measurements of systolic blood pressure. It is important to acclimatize the rats to the restraining device to minimize stress. While less accurate than telemetry, it is a useful tool for screening and monitoring trends in blood pressure.
Data Presentation
Table 1: Expected Hemodynamic and Biochemical Changes in the Resistant Hypertension Model
| Parameter | Control (Normotensive) | Resistant Hypertension (Aldo/Salt/L-NAME) | Resistant Hypertension + Spironolactone |
| Systolic Blood Pressure (mmHg) | 120 - 140 | > 180 | Reduced compared to HTN group |
| Diastolic Blood Pressure (mmHg) | 80 - 100 | > 120 | Reduced compared to HTN group |
| Heart Rate (bpm) | 300 - 400 | Variable | No significant change |
| Plasma Aldosterone (ng/dL) | 5 - 20 | Elevated | May further increase due to MR blockade |
| Plasma Renin Activity (ng/mL/hr) | 2 - 5 | Suppressed | May increase |
| Urinary Sodium Excretion (mmol/24h) | Normal | Increased | Further increased |
| Urinary Potassium Excretion (mmol/24h) | Normal | Increased | Decreased (Potassium-sparing effect) |
| Urinary Protein Excretion (mg/24h) | < 20 | Significantly increased | Reduced |
| Cardiac Hypertrophy (Heart Wt/Body Wt) | Normal | Increased | Attenuated |
| Renal Fibrosis | Minimal | Significant | Reduced |
Note: The values presented are approximate and may vary depending on the specific experimental conditions and rat strain.
Table 2: Spironolactone Dosage and Administration in Rat Studies
| Dose | Route of Administration | Study Duration | Rat Model | Reference |
| 80 mg/kg/day | Subcutaneous injection | 8 weeks | Spontaneously Hypertensive Rats (SHR) + Salt | |
| 10, 40, 80 mg/kg/day | Oral gavage | 7 weeks | Spontaneously Hypertensive Rats (SHR) | |
| 20 mg/kg/day | In food | 4 weeks | Mineralocorticoid-induced hypertensive rats |
Visualization of Signaling Pathways and Workflows
Aldosterone Signaling Pathway in Vascular Smooth Muscle Cells
Caption: Aldosterone's genomic pathway leading to vasoconstriction and the inhibitory action of Spironolactone.
Experimental Workflow for Spironolactone Efficacy Study
Caption: A typical experimental workflow for evaluating Spironolactone in a rat model of resistant hypertension.
Conclusion
The Aldosterone/Salt/L-NAME model provides a robust and clinically relevant platform for studying resistant hypertension. By understanding the underlying mechanisms and following a detailed protocol, researchers can effectively evaluate the therapeutic potential of Spironolactone and novel compounds targeting the mineralocorticoid receptor pathway. Careful monitoring of physiological parameters and appropriate data analysis are crucial for obtaining reliable and translatable results.
References
- 1. Aldosteronism and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistant hypertension and aldosterone: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESISTANT HYPERTENSION CHARACTERIZED BY INCREASED ALDOSTERONE LEVELS AND PERSISTENT INTRAVASCULAR VOLUME EXPANSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Spironolactone in Primary Aldosteronism Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary aldosteronism is a common cause of secondary hypertension, characterized by the autonomous production of aldosterone (B195564) from the adrenal glands. Spironolactone (B1682167), a non-selective mineralocorticoid receptor (MR) antagonist, is a cornerstone in the management of this condition and serves as a critical tool in preclinical research to investigate the pathophysiology of aldosterone excess and to evaluate novel therapeutic strategies. These application notes provide an overview of the use of spironolactone in rodent models of primary aldosteronism, including detailed experimental protocols and expected outcomes.
Mechanism of Action
Spironolactone competitively binds to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[1][2][3][4] This blockade primarily occurs at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[1] By preventing aldosterone's action, spironolactone increases the excretion of sodium and water while promoting the retention of potassium. This diuretic and antihypertensive effect helps to control blood pressure and correct electrolyte imbalances associated with primary aldosteronism. Beyond its renal effects, spironolactone also mitigates aldosterone-mediated cardiac and vascular remodeling and fibrosis.
Data Presentation: Efficacy of Spironolactone in Rodent Models
The following tables summarize the quantitative effects of spironolactone in various rodent models relevant to primary aldosteronism research.
Table 1: Effect of Spironolactone on Systolic Blood Pressure (SBP) in Rodent Models of Hypertension and Aldosteronism
| Animal Model | Spironolactone Dose & Route | Treatment Duration | SBP Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day, s.c. | 16 weeks | Not specified, but prevented further increase | |
| Spontaneously Hypertensive Rats (SHR) on high salt diet | 80 mg/kg/day, s.c. | 8 weeks | No significant change vs SHR on high salt | |
| Angiotensin II-infused Rats | 25 mg/kg/day | 14 days | Significant reduction | |
| Cyp1a1Ren2 Transgenic Hypertensive Rats | Human equivalent of 50 mg/day, oral | 12 weeks | Partial reduction | |
| Gonadectomized Male Wistar Rats on high salt diet | Not specified | Not specified | Effective blockade of salt-induced SBP increase |
Table 2: Effect of Spironolactone on Biochemical Parameters in Rodent Models
| Animal Model | Spironolactone Dose & Route | Treatment Duration | Effect on Serum Potassium | Effect on Plasma/Serum Aldosterone | Reference |
| Rats | 20 mg/day, s.c. in olive oil | 5 weeks | No significant difference | Significantly increased | |
| Spontaneously Hypertensive Rats (SHR) | Not specified | 28 days | Not specified | Increased circulating levels | |
| Gonadectomized Wistar Rats | Not specified | Not specified | Not specified | Significantly increased |
Table 3: Effect of Spironolactone on Cardiac and Renal Fibrosis in Rodent Models
| Animal Model | Spironolactone Dose & Route | Treatment Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day | 16 weeks | Reduced myocardial collagen type I concentration | |
| Rats with Myocardial Infarction | 20 mg/kg/day | 1 month | Reduced left ventricular hydroxyproline (B1673980) concentration | |
| Spontaneously Hypertensive Rats (SHR) | Not specified | 4 months | Completely prevented aortic collagen accumulation | |
| Uninephrectomized Diabetic Rats | 50 mg/kg/day, gavage | 3 weeks | Attenuated collagen deposition in glomeruli and tubulointerstitium | |
| Cyp1a1Ren2 Transgenic Hypertensive Rats | Human equivalent of 50 mg/day, oral | 12 weeks | Significantly decreased renal cortical fibrosis |
Experimental Protocols
Preparation and Administration of Spironolactone
Objective: To prepare a stable formulation of spironolactone for oral or subcutaneous administration to rodents.
Materials:
-
Spironolactone powder
-
Vehicle:
-
For oral gavage: 0.5% or 1% methylcellulose (B11928114) solution, or corn oil.
-
For subcutaneous injection: Olive oil.
-
-
Mortar and pestle (if starting with tablets)
-
Magnetic stirrer and stir bar
-
Appropriate sized syringes and gavage needles (for oral administration) or hypodermic needles (for subcutaneous injection)
Protocol for Oral Gavage Suspension:
-
Weigh the required amount of spironolactone powder for the desired concentration (e.g., for a 20 mg/kg dose in a 250g rat receiving a volume of 1 ml/kg, the concentration would be 5 mg/ml).
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Gradually add the vehicle (e.g., 0.5% methylcellulose) to the powder while triturating to form a smooth paste.
-
Transfer the paste to a beaker and add the remaining vehicle while stirring continuously with a magnetic stirrer until a homogenous suspension is achieved.
-
Store the suspension in a labeled, light-protected container at 4°C. Shake well before each use.
-
Administer the suspension to the animal using an appropriately sized gavage needle. The volume should not exceed 10 ml/kg body weight.
Protocol for Subcutaneous Injection Solution:
-
Dissolve the weighed spironolactone powder in olive oil to the desired concentration (e.g., 20 mg/ml).
-
Gently warm the mixture while stirring to facilitate dissolution. Ensure the spironolactone is completely dissolved before use.
-
Draw the solution into a sterile syringe with an appropriate gauge needle for subcutaneous injection.
Blood Pressure Measurement by Tail-Cuff Plethysmography
Objective: To non-invasively measure systolic blood pressure in conscious rodents.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or pad
Protocol:
-
Acclimatize the animals to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
On the day of measurement, place the animal in the restrainer.
-
Warm the animal's tail using a warming chamber or pad to a temperature that allows for the detection of the tail pulse (typically around 32-34°C).
-
Place the occlusion cuff and the volume-pressure recording (VPR) sensor cuff on the base of the animal's tail.
-
Initiate the automated measurement cycle on the control unit. The system will inflate the occlusion cuff and then gradually deflate it while the VPR sensor detects the return of blood flow.
-
Record at least 10-15 consecutive measurements and calculate the average systolic blood pressure. Discard any outlier readings.
Biochemical Analysis of Serum
Objective: To measure serum levels of potassium and aldosterone.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Potassium ion-selective electrode or a clinical chemistry analyzer
-
Aldosterone ELISA kit or radioimmunoassay (RIA) kit
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Protocol:
-
Collect blood from the animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
Potassium Measurement: Thaw the serum samples and measure the potassium concentration using a calibrated ion-selective electrode or a clinical chemistry analyzer according to the manufacturer's instructions.
-
Aldosterone Measurement: Thaw the serum samples and measure the aldosterone concentration using a commercially available ELISA or RIA kit. Follow the manufacturer's protocol precisely for sample preparation, incubation times, and detection.
Histological Analysis of Tissues
Objective: To assess morphological changes and fibrosis in adrenal, cardiac, and renal tissues.
A. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Adrenal Glands
Protocol:
-
Fix the adrenal glands in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the tissues in xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in Scott's tap water substitute or running tap water.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.
-
Examine under a light microscope for morphological changes, such as the presence of spironolactone bodies, which are eosinophilic, laminated cytoplasmic inclusions.
B. Sirius Red Staining for Cardiac and Renal Fibrosis
Protocol:
-
Prepare paraffin-embedded tissue sections as described for H&E staining.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Rinse briefly in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount with a coverslip.
-
Examine the sections under a polarized light microscope. Collagen fibers will appear bright red or yellow, while non-collagenous tissue will be green.
-
Quantify the fibrotic area using image analysis software.
Molecular Analysis
A. Western Blotting for Fibrosis Markers
Protocol:
-
Homogenize cardiac or renal tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against fibrosis markers (e.g., Collagen I, Collagen III, α-SMA, Fibronectin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., GAPDH or β-actin).
B. Quantitative PCR (qPCR) for Gene Expression Analysis
Protocol:
-
Extract total RNA from cardiac or renal tissue using a suitable kit (e.g., TRIzol or a column-based kit).
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for genes of interest (e.g., Col1a1, Col3a1, Acta2, Tgf-β1).
-
Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Run the qPCR reactions on a real-time PCR system and analyze the data using the ΔΔCt method to determine the relative gene expression.
Mandatory Visualizations
Caption: Mechanism of action of Spironolactone in the renal distal tubule.
Caption: General experimental workflow for studying Spironolactone in rodent models.
Caption: Aldosterone-mediated pro-fibrotic signaling pathway and its inhibition by Spironolactone.
References
- 1. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Endoplasmic reticulum stress induces renal fibrosis in high‑fat diet mice via the TGF‑β/SMAD pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
Application Notes: Spironolactone in Polycystic Ovary Syndrome (PCOS) Research
1. Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] Hyperandrogenism, the excessive production of androgens, is a cornerstone of PCOS pathophysiology and manifests clinically as hirsutism, acne, and androgenic alopecia, causing significant emotional distress.[2] Spironolactone (B1682167), a potassium-sparing diuretic, is widely used off-label in PCOS management due to its potent anti-androgenic properties.[3][4] It serves as a critical pharmacological tool for both clinical treatment and research into the androgen-dependent mechanisms of the syndrome.
2. Mechanism of Action
Spironolactone exerts its anti-androgenic effects through a multi-faceted mechanism, making it a subject of extensive research:
-
Androgen Receptor (AR) Blockade: The primary mechanism is the competitive antagonism of the androgen receptor. Spironolactone binds to ARs in peripheral tissues, such as hair follicles and sebaceous glands, preventing testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), from exerting their effects.
-
Inhibition of Androgen Synthesis: Spironolactone partially inhibits enzymes crucial for androgen biosynthesis in both the ovaries and adrenal glands. It has been shown to block 17α-hydroxylase and 17,20-lyase activity, key steps in the production of androgens like testosterone and androstenedione.
-
Inhibition of 5α-Reductase: The drug may inhibit 5α-reductase, the enzyme that converts testosterone to the more active DHT, further reducing androgenic signaling at the tissue level.
-
Increased Sex Hormone-Binding Globulin (SHBG): Some evidence suggests spironolactone can increase circulating levels of SHBG. This leads to a reduction in the bioavailability of free testosterone, the biologically active form of the hormone.
These complex actions contribute to the amelioration of hyperandrogenic symptoms and the restoration of hormonal balance in PCOS.
3. Clinical and Research Applications
Spironolactone is a cornerstone in treating the dermatological manifestations of PCOS. Treatment for 6-9 months with 100-200 mg daily is highly effective for hirsutism, acne, and seborrhea. Beyond its clinical use, spironolactone is a valuable tool in research to:
-
Investigate the direct role of androgen excess in PCOS pathophysiology.
-
Study the impact of androgen blockade on metabolic parameters like insulin (B600854) resistance and lipid profiles.
-
Evaluate its effects on cardiovascular risk factors associated with PCOS.
Quantitative Data from Clinical Research
The following tables summarize the quantitative outcomes from various clinical studies investigating spironolactone in women with PCOS.
Table 1: Efficacy of Spironolactone on Hirsutism and Clinical Symptoms
| Study / Comparison | Dosage | Duration | Key Outcome (Change in Ferriman-Gallwey Score) | Other Clinical Effects | Citation |
|---|---|---|---|---|---|
| Spironolactone Monotherapy | 100 mg/day | 12 months | Lean: 12.2 to 6.8Overweight: 10.1 to 5.25 | Regression of acne in 31-33% of patients. | |
| Spironolactone vs. CPA+EE | 200 mg/day | 12 months | PCOS group: Score reduced to 16 (vs. 12 for CPA) | Effective, but less so than Cyproterone Acetate (CPA) in PCOS. | |
| Spironolactone vs. Metformin (B114582) | 50 mg/day vs. 1000 mg/day | 6 months | Showed a positive trend in hirsutism reduction. | Spironolactone appeared better for hirsutism and menstrual frequency. |
| Metformin + Spironolactone | Metformin 1700 mg/day + Spironolactone 25 mg/day | 6 months | Stronger reduction in Hirsutism Score compared to metformin alone. | Combination therapy is more effective for hyperandrogenism. | |
Table 2: Effects of Spironolactone on Hormonal Profiles in PCOS Patients
| Study / Comparison | Dosage | Duration | Change in Testosterone | Change in LH/FSH Ratio | Change in DHEAS | Citation |
|---|---|---|---|---|---|---|
| Spironolactone Monotherapy | Not specified | 3 months | Decreased | Unchanged | Decreased | |
| Spironolactone vs. CPA+EE | 200 mg/day | 12 months | No significant change | No change | Not reported | |
| Spironolactone Monotherapy | 50 mg/day | 12 weeks | Decreased (2.09 to 1.79 nmol/L) | Decreased (1.86 to 1.59) | Not reported | |
| Metformin + Spironolactone | Metformin 1700 mg/day + Spironolactone 25 mg/day | 6 months | Significantly decreased | Not reported | Significantly decreased (only in combination group) |
| Metformin + Spironolactone | Metformin + Spironolactone (low-dose) | 12 weeks | Decreased (2.50 to 1.88 nmol/L) | Decreased (2.06 to 1.92) | Not reported | |
Table 3: Metabolic Effects of Spironolactone in PCOS Patients
| Study / Comparison | Dosage | Duration | Effect on Insulin Resistance (HOMA-IR) | Effect on Lipid Profile | Citation |
|---|---|---|---|---|---|
| Spironolactone + Weight Loss (Overweight group) | 100 mg/day | 12 months | Significantly lowered | Decreased triglycerides | |
| Spironolactone Monotherapy (Lean group) | 100 mg/day | 12 months | No negative changes | Increased HDL-cholesterol | |
| Spironolactone vs. Metformin | 50 mg/day | 6 months | No significant effect on HOMA-IR | Not reported |
| Metformin + Spironolactone | Metformin + Spironolactone (low-dose) | 12 weeks | Decreased more than monotherapy (2.47 to 1.71) | Not detailed | |
Experimental Protocols
Protocol 1: In Vivo Assessment in a Letrozole-Induced PCOS Rat Model
This protocol describes the use of spironolactone in a common rodent model of PCOS, which recapitulates key features of the human syndrome, including hyperandrogenism and insulin resistance.
1. Objective: To evaluate the effect of low-dose spironolactone on hormonal and metabolic parameters in a letrozole-induced PCOS rat model.
2. Materials:
-
Female Wistar rats (8 weeks old)
-
Letrozole powder
-
Spironolactone powder
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Equipment for blood collection, glucose measurement, and tissue processing
3. Methodology:
-
Acclimatization: House rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for one week.
-
PCOS Induction:
-
Prepare a letrozole solution for a final dose of 1 mg/kg.
-
Administer letrozole orally once daily for 21 consecutive days to induce a PCOS-like state.
-
Confirm PCOS induction by monitoring for irregular estrous cycles via daily vaginal smear cytology.
-
-
Treatment Groups:
-
Group 1 (Control): Receive vehicle only.
-
Group 2 (PCOS): Receive letrozole (1 mg/kg/day).
-
Group 3 (PCOS + Spironolactone): Receive letrozole (1 mg/kg/day) plus spironolactone (0.25 mg/kg/day).
-
-
Treatment Administration: Administer all treatments via oral gavage for 21 days.
-
Endpoint Measurements (Day 22):
-
Metabolic Assessment: Perform an oral glucose tolerance test (OGTT) after an overnight fast.
-
Blood Collection: Collect terminal blood samples via cardiac puncture under anesthesia. Centrifuge to obtain plasma/serum and store at -80°C.
-
Hormonal Analysis: Measure plasma levels of testosterone, Luteinizing Hormone (LH), and insulin using ELISA kits.
-
Biochemical Analysis: Measure glucose, triglycerides, and cholesterol.
-
Histology: Harvest ovaries, fix in 10% neutral buffered formalin, and process for Hematoxylin and Eosin (H&E) staining to assess ovarian morphology.
-
Protocol 2: Clinical Trial Protocol for Spironolactone in PCOS
This protocol outlines a framework for a randomized controlled trial (RCT) to assess the efficacy and safety of spironolactone, alone or in combination with metformin, for treating hyperandrogenism in women with PCOS.
1. Objective: To compare the effects of low-dose spironolactone, metformin, and combination therapy on insulin resistance and hyperandrogenism in women with PCOS.
2. Study Design: A 12-week, single-center, randomized, open-label study.
3. Participant Selection:
-
Inclusion Criteria: Women aged 19-40 diagnosed with PCOS according to the Rotterdam criteria (requiring two of the following: oligo/anovulation, clinical/biochemical hyperandrogenism, polycystic ovaries on ultrasound).
-
Exclusion Criteria: Pregnancy, renal or hepatic dysfunction, hyperkalemia, use of hormonal contraceptives or insulin-sensitizing agents within the last 3 months.
4. Intervention:
-
Group A (Spironolactone): Spironolactone 50 mg once daily.
-
Group B (Metformin): Metformin 500 mg three times daily.
-
Group C (Combination): Spironolactone 50 mg once daily and Metformin 500 mg three times daily.
5. Assessments:
-
Baseline Visit (Week 0):
-
Clinical Assessment: Medical history, physical exam, BMI, waist-hip ratio, Ferriman-Gallwey (FG) score for hirsutism.
-
Biochemical Assessment: Fasting blood sample for serum potassium, renal and liver function tests.
-
Endocrine & Metabolic Assessment: Blood draw for LH, FSH, total testosterone, SHBG, and a 75g oral glucose tolerance test (OGTT) to calculate HOMA-IR.
-
-
Follow-up (Week 12):
-
Repeat all baseline assessments.
-
Record any adverse events. Common side effects include menstrual irregularities, nausea, and diuresis.
-
6. Outcome Measures:
-
Primary Endpoint: Change in HOMA-IR from baseline to 12 weeks.
-
Secondary Endpoints: Changes in FG score, total testosterone, free androgen index (FAI), LH/FSH ratio, and lipid profile.
Protocol 3: In Vitro Assessment of Spironolactone on Ovarian Steroidogenesis
This protocol investigates the direct effect of spironolactone on androgen production by cultured human ovarian cells. While one study found no effect on granulosa-luteal cells, this methodology is essential for exploring direct ovarian mechanisms.
1. Objective: To determine if spironolactone directly alters the secretion of androgens (testosterone, androstenedione) and other hormones (progesterone, estradiol) by human granulosa-luteal cells in vitro.
2. Materials:
-
Human granulosa-luteal cells (obtained from follicular aspirates during oocyte retrieval for IVF, with patient consent).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Spironolactone (for preparation of stock solutions).
-
Human Chorionic Gonadotropin (hCG) or LH to stimulate steroidogenesis.
-
96-well cell culture plates.
-
ELISA kits for testosterone, androstenedione, progesterone, and estradiol (B170435).
3. Methodology:
-
Cell Isolation: Isolate granulosa-luteal cells from follicular fluid using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Culture:
-
Plate the isolated cells in 96-well plates at a density of approximately 50,000 cells/well.
-
Culture for 24-48 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Experimental Treatment:
-
After initial culture, replace the medium with fresh serum-free medium containing a stimulant (e.g., 10 IU/mL hCG) and varying concentrations of spironolactone (e.g., 0, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M), reflecting therapeutic levels.
-
Include a vehicle control group (containing the same concentration of solvent, e.g., DMSO, used for spironolactone).
-
-
Incubation: Incubate the cells with the treatment media for 48 hours.
-
Sample Collection: After incubation, collect the conditioned media from each well. Centrifuge to remove cellular debris and store the supernatant at -20°C until analysis.
-
Hormone Measurement: Quantify the concentrations of testosterone, androstenedione, progesterone, and estradiol in the collected media using specific and validated ELISA kits.
-
Data Analysis: Normalize hormone concentrations to cell number or protein content. Compare hormone levels across the different spironolactone concentrations using statistical analysis (e.g., ANOVA).
References
Spironolactone: A Tool for Investigating Androgen-Dependent Tumor Growth
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167), a synthetic steroid and potassium-sparing diuretic, is a well-established antagonist of the mineralocorticoid receptor. Beyond its primary clinical use, spironolactone exhibits significant antiandrogenic properties, making it a valuable pharmacological tool for studying the role of the androgen receptor (AR) in the growth and progression of androgen-dependent tumors, such as prostate and breast cancer. This document provides detailed application notes and experimental protocols for utilizing spironolactone in in vitro and in vivo models of androgen-dependent tumor growth.
Spironolactone's antiandrogenic effects are primarily attributed to its ability to competitively inhibit the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR. This blockade of the AR prevents its translocation to the nucleus, subsequent binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes that drive tumor cell proliferation and survival. Additionally, at higher concentrations, spironolactone may inhibit enzymes involved in androgen biosynthesis.[1]
However, the action of spironolactone can be complex. In certain contexts, particularly in androgen-depleted environments characteristic of castration-resistant prostate cancer (CRPC), spironolactone has been observed to paradoxically act as an AR agonist, potentially promoting tumor growth.[2] This dual agonist/antagonist activity makes spironolactone an intriguing compound for dissecting the nuances of AR signaling in different stages of cancer progression.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of spironolactone with the androgen receptor and its effects on cancer cells.
Table 1: Spironolactone Interaction with the Androgen Receptor
| Parameter | Value | Species/Cell System | Notes |
| IC50 (AR Binding) | 67 nM | Rat Prostate Cytosol | Competitive binding assay against [3H]DHT.[3] |
| Ki (AR Binding) | 39.4 nM | Human | |
| Relative Binding Affinity | 2.7 - 67% of DHT | Various |
Table 2: Effects of Spironolactone on Androgen-Dependent Cancer Cells
| Cell Line | Assay | Endpoint | IC50/Effect | Notes |
| LNCaP (Prostate) | Luciferase Reporter Assay | Inhibition of DHT-induced AR transcriptional activity | Upregulation observed at high concentrations in androgen-depleted media | Highlights potential agonist activity.[2] |
| LNCaP (Prostate) | Cell Viability | Inhibition of cell growth | Not explicitly quantified in reviewed literature | |
| LNCaP (Prostate) | PSA Expression | Inhibition of DHT-induced PSA mRNA | Not explicitly quantified in reviewed literature | |
| Various Cancer Cell Lines | Cell Viability | Inhibition of cell growth | Spironolactone alone showed dose-dependent growth inhibition.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Androgen Receptor Signaling and Spironolactone's Mechanism of Action.
Caption: Workflow for a Cell Viability Assay to assess Spironolactone's effect.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of spironolactone on androgen-dependent tumor growth.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of spironolactone for the androgen receptor.
Materials:
-
Rat ventral prostate tissue
-
Buffers:
-
Homogenization Buffer (TEG buffer): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol
-
Wash Buffer: TEG buffer with 0.5% dextran-coated charcoal
-
-
Radioligand: [3H]-Dihydrotestosterone ([3H]DHT)
-
Unlabeled competitor: Dihydrotestosterone (DHT)
-
Test compound: Spironolactone
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cytosol Preparation:
-
Euthanize adult male rats and excise the ventral prostate.
-
Homogenize the tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosol) and determine the protein concentration.
-
-
Binding Assay:
-
In microcentrifuge tubes, add a constant amount of prostate cytosol.
-
Add a fixed concentration of [3H]DHT (e.g., 1-5 nM).
-
For determining non-specific binding, add a 100-fold excess of unlabeled DHT to a set of tubes.
-
To the experimental tubes, add increasing concentrations of spironolactone.
-
Incubate the mixture at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold Wash Buffer to each tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of spironolactone.
-
Plot the percentage of specific binding against the log concentration of spironolactone to determine the IC50 value.
-
LNCaP Cell Proliferation Assay
Objective: To determine the effect of spironolactone on the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
Dihydrotestosterone (DHT)
-
Spironolactone
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
For the experiment, switch to RPMI-1640 with 10% CS-FBS for 24-48 hours to deplete endogenous androgens.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of spironolactone in RPMI-1640 with 10% CS-FBS.
-
Prepare a solution of DHT (e.g., 0.1 nM) in the same medium.
-
Remove the medium from the wells and add the treatment media:
-
Vehicle control (medium with CS-FBS)
-
DHT control (medium with DHT)
-
Spironolactone at various concentrations in the presence of DHT.
-
Spironolactone at various concentrations in the absence of DHT (to test for agonist activity).
-
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of spironolactone to determine the IC50 for growth inhibition.
-
Androgen-Dependent Gene Expression Analysis (PSA)
Objective: To assess the effect of spironolactone on the expression of an androgen-regulated gene, prostate-specific antigen (PSA).
Materials:
-
LNCaP cells and culture reagents (as above)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) reagents (primers for PSA and a housekeeping gene, e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates and culture in RPMI-1640 with 10% CS-FBS for 24-48 hours.
-
Treat the cells with vehicle, DHT (0.1 nM), and varying concentrations of spironolactone in the presence of DHT for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR:
-
Set up qPCR reactions with primers for PSA and the housekeeping gene.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative expression of PSA mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the PSA expression levels across the different treatment groups.
-
In Vivo Androgen-Dependent Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of spironolactone on the growth of androgen-dependent tumors.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
LNCaP cells
-
Matrigel
-
Spironolactone formulation for in vivo administration (e.g., suspended in corn oil)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Spironolactone (e.g., 25-100 mg/kg, administered daily by oral gavage or intraperitoneal injection).
-
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, gene expression).
-
Plot tumor growth curves and compare the tumor growth inhibition between the treatment groups.
-
Conclusion
Spironolactone serves as a multifaceted tool for probing the androgen receptor signaling axis in cancer research. Its well-characterized antiandrogenic properties, coupled with its potential for paradoxical agonism, provide a unique opportunity to investigate the complex regulation of androgen-dependent tumor growth. The protocols outlined in this document offer a framework for researchers to quantitatively assess the effects of spironolactone and other potential AR modulators in both in vitro and in vivo settings, contributing to a deeper understanding of androgen-dependent malignancies and the development of novel therapeutic strategies.
References
- 1. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Spironolactone's Effect on Gene Expression In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167) is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1] Beyond its well-established role in managing conditions like heart failure and hypertension, spironolactone has been shown to modulate gene expression through both MR-dependent and independent pathways.[2][3] These effects on gene transcription have significant implications for its therapeutic actions and potential new applications. Understanding the in vitro protocols to assess these changes is crucial for researchers in drug development and molecular biology.
These application notes provide detailed protocols for assessing the in vitro effects of spironolactone on gene expression, focusing on key target genes and signaling pathways. The methodologies cover a range of standard molecular biology techniques, including cell culture, RNA isolation, quantitative real-time PCR (qRT-PCR), and Western blotting.
Data Presentation: Quantitative Effects of Spironolactone on Gene Expression
The following table summarizes the quantitative effects of spironolactone on gene expression as reported in in vitro studies.
| Cell Line | Spironolactone Concentration | Treatment Duration | Key Genes/Transcripts Affected | Quantitative Change | Reference |
| Human Blood Mononuclear Cells | 3-30 µM | 4 hours | 1018 transcripts | 831 downregulated, 187 upregulated | [4] |
| Human Blood Mononuclear Cells | 0.4 µM | Not Specified | NF-κB activity | Significantly reduced | [3] |
| Xenopus Kidney Epithelial Cells (A6) | Not Specified | Not Specified | Integrin beta3 | Increased expression | |
| Rat Neonatal Cardiomyocytes | Not Specified | Not Specified | Integrin beta3 | Increased expression | |
| Human Granulosa-Luteal Cells | 0-10⁻⁶ M | Not Specified | T, Δ⁴A, DHT, P, E₂ | No effect on secretion | |
| H9c2 Cells (Rat Cardiomyoblast) | Hypoxia-induced | With or without spironolactone | Aldosterone (B195564), StAR | Significantly suppressed | |
| Human Cancer Cell Lines (Hep-2, AMN-3) | 0.0019 to 1000 µg/ml | 24, 48, 72 hours | Proliferation-related genes | Dose and time-dependent cytotoxic activity | |
| U2OS Cells (Human Osteosarcoma) | 10 µM | Not Specified | DNA repair and cell survival genes | Increased sensitivity to DNA cross-linking agents |
Signaling Pathways Modulated by Spironolactone
Spironolactone primarily exerts its genomic effects by antagonizing the mineralocorticoid receptor. However, it also influences other signaling pathways, notably the NF-κB pathway, independent of MR.
Mineralocorticoid Receptor (MR) Signaling Pathway
NF-κB Signaling Pathway and its Inhibition by Spironolactone
Experimental Protocols
The following are detailed protocols for assessing the effect of spironolactone on gene expression in vitro.
Experimental Workflow Overview
Protocol 1: Cell Culture and Treatment
Objective: To culture a suitable cell line and treat with spironolactone to assess its effect on gene expression.
Materials:
-
Human Kidney epithelial cell line (e.g., HK-2)
-
Dulbecco's Modified Eagle Medium (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Spironolactone (Sigma-Aldrich)
-
Aldosterone (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce baseline signaling activity.
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of spironolactone in DMSO.
-
Prepare a 1 mM stock solution of aldosterone in DMSO.
-
Further dilute the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., Spironolactone: 1 µM, 10 µM; Aldosterone: 10 nM). A vehicle control (DMSO) should be prepared at the same final concentration as in the treatment groups.
-
-
Cell Treatment:
-
Remove the serum-free medium from the cells.
-
Add the prepared treatment solutions to the respective wells:
-
Vehicle Control (DMSO)
-
Spironolactone (e.g., 1 µM)
-
Spironolactone (e.g., 10 µM)
-
Aldosterone (e.g., 10 nM)
-
Spironolactone + Aldosterone
-
-
Incubate the cells for the desired time period (e.g., 4, 8, 24 hours).
-
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of target genes (e.g., SGK1, SCNN1A) following spironolactone treatment.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qRT-PCR primers for target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Isolation:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation).
-
Resuspend the RNA pellet in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
-
Quantitative RT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Perform the qRT-PCR using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.
-
Primer Sequences (Example):
-
Human SGK1:
-
Forward: 5'-GAGGATGGCTCTGAAGAACTTC-3'
-
Reverse: 5'-GCTGAAGAACAGAGAGCGAG-3'
-
-
Human SCNN1A (α-ENaC):
-
Forward: 5'-AAGGCCAACATCGAGAGCTA-3'
-
Reverse: 5'-GTCAGCAGTAGGTCAGGTTGA-3'
-
-
Human GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Protocol 3: Western Blotting
Objective: To detect and quantify the protein levels of target proteins (e.g., SGK1) following spironolactone treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., Rabbit anti-SGK1, such as from Cell Signaling Technology #12103, diluted 1:1000)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SGK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
References
- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Spironolactone solubility issues in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spironolactone (B1682167). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor aqueous solubility of spironolactone.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of spironolactone in water and common organic solvents?
A1: Spironolactone is a crystalline powder that is practically insoluble in water.[1][2][3] Its aqueous solubility is reported to be approximately 0.022 mg/mL at 25°C.[4] It exhibits much higher solubility in various organic solvents. For a detailed comparison, please refer to Table 1.
Q2: Why is spironolactone so poorly soluble in aqueous solutions?
A2: Spironolactone is a lipophilic (fat-soluble) steroidal drug with a high LogP value (approximately 2.78), indicating its preference for non-polar environments over water.[2] This hydrophobic nature is the primary reason for its low aqueous solubility, which can lead to challenges in formulation and incomplete gastrointestinal absorption.
Q3: My spironolactone is precipitating out of my aqueous buffer. What are the initial steps I should take?
A3: Precipitation is a common issue. First, confirm your stock concentration is not exceeding the solubility limit in the final buffer composition. If it is, consider lowering the concentration. Gentle heating and consistent stirring can temporarily help, but for long-term stability, you will likely need to employ a solubility enhancement technique. Refer to the Troubleshooting Guide below for a systematic approach.
Q4: Can I use surfactants to improve spironolactone solubility?
A4: Yes, surfactants can significantly increase the aqueous solubility of spironolactone by forming micelles that encapsulate the hydrophobic drug molecules. Studies have shown that surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethylammonium bromide (CTAB) effectively increase its solubility. The presence of spironolactone in these surfactant solutions leads to a decrease in the critical micellar concentration (CMC), indicating efficient solubilization.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic workflow for addressing spironolactone solubility challenges during your experiments.
Quantitative Data Summary
The following tables summarize the solubility of spironolactone in various solvents and the impact of different enhancement techniques.
Table 1: Solubility of Spironolactone in Various Solvents
| Solvent | Solubility Classification | Approximate Value (at 25°C) | Reference |
| Water | Practically Insoluble | 22 µg/mL (0.022 mg/mL) | |
| Ethanol (95%) | Soluble | Soluble | |
| Methanol | Slightly Soluble | Slightly Soluble | |
| Chloroform | Freely Soluble | Freely Soluble | |
| PEG 400 | High Solubility | >50 mg/mL | |
| Propylene Glycol | High Solubility | Data available in co-solvent blends |
Table 2: Dissolution Enhancement of Spironolactone Formulations
| Formulation Method | Carrier/System | Dissolution Medium | % Drug Released (at 60 min) | Reference |
| Pure Drug | - | 0.1 N HCl | ~27.3% | |
| Marketed Tablet | - | 0.1 N HCl | ~35.6% | |
| Solid Dispersion | PEG 4000 (1:5 ratio) | 0.1 N HCl | ~74.2% | |
| Solid Dispersion | PEG 6000 | Water | >55% | |
| Liquisolid Compact | PEG 400 | Not Specified | ~94.5% | |
| Nanoparticles | HPMC (stabilizer) | 0.1 M HCl | 2.59 times faster than raw drug | |
| Inclusion Complex | HP-β-CD (1:2 M) | Phosphate Buffer pH 6.8 | ~95.6% |
Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques.
Protocol 1: Preparation of Solid Dispersion by Fusion (Melt) Method
-
Objective: To enhance the dissolution rate of spironolactone by dispersing it in a hydrophilic carrier like Polyethylene Glycol (PEG).
-
Materials: Spironolactone, PEG 6000 (or PEG 4000), water bath, magnetic stirrer, mortar and pestle.
-
Methodology:
-
Weigh the desired amounts of spironolactone and PEG 6000 to achieve a specific drug-to-carrier ratio (e.g., 1:1 or 1:2 w/w).
-
Combine the powders in a glass beaker.
-
Place the beaker on a water bath heated to approximately 70°C to melt the PEG 6000.
-
Continuously stir the mixture until a homogenous, clear liquid is formed.
-
Remove the beaker from the water bath and cool it rapidly (e.g., by placing it in an ice bath) to solidify the mixture.
-
Once solidified, grind the mass using a mortar and pestle to obtain a fine powder.
-
Sieve the powder to ensure uniform particle size. The resulting powder is the solid dispersion, ready for dissolution testing or further formulation.
-
Protocol 2: Preparation of Nanoparticles by Antisolvent Precipitation
-
Objective: To increase the surface area and dissolution rate of spironolactone by reducing its particle size to the submicron range.
-
Materials: Spironolactone, a water-miscible organic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or acetone), an aqueous antisolvent (deionized water), a stabilizer (e.g., Hydroxypropyl Methylcellulose - HPMC), magnetic stirrer.
-
Methodology:
-
Prepare the solvent phase: Completely dissolve a specific amount of spironolactone in the chosen organic solvent (e.g., NMP).
-
Prepare the antisolvent phase: Dissolve the stabilizer (e.g., HPMC at 0.125% w/v) in deionized water.
-
Place the antisolvent phase on a magnetic stirrer and stir vigorously (e.g., 1000 rpm).
-
Inject the spironolactone solution (solvent phase) into the stirring aqueous antisolvent.
-
Precipitation of spironolactone nanoparticles will occur immediately upon mixing.
-
The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization or spray drying) to obtain a dry powder.
-
Protocol 3: Preparation of Inclusion Complex by Kneading Method
-
Objective: To improve the aqueous solubility of spironolactone by forming an inclusion complex with a cyclodextrin.
-
Materials: Spironolactone, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), glass mortar and pestle, methanol, distilled water, oven.
-
Methodology:
-
Weigh spironolactone and HP-β-CD in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the powders in a glass mortar and lightly mix.
-
Add a small volume of a methanol-water mixture to the powder to form a thick, cohesive slurry.
-
Knead the slurry thoroughly for a specified time (e.g., 60 minutes) to facilitate the complex formation.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 45°C) until all solvent has evaporated.
-
Pulverize the dried mass into a fine powder using the pestle and pass it through a sieve.
-
Signaling Pathway and Workflow Diagrams
Mechanism of Action: Spironolactone as a Mineralocorticoid Receptor Antagonist
Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor (MR). It primarily exerts its effect in the distal convoluted tubule of the kidneys.
Experimental Workflow: Solubility Enhancement via Solid Dispersion
The following diagram outlines the key steps in preparing and evaluating a spironolactone solid dispersion.
References
- 1. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 3. Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [scholarbank.nus.edu.sg]
Troubleshooting Spironolactone instability in long-term storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of spironolactone (B1682167) during long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of spironolactone, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Formation of known degradation products (e.g., canrenone (B1668266), 7α-thiospironolactone).[1] 2. Formation of secondary or novel degradation products. 3. Interaction with excipients or container materials. | 1. Compare retention times with reference standards of known degradants. 2. Utilize LC-MS to determine the mass-to-charge ratio of the unknown peaks for structural elucidation. 3. Conduct a forced degradation study on the active pharmaceutical ingredient (API) alone to establish its intrinsic degradation profile. |
| Inconsistent degradation rates between experiments | 1. Variability in experimental conditions (temperature, pH, light exposure). 2. Influence of dissolved oxygen. | 1. Maintain strict control over all experimental parameters. 2. For oxidative degradation studies, ensure consistent aeration. To minimize oxidation, purge solutions with an inert gas like nitrogen. |
| Precipitation or cloudiness in spironolactone solutions/suspensions | 1. Poor solubility of spironolactone in the chosen solvent system. 2. Temperature fluctuations affecting solubility. 3. pH of the medium is not optimal for solubility. Spironolactone's stability is optimal around pH 4.5.[2] | 1. Review the solubility profile of spironolactone and consider alternative or co-solvent systems. 2. Ensure consistent and controlled temperature storage. 3. Adjust the pH of the formulation to be closer to the optimal pH of 4.5, while considering the impact on stability. |
| Discoloration of the sample | 1. Photodegradation due to exposure to light. 2. Oxidative degradation. | 1. Store all spironolactone samples and formulations in light-resistant containers (e.g., amber vials).[3] 2. Consider the addition of an antioxidant to the formulation if compatible. |
| Loss of potency in solid dosage forms | 1. Hygroscopicity leading to hydrolysis. 2. Incompatible excipients. | 1. Store in tightly closed containers in a dry place.[4] Consider the use of desiccants. 2. Conduct compatibility studies with all excipients used in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for spironolactone?
A1: Spironolactone primarily degrades through hydrolysis and photodegradation.[1] Alkaline hydrolysis is a significant pathway that leads to the formation of canrenone and 7α-thiospironolactone. The stability of spironolactone is also impacted by acidic conditions, heat, and exposure to UV light.
Q2: What are the major degradation products of spironolactone?
A2: The main degradation products of spironolactone are canrenone and 7α-thiospironolactone. Under certain conditions, other byproducts such as 7α-thiomethylspirolactone can also be formed.
Q3: How do environmental factors affect spironolactone's stability?
A3: Environmental factors significantly influence the stability of spironolactone. Forced degradation studies have demonstrated that it degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions. For instance, significant degradation can occur upon exposure to 0.1N NaOH or UV light.
Q4: What are the recommended storage conditions for spironolactone?
A4: Spironolactone and its formulations should be stored in tightly closed, light-resistant containers in a dry, cool, and well-ventilated place. The recommended temperature is typically between 20°C and 25°C (68°F and 77°F).
Q5: What analytical methods are suitable for studying spironolactone degradation?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying spironolactone and its degradation products. UV-Visible spectrophotometry can be used as a simpler, cost-effective alternative for degradation studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and characterizing unknown degradation byproducts.
Data Presentation
Table 1: Summary of Spironolactone Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 15% | Canrenone, others |
| Alkaline Hydrolysis | 0.01 M NaOH | 15 minutes | Room Temp | 11% | Canrenone, 7α-thiospironolactone |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 12% | Various oxidized products |
| Thermal Degradation | Heat | 2 hours | 60°C | 15% | Not specified |
| Photodegradation | UV lamp | 48 hours | Not specified | 7% | Not specified |
Data synthesized from a forced degradation study aimed at achieving approximately 15% degradation to limit secondary degradation products.
Table 2: Stability of Spironolactone in Aqueous Suspension (1 mg/mL)
| Storage Temperature | Initial Concentration (%) | Concentration after 91 days (%) | pH Change | Appearance |
| 4°C | 100 | >98 | No significant change | No significant change |
| 22°C | 100 | >98 | No significant change | No significant change |
Based on a study of an extemporaneously prepared suspension containing syrup, carboxymethylcellulose, and purified water stored in amber glass bottles.
Experimental Protocols
Protocol 1: Forced Degradation Study of Spironolactone
Objective: To investigate the degradation pathways of spironolactone under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of spironolactone in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24-48 hours).
-
Alkaline Hydrolysis: Treat the stock solution with 0.01 M NaOH at room temperature for a short duration (e.g., 15 minutes).
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Photodegradation: Expose the drug solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify spironolactone and its degradation products.
Methodology:
-
Chromatographic System:
-
Column: C8 or C18 column (e.g., Symmetry C8, 150 x 3.9 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4) and an organic solvent (e.g., methanol, acetonitrile). A common mobile phase is a mixture of water, tetrahydrofuran, and acetonitrile (77:21:2 v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 238 nm or 254 nm.
-
-
Sample Preparation:
-
Dilute the samples with the mobile phase to a suitable concentration.
-
-
Validation Parameters:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Spironolactone Degradation Pathway
Caption: Major degradation pathways of spironolactone.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Decision tree for identifying unknown peaks in HPLC.
Spironolactone Mechanism of Action
Caption: Spironolactone's competitive antagonism of the mineralocorticoid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Improving the yield of Spironolactone synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Spironolactone. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for Spironolactone synthesis, and how do they compare?
A1: The two main starting materials for Spironolactone synthesis are Dehydroepiandrosterone (DHEA) and 4-Androstenedione (4-AD). The choice between them significantly impacts the overall yield, number of steps, and cost-effectiveness of the synthesis.[1]
| Feature | Dehydroepiandrosterone (DHEA) | 4-Androstenedione (4-AD) |
| Source | Primarily semi-synthesis from diosgenin. | Produced by microbial fermentation of phytosterols. |
| Cost | Historically higher and subject to fluctuations. | Generally more cost-effective with a stable supply chain.[1] |
| Initial Steps | Often involves ethynylation and carboxylation.[1] | Can be directly converted to key intermediates.[1] |
| Key Intermediates | Canrenone.[1] | Testosterone Lactone, Canrenone. |
| Reported Overall Yield | Approximately 30-40%. | Can reach up to 50-60%. |
| Disadvantages | Use of hazardous reagents like acetylene (B1199291) gas and Grignard reagents. | May involve cryogenic conditions and moisture-sensitive reagents. |
Q2: What is the immediate precursor to Spironolactone, and what is the key final reaction?
A2: The immediate precursor to Spironolactone is Canrenone. The final key step is the conjugate addition of a thioacetyl group to the dienone system of Canrenone. This is typically achieved by reacting Canrenone with thioacetic acid.
Q3: Are there alternatives to using thioacetic acid in the final step?
A3: Yes, due to the irritating smell and environmental concerns associated with thioacetic acid, potassium thioacetate (B1230152) has been used as a substitute. This alternative can simplify the process and reduce environmental pollution.
Q4: What are some common side reactions or impurities I should be aware of?
A4: A common impurity is unreacted Canrenone. Additionally, Spironolactone can degrade, especially during purification steps like decolorization with activated carbon. The hydrolysis of Spironolactone can also lead to the formation of Canrenone.
Troubleshooting Guide
Low Yield in Canrenone Synthesis from Androstenedione
This section focuses on the multi-step conversion of 4-Androstenedione to Canrenone, a key intermediate.
Problem: Low yield in the Oppenauer oxidation step.
The Oppenauer oxidation is a critical step for converting a secondary alcohol to a ketone.
-
Possible Cause 1: Inactive Catalyst. The aluminum or potassium alkoxide catalyst is sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
-
-
Possible Cause 2: Unfavorable Reaction Equilibrium. The Oppenauer oxidation is a reversible reaction.
-
Solution: Use a large excess of the hydride acceptor (e.g., acetone, pivaldehyde) to drive the equilibrium towards the product.
-
-
Possible Cause 3: Side Reactions. Aldol condensation of the ketone product can occur, especially with prolonged reaction times or high temperatures.
-
Solution: Optimize the reaction time and temperature. Consider using a milder catalyst or a different hydride acceptor.
-
Problem: Incomplete dehydrogenation to form the dienone system of Canrenone.
This step introduces the conjugated double bonds in the A and B rings of the steroid.
-
Possible Cause 1: Inefficient Dehydrogenating Agent. The activity of reagents like chloranil (B122849) can vary.
-
Solution: Use a fresh, high-purity dehydrogenating agent. Ensure the correct stoichiometry is used.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are crucial for this reaction.
-
Solution: Carefully control the reaction temperature as specified in the protocol. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Low Yield in the Final Thioacetic Acid Addition to Canrenone
Problem: Low conversion of Canrenone to Spironolactone.
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Possible Cause 1: Poor Quality of Thioacetic Acid. Thioacetic acid can decompose over time.
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Solution: Use freshly distilled thioacetic acid for the best results.
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Possible Cause 2: Ineffective Catalyst. If an acid catalyst is used, its activity is important.
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Solution: Ensure the catalyst is active and used in the correct molar ratio. Some procedures report using an acidic catalyst with potassium thioacetate.
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Possible Cause 3: Reversibility of the Reaction. The conjugate addition can be reversible under certain conditions.
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Solution: Optimize the reaction temperature and time. Cooling the reaction mixture after completion can help to precipitate the product and shift the equilibrium.
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Problem: Formation of Impurities during the reaction or workup.
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Possible Cause 1: Oxidation of the Thioacetyl Group. The sulfur moiety can be susceptible to oxidation.
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Solution: Perform the reaction under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.
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Possible Cause 2: Degradation during Purification. Spironolactone can degrade during purification, for example, when using activated carbon.
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Solution: If using activated carbon for decolorization, consider adding a stabilizer. Minimize the time the product is in solution and exposed to heat. Recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695) is a common purification method.
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Experimental Protocols
Protocol 1: Synthesis of Spironolactone from Canrenone using Thioacetic Acid
This protocol is based on a method where Canrenone is reacted with thioacetic acid in methanol.
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Reaction Setup: In a round-bottom flask, add Canrenone.
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Reagent Addition: Add methanol (5-10 times the weight of Canrenone) followed by thioacetic acid.
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Reaction: Heat the mixture to reflux for 2-5 hours.
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Isolation: Cool the reaction mixture to 0°C and filter the precipitate to obtain the crude Spironolactone.
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Purification: The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Spironolactone from Canrenone using Potassium Thioacetate
This protocol utilizes potassium thioacetate as a less odorous alternative to thioacetic acid.
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Reaction Setup: In a reaction vessel, add Canrenone, potassium thioacetate, and ethanol.
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Catalyst Addition: In the presence of an acidic catalyst (e.g., acetic acid or oxalic acid), heat the mixture to reflux. The molar ratio of canrenone:potassium thioacetate:acidic catalyst is approximately 1:2.1:2.1.
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Reaction: Maintain reflux for 3-5 hours.
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Isolation: After the reaction is complete, cool the mixture to -10°C and hold for 1.5-2.5 hours to allow for crystallization.
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Workup: Filter the solid product. Wash the filter cake with water and then ethanol.
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Purification: Dry the crude product and recrystallize from ethanol to obtain pure Spironolactone.
Visualizations
Caption: Simplified synthetic pathway from 4-Androstenedione to Spironolactone.
Caption: Troubleshooting workflow for low yield in the final synthesis step.
Caption: Key parameters influencing the yield of Spironolactone synthesis.
References
Minimizing off-target effects of Spironolactone in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of spironolactone (B1682167) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of spironolactone observed in cell culture?
A1: Spironolactone, while primarily a mineralocorticoid receptor (MR) antagonist, can exhibit several off-target effects in vitro, including:
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Cytotoxicity: Spironolactone can induce dose-dependent cell death in various cell lines.[1][2][3] This is often observed at concentrations higher than those required for MR antagonism.
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Hormonal Effects: Due to its steroidal structure, spironolactone can interact with other steroid hormone receptors. It is known to have anti-androgenic and progestogenic activities.[4]
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Interference with Signaling Pathways: Spironolactone has been shown to modulate signaling pathways independently of the MR, such as the PI3K/AKT/mTOR pathway and pathways involved in DNA damage response.
Q2: At what concentrations do the cytotoxic effects of spironolactone typically appear?
A2: The cytotoxic concentration of spironolactone is cell-line dependent. For example, in U87-MG glioblastoma cells, a significant cytotoxic effect was observed at 30 μM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for MR antagonism with minimal impact on cell viability.
Q3: How can I minimize the hormonal off-target effects of spironolactone in my experiments?
A3: To minimize hormonal off-target effects, it is highly recommended to use a hormone-depleted cell culture medium. This can be achieved by supplementing your basal medium with charcoal-stripped fetal bovine serum (FBS) instead of regular FBS. This process removes lipophilic molecules, including steroid hormones, from the serum, providing a cleaner system to study the specific effects of spironolactone.
Q4: Are there more selective alternatives to spironolactone for in vitro studies?
A4: Yes, several more selective mineralocorticoid receptor antagonists are available:
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Eplerenone (B1671536): A second-generation MRA with greater selectivity for the MR and significantly less affinity for androgen and progesterone (B1679170) receptors compared to spironolactone.
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Finerenone: A non-steroidal MRA with high potency and selectivity for the MR, which may offer a different pharmacological profile.
The choice of antagonist will depend on the specific experimental goals and the cell system being used.
Q5: Can spironolactone's off-target effects influence experimental outcomes beyond simple cytotoxicity?
A5: Absolutely. Spironolactone's interaction with signaling pathways can lead to confounding results. For instance, its influence on the PI3K/AKT/mTOR pathway could affect cell growth, proliferation, and autophagy, independent of its effects on the mineralocorticoid receptor. Its impact on DNA damage repair mechanisms could also influence studies on genotoxicity or cancer cell biology.
Troubleshooting Guides
Problem 1: High levels of cell death observed after spironolactone treatment.
Possible Cause 1: Spironolactone concentration is too high, leading to cytotoxicity.
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Solution: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability using a standard method like MTT or trypan blue exclusion. Select a concentration for your experiments that effectively antagonizes the MR with minimal impact on cell viability (ideally >90% viability).
Possible Cause 2: Solvent toxicity.
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Solution: Spironolactone is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is consistent across all treatments (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).
Problem 2: Inconsistent or unexpected results in hormone signaling studies.
Possible Cause 1: Interference from hormones present in standard FBS.
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Solution: Switch to charcoal-stripped FBS to create a hormone-depleted environment. This will minimize the confounding effects of endogenous hormones in the serum and allow for a more precise assessment of spironolactone's activity.
Possible Cause 2: Spironolactone's anti-androgenic or progestogenic activity is influencing the experimental readout.
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Solution 1: If your research is focused solely on MR antagonism, consider using a more selective MRA like eplerenone or finerenone.
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Solution 2: Include appropriate controls to dissect the different hormonal effects. For example, co-treatment with a pure androgen receptor agonist can help to identify the contribution of spironolactone's anti-androgenic effects.
Problem 3: Alterations in cell signaling pathways unrelated to mineralocorticoid receptor antagonism.
Possible Cause: Spironolactone is directly modulating other signaling cascades.
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Solution 1: Be aware of the known off-target signaling effects of spironolactone, such as its impact on the PI3K/AKT/mTOR pathway.
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Solution 2: Use a "rescue" experiment. If spironolactone's effect is truly MR-mediated, you should be able to reverse it by adding an excess of an MR agonist like aldosterone. If the effect persists, it is likely an off-target effect.
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Solution 3: Compare the effects of spironolactone with a more selective MRA (eplerenone or finerenone) that is less likely to have these off-target signaling effects.
Data Presentation
Table 1: Cytotoxicity of Spironolactone in Various Cell Lines
| Cell Line | Spironolactone Concentration | Treatment Duration | Observed Effect | Reference |
| U87-MG (Glioblastoma) | 30 µM | 48 and 72 hours | ~20% apoptotic cell death | |
| AMN-3 and Hep-2 (Cancer cell lines) | 125-1000 µg/ml | 24, 48, and 72 hours | Significant dose- and time-dependent cytotoxicity | |
| HOS-143B (Osteosarcoma) | 5-40 µM | 72 hours | Reduced cell viability | |
| hFOB (human Foetal Osteoblast) | 25-40 µM | 24 hours | Highest inhibitory growth |
Table 2: Comparison of Mineralocorticoid Receptor Antagonist Selectivity
| Compound | Primary Target | Key Off-Targets | Relative Selectivity for MR | Reference |
| Spironolactone | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR), Progesterone Receptor (PR) | Non-selective | |
| Eplerenone | Mineralocorticoid Receptor (MR) | Minimal affinity for AR and PR | Selective | |
| Finerenone | Mineralocorticoid Receptor (MR) | No significant affinity for AR, PR, Estrogen, and Glucocorticoid Receptors | Highly selective |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of Spironolactone
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Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
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Compound Preparation: Prepare a stock solution of spironolactone in a suitable solvent (e.g., DMSO). Create a serial dilution of spironolactone in your cell culture medium.
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Treatment: The following day, replace the medium with the medium containing the various concentrations of spironolactone. Include a vehicle-only control (medium with the same final concentration of solvent).
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Incubation: Incubate the plate for time points relevant to your planned experiments (e.g., 24, 48, 72 hours).
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Viability Assay: Assess cell viability using a standard method such as the MTT assay.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value.
Protocol 2: Minimizing Hormonal Off-Target Effects using Charcoal-Stripped FBS
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Medium Preparation: Prepare your basal cell culture medium (e.g., DMEM) and supplement it with charcoal-stripped FBS to the desired final concentration (e.g., 10%).
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Cell Acclimatization: If your cells have been routinely cultured in standard FBS, it is advisable to gradually acclimate them to the charcoal-stripped FBS medium over one or two passages.
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Experimental Setup: For your experiment, use the charcoal-stripped FBS-containing medium for all conditions, including controls.
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Hormone Addition (if applicable): If your experiment involves studying the effects of specific hormones, you can now add them at known concentrations to the hormone-depleted medium.
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Spironolactone Treatment: Add spironolactone at the desired, non-cytotoxic concentration to the appropriate wells.
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Incubation and Analysis: Proceed with your experimental incubation and subsequent analysis.
Visualizations
Caption: Spironolactone's on-target and off-target interactions.
Caption: Workflow for minimizing spironolactone's off-target effects.
References
Technical Support Center: Spironolactone-Induced Hyperkalemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperkalemia in animal models treated with spironolactone (B1682167).
Frequently Asked Questions (FAQs)
Q1: Why does spironolactone cause hyperkalemia?
A1: Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[1] By blocking the action of aldosterone (B195564) in the distal convoluted tubule of the kidney, it prevents the reabsorption of sodium and water and, crucially, inhibits the excretion of potassium.[2][3] This "potassium-sparing" effect can lead to an accumulation of potassium in the blood, resulting in hyperkalemia.[1]
Q2: What are the common clinical signs of hyperkalemia in animal models, particularly rodents?
A2: Clinical signs can be subtle and are concentration-dependent.[4] They often relate to the effect of high potassium on cell membrane potentials, leading to reduced cellular excitability. Key signs to monitor include:
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Muscle weakness, paresis, or flaccid paralysis
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Lethargy and general depression
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Cardiac arrhythmias and bradycardia (slow heart rate)
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In severe cases, collapse may occur
Q3: At what serum potassium level should I become concerned in my animal model?
A3: While reference ranges can vary slightly by species and institution, general guidelines for potassium levels in rodents are:
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Mild Hyperkalemia: > 5.5 mEq/L
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Moderate Hyperkalemia: > 6.5 mEq/L
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Severe Hyperkalemia: > 7.5-8.0 mEq/L, often associated with myocardial toxicity and requiring immediate intervention.
It is critical to establish baseline potassium levels for your specific animal model prior to beginning treatment.
Q4: Which factors can increase the risk of spironolactone-induced hyperkalemia in my experiments?
A4: Several factors can exacerbate the risk of developing hyperkalemia:
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High Dose of Spironolactone: Higher doses increase the risk.
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Renal Impairment: Animals with pre-existing kidney disease or experimentally induced renal dysfunction are at a significantly higher risk because their ability to excrete potassium is already compromised.
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Concomitant Medications: Co-administration of other drugs known to increase potassium, such as ACE inhibitors (e.g., enalapril), Angiotensin II Receptor Blockers (ARBs), and NSAIDs (e.g., indomethacin), can lead to severe hyperkalemia.
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Dehydration: As a diuretic, spironolactone can cause volume depletion, which can impair renal function and potassium excretion.
Q5: How should spironolactone be prepared for administration to rodents?
A5: Spironolactone has poor water solubility. For oral gavage, it is typically micronized and prepared as a homogenous suspension in a vehicle like 0.5% methylcellulose, corn oil, or olive oil. It is essential to vortex the suspension vigorously before each administration to ensure accurate and consistent dosing.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving spironolactone.
Issue 1: Unexpectedly high serum potassium levels are detected.
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Immediate Steps:
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Confirm the Result: Repeat the serum potassium measurement to rule out analytical error or pseudohyperkalemia caused by sample hemolysis (release of potassium from red blood cells).
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Assess Clinical Condition: Immediately check the animal for clinical signs of hyperkalemia (see FAQ 2). If ECG monitoring is available, look for characteristic changes like peaked T-waves, prolonged PR intervals, and bradycardia.
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Possible Causes & Solutions:
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Cause: Dose is too high for the specific animal model or individual animal sensitivity.
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Solution: Immediately discontinue or reduce the spironolactone dose. Monitor serum potassium daily until it returns to a safe range.
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Cause: Underlying or developing renal impairment.
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Solution: Assess renal function by measuring serum creatinine (B1669602) and BUN. If renal impairment is confirmed, spironolactone should be discontinued.
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Cause: Synergistic effect with other medications.
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Solution: Review all co-administered drugs. Discontinue any other agents that may contribute to hyperkalemia if experimentally permissible.
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Issue 2: Animals appear lethargic and weak after spironolactone administration.
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Immediate Steps:
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Measure Serum Potassium: This is the most critical step to determine if the signs are due to hyperkalemia.
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Check Hydration Status: Assess for signs of dehydration, such as decreased skin turgor.
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Possible Causes & Solutions:
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Cause: Moderate to severe hyperkalemia.
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Solution: If hyperkalemia is confirmed, follow the intervention protocols outlined below (See Experimental Protocols section). This may include administration of calcium gluconate for cardioprotection and measures to shift potassium into cells.
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Cause: Dehydration and electrolyte imbalance.
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Solution: Ensure animals have unrestricted access to water. If dehydration is evident, consider providing supplemental fluids (e.g., subcutaneous saline) as per your institutional animal care and use committee (IACUC) guidelines.
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Data Presentation
Table 1: Effect of Spironolactone on Serum Potassium in Animal Models
| Animal Model | Spironolactone Dose | Duration | Baseline K+ (mEq/L) | Post-Treatment K+ (mEq/L) | Change in K+ (mEq/L) | Reference |
| HF Patients (Human) | 25 mg/day | 28 days | 4.54 (±0.36) | 4.72 (±0.37) | +0.18 | |
| Trans Females (Human) | Varies | 25 months (median) | 3.87 | 4.03 | +0.16 | |
| Dogs (Healthy Beagles) | 1-8 mg/kg/day | 8 days | Not specified | No significant change in serum K+ | No significant change | |
| SHRs on High Salt | 80 mg/kg/day (SC) | 8 weeks | Not specified | Not specified | Not specified |
Note: Data from animal models on the precise change in serum potassium with spironolactone alone is limited in the provided search results. Much of the literature focuses on human studies or combination therapies. The change in human studies is often modest but statistically significant.
Table 2: Emergency Interventions for Severe Hyperkalemia (>7.5 mEq/L)
| Intervention | Mechanism of Action | Typical Dose (Rodent) | Onset of Action | Notes |
| Calcium Gluconate (10%) | Stabilizes myocardial cell membranes, antagonizing the cardiac effects of hyperkalemia. | 0.5 mL/kg IV | 5-15 minutes | Cardioprotective, does not lower serum K+. |
| Insulin + Dextrose | Insulin drives potassium into the intracellular space. | Regular Insulin (0.25 U/kg IV) with 50% Dextrose (2 mL/kg, diluted) | 30-60 minutes | Dextrose prevents hypoglycemia. Monitor blood glucose. |
| Sodium Bicarbonate | Increases blood pH, causing a shift of potassium into cells in exchange for hydrogen ions. | 1-2 mEq/kg IV | 30-60 minutes | Reserved for severe cases, especially with concurrent metabolic acidosis. |
| Potassium Binders (e.g., Patiromer) | Bind potassium in the gastrointestinal tract, increasing fecal excretion. | Varies by study | Hours | Not for acute, life-threatening situations. Useful for chronic management. |
Experimental Protocols
Protocol 1: Serum Potassium Monitoring
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Animal Restraint: Gently restrain the animal using an appropriate method for the species (e.g., restraint tube for rats).
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Blood Collection: Collect a blood sample (typically 0.2-0.3 mL) from a suitable site, such as the saphenous vein or tail vein. Use a heparinized tube to prevent clotting.
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Sample Handling: Immediately place the sample on ice. Avoid hemolysis, as it can falsely elevate potassium readings.
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Analysis: Centrifuge the sample to separate plasma. Analyze the plasma for potassium concentration using a blood gas analyzer, electrolyte analyzer, or clinical chemistry platform.
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Frequency: Monitor potassium at baseline, one week after initiating or increasing the spironolactone dose, and then periodically as dictated by the experimental design and observed clinical signs.
Protocol 2: Administration of a Potassium Binder (Patiromer)
This protocol is adapted from a model of chronic hyperkalemia and may require optimization.
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Preparation: Suspend the patiromer powder in sterile water or the animal's drinking water, depending on the study design. The concentration will depend on the target dose.
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Administration: Administer the suspension via oral gavage once daily.
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Dose: The effective dose needs to be determined experimentally. Chronic studies in rats have successfully used patiromer to abrogate hyperkalemia.
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Monitoring: Continue to monitor serum potassium levels to assess the efficacy of the binder and adjust the dose as needed.
Mandatory Visualizations
References
Refining HPLC-UV detection parameters for Spironolactone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Spironolactone using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The information is tailored for researchers, scientists, and drug development professionals to help refine their detection parameters and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV maximum absorbance wavelength (λmax) for Spironolactone?
A1: The UV maximum absorbance for Spironolactone is typically observed around 238 nm to 240 nm.[1][2][3] Several methods also utilize detection at wavelengths such as 230 nm, 235 nm, and 254 nm, depending on the specific method and potential interfering substances.[4][5]
Q2: What are the common mobile phase compositions for Spironolactone analysis?
A2: Reversed-phase HPLC methods for Spironolactone commonly use a mixture of an organic solvent and an aqueous buffer. Typical mobile phases include:
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Methanol (B129727) and water in ratios like 60:40 (v/v) or 70:30 (v/v).
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Acetonitrile (B52724) and water.
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Acetonitrile and a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate) with an adjusted pH, often around 3.4 to 4.8.
Q3: Which type of HPLC column is most suitable for Spironolactone analysis?
A3: C18 and C8 columns are the most frequently used stationary phases for Spironolactone analysis. These are typically used in a reversed-phase mode.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My Spironolactone peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors in your HPLC system. Here are some common causes and their respective solutions:
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Cause: Secondary interactions between the analyte and the stationary phase.
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Solution: Ensure the mobile phase pH is optimized to keep Spironolactone in a non-ionized state. Adding a small amount of a competing base to the mobile phase can also help.
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Cause: Column contamination or degradation.
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Solution: Clean the column with a strong solvent or, if the column is old, replace it. Using a guard column can help protect the analytical column from contamination.
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Cause: High sample concentration leading to column overloading.
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Solution: Reduce the concentration of the sample being injected.
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Problem 2: Inadequate Resolution
Q: I am having trouble separating the Spironolactone peak from its impurities or other components in my sample. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase composition or other chromatographic parameters:
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Cause: Incorrect mobile phase composition.
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Solution: Optimize the mobile phase by adjusting the ratio of organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation. You can also try a different organic solvent (e.g., switching from methanol to acetonitrile or vice versa).
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Cause: Inappropriate flow rate.
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Solution: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.
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Cause: Column issues.
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Solution: Using a column with a smaller particle size or a longer column can enhance separation efficiency.
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Problem 3: Baseline Noise or Drift
Q: My HPLC baseline is noisy, making it difficult to accurately integrate the peaks. What should I check?
A: Baseline noise can originate from various parts of the HPLC system:
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Cause: Air bubbles in the system.
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Solution: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.
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Cause: Contaminated or low-quality mobile phase.
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Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
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Cause: Detector lamp issues.
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Solution: A failing UV lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
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Cause: Leaks in the system.
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Solution: Check all fittings for any signs of leaks.
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Data Presentation
Table 1: Summary of HPLC-UV Parameters for Spironolactone Analysis from Various Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5µm) | C8 (250 x 4.6 mm) | C8 (150 x 3.9 mm, 5µm) | C18 |
| Mobile Phase | Phosphate buffer (pH 4) : Acetonitrile (1:1) | 0.025 M KH2PO4 (pH 3.49) : Acetonitrile (40:60) | Water : Tetrahydrofuran : Acetonitrile (77:21:2) | Methanol : Phosphate buffer pH 4.8 (55:45) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 240 nm | 235 nm | 254 nm and 283 nm | 282 nm |
| Column Temperature | 40 °C | Ambient | Not Specified | Not Specified |
| Retention Time | 4.5 min | 4.63 min | Not Specified | 3.282 min |
Experimental Protocol
This section provides a detailed methodology for the analysis of Spironolactone based on a validated HPLC-UV method.
1. Materials and Reagents:
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Spironolactone reference standard
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Acetonitrile (HPLC grade)
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Potassium dihydrogen phosphate (analytical grade)
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Orthophosphoric acid (analytical grade)
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Water (HPLC grade)
2. Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector
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C18 analytical column (e.g., 250 x 4.6 mm, 5µm particle size)
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Data acquisition and processing software
3. Chromatographic Conditions:
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Mobile Phase: Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 4 with orthophosphoric acid. Mix the buffer and acetonitrile in a 1:1 ratio.
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Flow Rate: 1.5 mL/min
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Column Temperature: 40 °C
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Detection Wavelength: 240 nm
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Injection Volume: 20 µL
4. Preparation of Standard Solution:
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Accurately weigh about 20.6 mg of Spironolactone working standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
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Sonicate for 30 seconds to ensure complete dissolution and then complete to the mark with the mobile phase.
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Dilute 5 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration.
5. Sample Preparation (for Tablet Dosage Form):
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Weigh and crush 20 tablets to obtain a fine powder.
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Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone and transfer it to a 100 mL volumetric flask.
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Add mobile phase, sonicate for 20 minutes, and then fill to the mark with the mobile phase.
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Transfer 2.5 mL of this solution to a 25 mL volumetric flask and dilute to the mark with the mobile phase.
6. Analysis:
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Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Identify the Spironolactone peak based on the retention time of the standard.
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Calculate the concentration of Spironolactone in the sample by comparing the peak area with that of the standard.
Visualization
Below is a logical workflow for troubleshooting common HPLC-UV issues during Spironolactone analysis.
Caption: Troubleshooting workflow for HPLC-UV analysis of Spironolactone.
References
How to prevent degradation of Spironolactone during sample preparation
Welcome to the Sp-ONE Stability Solutions technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Spironolactone during experimental sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Spironolactone degradation during sample preparation?
A1: Spironolactone is susceptible to degradation from several factors. The primary causes are:
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Hydrolysis: Spironolactone can undergo hydrolysis under both acidic and alkaline conditions. Alkaline hydrolysis is particularly significant and leads to the formation of canrenone (B1668266).[1] Forced degradation studies have shown significant degradation in the presence of 0.1N NaOH and 0.1N HCl.
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Photodegradation: Exposure to UV light can cause degradation of Spironolactone.[1] It is recommended to work with Spironolactone in a dimly lit environment and store solutions in amber containers.
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Oxidation: Oxidative conditions, such as exposure to hydrogen peroxide, can also lead to the degradation of Spironolactone.[2]
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Thermal Stress: Elevated temperatures can promote the degradation of Spironolactone.[2] It is advisable to avoid excessive heat during sample preparation and storage.
Q2: What are the major degradation products of Spironolactone?
A2: The two main degradation products of Spironolactone are Canrenone and 7α-thiospironolactone.[2] Under certain stress conditions, other minor degradation products may also be formed.
Q3: What solvents are recommended for preparing Spironolactone stock solutions?
A3: Spironolactone is soluble in a variety of organic solvents. For analytical purposes, the following solvents are commonly used for preparing stock solutions:
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Dimethyl sulfoxide (B87167) (DMSO)
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Ethanol
The choice of solvent may depend on the specific analytical method being used (e.g., HPLC, LC-MS). It is crucial to use high-purity (e.g., HPLC grade) solvents.
Q4: How should I store Spironolactone stock solutions and prepared samples?
A4: To ensure stability, Spironolactone solutions should be stored under the following conditions:
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Temperature: Store stock solutions and prepared samples at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C. One study indicated that a suspension of Spironolactone was stable for three months when stored in amber glass bottles at both 22°C and 4°C.
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Light: Protect solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.
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Container: Use glass containers for storage, as the potential for interaction with plastic materials has not been fully evaluated.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram.
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Possible Cause 1: Degradation has occurred.
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Solution: Compare the retention times of the unknown peaks with those of known Spironolactone degradation products like canrenone and 7α-thiospironolactone. If standards are available, run them for comparison.
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Possible Cause 2: Interaction with sample matrix or container.
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Solution: Analyze a standard solution of Spironolactone prepared in the mobile phase to see if the extraneous peaks are present. If not, the issue may stem from the sample matrix. Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE). Also, ensure you are using high-quality, inert containers (glass is preferable).
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Issue: My quantitative results are inconsistent and show high variability.
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Possible Cause 1: Ongoing degradation during the analytical run.
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Solution: If using an autosampler, ensure that the sample tray is temperature-controlled to prevent degradation of samples waiting for injection. Prepare fresh samples and analyze them immediately.
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Possible Cause 2: Inconsistent sample preparation technique.
-
Solution: Review your sample preparation protocol to ensure consistency. Pay close attention to factors like pH, exposure to light, and temperature at each step. Use a standardized and validated protocol for all samples.
-
Quantitative Data on Spironolactone Degradation
The following tables summarize data from forced degradation studies, illustrating the percentage of Spironolactone degradation under various stress conditions.
Table 1: Degradation of Spironolactone in Acidic and Alkaline Conditions
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 M HCl | 48 hours | Not Specified | 15% |
| 0.01 M NaOH | 15 minutes | Not Specified | 11% |
Data sourced from a stability-indicating method development study.
Table 2: Degradation of Spironolactone under Thermal and Oxidative Stress
| Stress Condition | Duration | Temperature | % Degradation |
| Heat | 2 hours | 60°C | 15% |
| 30% H₂O₂ | 24 hours | Not Specified | 12% |
Data sourced from a stability-indicating method development study.
Experimental Protocols
Protocol 1: Preparation of Spironolactone Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL Spironolactone stock solution for use in analytical assays.
-
Weighing: Accurately weigh approximately 10 mg of Spironolactone reference standard into a 10 mL amber volumetric flask.
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol (or another suitable solvent) to the flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the Spironolactone.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same solvent.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly capped amber vial at 2-8°C.
Protocol 2: General Sample Preparation from a Solid Dosage Form
This protocol provides a general workflow for preparing a sample from a powdered tablet for analysis.
-
Pulverization: Weigh and finely pulverize a sufficient number of tablets to obtain a representative sample.
-
Extraction: Accurately weigh a portion of the powder equivalent to a known amount of Spironolactone into a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete extraction of the active ingredient.
-
Dilution: Dilute the extracted sample to a known volume with the extraction solvent.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to pelletize any insoluble excipients. Alternatively, filter the solution through a 0.45 µm syringe filter compatible with the solvent used.
-
Further Dilution: Perform any necessary further dilutions with the mobile phase to bring the concentration within the calibration range of the analytical method.
-
Analysis: Transfer the final solution to an amber autosampler vial for analysis.
Visualizations
Caption: Major degradation pathways of Spironolactone.
Caption: Workflow for minimizing Spironolactone degradation.
References
Technical Support Center: Extraction of Spironolactone from Tissue Samples
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful extraction of Spironolactone (B1682167) from tissue samples for downstream analysis, such as by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of Spironolactone from tissue matrices.
Q1: I am experiencing low recovery of Spironolactone from my tissue samples. What are the potential causes and solutions?
A: Low recovery is a frequent challenge. Consider the following factors:
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Incomplete Cell Lysis: Spironolactone may be trapped within intact cells. Ensure your homogenization protocol is robust. This includes using a suitable buffer (e.g., ice-cold homogenization buffer) and sufficient mechanical disruption (e.g., vortexing, sonication).[1]
-
Insufficient Extraction Solvent Volume: The ratio of organic solvent to aqueous supernatant is critical. A common starting point for liquid-liquid extraction (LLE) is a 5:1 (v/v) ratio.[1][2] If recovery is low, consider increasing this ratio.
-
Suboptimal pH: The pH of the aqueous phase can influence the partitioning of Spironolactone into the organic solvent. While not always necessary, adjusting the pH might improve extraction efficiency for certain tissue types.
-
Emulsion Formation (LLE): Vigorous mixing can sometimes create a stable emulsion between the aqueous and organic layers, trapping the analyte. To resolve this, try centrifugation at a higher speed or for a longer duration (e.g., 3,000 x g for 10 minutes), or chilling the sample.[1]
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Analyte Degradation: Spironolactone can degrade to its active metabolite, Canrenone, especially under certain pH and temperature conditions.[3] Work quickly, keep samples on ice, and process them promptly to minimize degradation.
-
Improper SPE Cartridge Conditioning (SPE): For Solid-Phase Extraction (SPE), failing to properly condition the cartridge will lead to poor retention of the analyte. Always pre-condition the sorbent, typically with methanol (B129727) followed by water, and do not let the cartridge dry out before loading the sample.
Q2: My results are inconsistent between replicate samples. What could be causing this variability?
A: Inconsistent results often point to a lack of uniformity in sample processing.
-
Non-Homogeneous Tissue Samples: Ensure the initial tissue sample is as homogeneous as possible before weighing and processing.
-
Pipetting Errors: Use calibrated pipettes and consistent technique, especially when handling viscous tissue homogenates or volatile organic solvents.
-
Inconsistent Vortexing/Mixing: Standardize the time and intensity of mixing for all samples to ensure uniform extraction.
-
Variable Evaporation: When drying the organic extract, ensure all samples are dried to the same extent. Over-drying can lead to loss of the analyte, while residual solvent can interfere with reconstitution and subsequent analysis.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
A: Matrix effects, where co-extracted endogenous components suppress or enhance the ionization of the analyte, are a major concern in tissue analysis.
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Optimize Sample Cleanup: A simple protein precipitation or LLE may not be sufficient for complex tissues. Consider adding a Solid-Phase Extraction (SPE) step for additional cleanup. C18 cartridges are commonly used for steroid extraction.
-
Choice of Extraction Solvent (LLE): Experiment with different organic solvents. While diethyl ether or ethyl acetate (B1210297) are common, a mixture like methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v) has also been used effectively for Spironolactone.
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient, flow rate, or using a different column can help separate Spironolactone from interfering matrix components.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., Spironolactone-d6) is highly recommended as it co-elutes and experiences similar matrix effects, providing more accurate quantification.
Q4: Can I use protein precipitation for tissue samples?
A: Yes, protein precipitation is a fast and simple method for sample preparation. It involves adding a cold organic solvent like acetonitrile (B52724) or methanol to the tissue homogenate to precipitate proteins. However, for complex tissue matrices, this method may result in "dirtier" extracts with more significant matrix effects compared to LLE or SPE. It is often used as an initial step before further cleanup like SPE.
Q5: Spironolactone seems to be converting to Canrenone in my samples. How can I prevent this?
A: Spironolactone is known to be unstable and can hydrolyze to Canrenone.
-
Temperature Control: Keep samples cold at all stages of the extraction process (homogenization, centrifugation, and storage).
-
pH Management: Avoid strongly acidic or basic conditions during extraction, as they can accelerate hydrolysis.
-
Prompt Analysis: Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at -20°C or below.
-
Stabilizers: In some contexts, stabilizers have been added during refining processes to prevent degradation, though this is less common in analytical extraction.
Experimental Protocols & Methodologies
The following protocols provide a general framework. Optimization may be required depending on the specific tissue type and available equipment.
Protocol 1: Tissue Homogenization (Prerequisite for LLE & SPE)
-
Preparation: Place a pre-weighed tissue sample (e.g., 50 mg) in a pre-chilled microcentrifuge tube.
-
Homogenization: Add ice-cold homogenization buffer at a 1:4 (w/v) ratio (e.g., 200 µL of buffer for 50 mg of tissue).
-
Lysis: Homogenize the tissue using a mechanical homogenizer or by vigorous vortexing/sonication until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the resulting supernatant for immediate use in LLE or SPE.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Solvent Addition: Transfer the tissue homogenate supernatant to a glass centrifuge tube. Add an organic extraction solvent (e.g., diethyl ether or a methyl tert-butyl ether:methylene chloride mixture) at a 5:1 (v/v) ratio to the supernatant.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer containing Spironolactone to a clean tube. Be cautious not to disturb the interface.
-
Re-extraction (Optional): For maximum recovery, repeat steps 1-4 with a fresh aliquot of organic solvent and combine the organic extracts.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Cleanup
This protocol is typically performed after an initial extraction (like LLE) and evaporation step. The dried extract is first reconstituted in a weak solvent before loading.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200-500 mg) by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water through the cartridge using a vacuum manifold. Do not allow the cartridge to go dry.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly.
-
Washing: Wash the cartridge with 3-5 mL of deionized water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Spironolactone from the cartridge with a small volume (e.g., 2 mL) of a strong organic solvent, such as methanol or acetonitrile.
-
Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data from Literature
The following tables summarize key performance metrics for Spironolactone extraction from biological matrices, primarily plasma, which serves as a useful reference for tissue analysis.
Table 1: Lower Limits of Quantification (LLOQ) & Linearity
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Citation |
| Spironolactone | Paediatric Plasma | Protein Precipitation + SPE | 28 | 30 - 1000 | |
| Spironolactone | Human Plasma | LLE | 0.5 | 0.5 - 150 | |
| Spironolactone | Human Plasma | Protein Precipitation | ~0.53 | N/A | |
| Spironolactone | Human Plasma | LLE | 2 | 2 - 300 | |
| Spironolactone | Human Plasma | SPE | 6.25 | 6.25 - 400 | |
| Canrenone | Paediatric Plasma | Protein Precipitation + SPE | 25 | 25 - 1000 | |
| Canrenone | Human Plasma | LLE | 2 | 2 - 300 | |
| Canrenone | Human Plasma | SPE | 6.25 | 6.25 - 400 |
Table 2: Extraction Recovery Rates
| Analyte | Matrix | Method | Recovery (%) | Citation |
| Spironolactone | Human Plasma | LLE | > 80% | |
| Spironolactone | Human Plasma | SPE | > 80% | |
| Spironolactone | Human Plasma | Protein Precipitation | 99.7% (Mean) | |
| Canrenone | Human Plasma | LLE | > 80% | |
| Canrenone | Human Plasma | SPE | > 80% | |
| Canrenone | Human Plasma | Protein Precipitation | 99.7% (Mean) |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for extracting Spironolactone from tissue samples.
References
Strategies to enhance the oral bioavailability of Spironolactone in research formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of spironolactone (B1682167) for enhanced oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating spironolactone for oral delivery?
A1: The primary challenge is spironolactone's poor aqueous solubility.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, its low solubility limits the dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability.[1][2]
Q2: What are the most effective strategies to enhance the oral bioavailability of spironolactone in research formulations?
A2: Several strategies have proven effective in enhancing the oral bioavailability of spironolactone:
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Solid Dispersions: Dispersing spironolactone in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.
-
Nanoformulations: Reducing the particle size of spironolactone to the nanometer range increases the surface area for dissolution, which can significantly improve bioavailability. This includes nanocrystals, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of spironolactone.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, which can improve the absorption of lipophilic drugs like spironolactone.
-
Liquisolid Compacts: This technique involves dissolving spironolactone in a non-volatile liquid and adsorbing it onto a carrier material, which has been shown to enhance the dissolution rate.
-
Oral Suspensions: Micronized formulations in oral suspensions can improve absorption compared to standard preparations. An oral suspension of spironolactone can result in a 15% to 37% higher serum concentration compared to tablets at an equivalent dose.
Q3: How does co-administration with food affect the oral bioavailability of spironolactone?
A3: Administering spironolactone with food, particularly a high-fat, high-calorie meal, can significantly increase its absorption. Taking spironolactone with food can increase the area under the curve (AUC) of the parent drug by approximately 95.4% and the AUC of its active metabolites by 21-45%. This is attributed to both increased absorption and potentially decreased first-pass metabolism.
Q4: What are the main active metabolites of spironolactone and are they important for its therapeutic effect?
A4: Spironolactone is rapidly and extensively metabolized to several active metabolites. The primary active metabolites are canrenone (B1668266) and 7α-thiomethylspironolactone (TMS), which significantly contribute to the overall therapeutic effect of the drug.
Troubleshooting Guides
Issue 1: Inconsistent or low in vivo bioavailability in animal studies despite promising in vitro dissolution.
-
Possible Cause: Rapid precipitation of the amorphous drug in the gastrointestinal (GI) tract. While amorphous solid dispersions can show high initial dissolution rates, the supersaturated solution created can be unstable and lead to precipitation of the less soluble crystalline form.
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Include polymers in the formulation that can help maintain the supersaturated state of spironolactone in the GI tract.
-
Analyze Particle Size and Morphology Post-dissolution: Use techniques like dynamic light scattering (DLS) or microscopy to observe the formulation upon dissolution in simulated intestinal fluids to check for particle growth or precipitation.
-
Evaluate the Impact of GI Tract Conditions: Consider the pH, enzymes, and bile salts present in the specific segment of the GI tract of the animal model, as these can influence drug precipitation.
-
Issue 2: Poor physical stability of the formulation during storage (e.g., crystallization of amorphous spironolactone).
-
Possible Cause: The chosen polymer may not be effectively inhibiting the crystallization of spironolactone, or the drug loading in the amorphous system is too high.
-
Troubleshooting Steps:
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Screen Different Polymers: Experiment with various hydrophilic polymers to find one that has good miscibility with spironolactone and can effectively prevent its crystallization.
-
Optimize Drug Loading: Reduce the concentration of spironolactone in the solid dispersion to a level that is thermodynamically stable.
-
Conduct Stability Studies: Store the formulation under accelerated stability conditions (e.g., elevated temperature and humidity) and analyze for any changes in crystallinity using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Issue 3: Difficulty in achieving a consistent and narrow particle size distribution in nanoformulations.
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Possible Cause: Inconsistent energy input during homogenization or precipitation, or inappropriate stabilizer concentration.
-
Troubleshooting Steps:
-
Optimize Process Parameters: Systematically vary parameters such as homogenization pressure, stirring speed, or sonication time to determine the optimal conditions for particle size reduction.
-
Screen Stabilizers: Test different types and concentrations of stabilizers (surfactants or polymers) to effectively prevent particle aggregation.
-
Characterize Particle Size and Zeta Potential: Regularly measure the particle size distribution and zeta potential to monitor the stability of the nanosuspension. A high absolute zeta potential value is generally indicative of good stability.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from various studies on enhancing the oral bioavailability of spironolactone.
Table 1: Enhancement of Spironolactone Solubility and Dissolution with Solid Dispersions
| Formulation Strategy | Carrier | Ratio (Drug:Carrier) | Solubility Enhancement | Dissolution Enhancement (% release in 60 min) | Reference |
| Solid Dispersion (Fusion Method) | PEG 4000 | 1:5 | 2.6-fold increase in water solubility (from 23.54 µg/mL to 61.73 µg/mL) | 74.24% release (vs. 27.25% for pure drug) | |
| Solid Dispersion (Solvent & Fusion) | HPC | 1:1 | - | 96.81% release | |
| Solid Dispersion (Solvent & Fusion) | HPMC 6cp | 1:1 | - | 93.05% release | |
| Solid Dispersion (Solvent & Fusion) | Poloxamer 407 | 1:1 | - | 90.84% release | |
| Fluid Bed Hot Melt Granulation | PEG 6000 | 1:2 | - | Showed maximum drug release among tested ratios |
Table 2: Pharmacokinetic Parameters of Different Spironolactone Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Lipid Nanoparticles | Rats | - | - | 5.7-fold (for canrenone) | |
| DissoCubes Nanosuspension | Rats | - | - | 3.3-fold (for canrenone) | |
| Nanocrystals with F127 stabilizer | - | - | - | 4.96-fold | |
| Nanocrystals with F68 stabilizer | - | - | - | 3.91-fold | |
| Nanocrystals with HPMC-E5 stabilizer | - | - | - | 2.88-fold | |
| Nanoparticles (ESE with Le-SGC) | Beagle Dogs | ~15-fold increase (for canrenone) | ~10-fold increase | ~10-fold |
Experimental Protocols
Protocol 1: Preparation of Spironolactone Solid Dispersion by Fusion Method
This protocol is based on the methodology for preparing solid dispersions of spironolactone with PEG 4000.
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Weighing: Accurately weigh spironolactone and PEG 4000 in the desired ratio (e.g., 1:5).
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Melting: Place the physical mixture in a porcelain dish and heat it on a water bath until the PEG 4000 melts.
-
Dispersion: Disperse the spironolactone in the molten PEG 4000 with continuous stirring to ensure a homogenous mixture.
-
Cooling: Remove the dish from the water bath and allow the molten mixture to cool and solidify at room temperature.
-
Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of Spironolactone Nanoparticles by Emulsification-Solvent Evaporation (ESE)
This protocol is a general representation of the ESE method for preparing spironolactone nanoparticles.
-
Organic Phase Preparation: Dissolve spironolactone and an emulsifier (e.g., lecithin) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., sodium glycocholate or PVP).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature. This leads to the precipitation of spironolactone as nanoparticles.
-
Nanoparticle Recovery: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a dry powder.
Protocol 3: In Vitro Dissolution Study of Spironolactone Formulations
This protocol outlines a general procedure for conducting in vitro dissolution studies.
-
Apparatus: Use a USP Type-II dissolution apparatus (paddle method).
-
Dissolution Medium: Prepare 900 mL of 0.1 N HCl as the dissolution medium. Maintain the temperature at 37°C ± 0.5°C.
-
Sample Preparation: Place a quantity of the formulation equivalent to a specific dose of spironolactone (e.g., 25 mg) into the dissolution vessel.
-
Test Conditions: Set the paddle rotation speed to 100 rpm.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of spironolactone using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of 242 nm.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of Spironolactone.
Caption: Mechanism of how nanoformulations enhance the oral bioavailability of poorly soluble drugs like Spironolactone.
References
Validation & Comparative
Spironolactone vs. Eplerenone: A Comparative Analysis of Mineralocorticoid Receptor Binding
Published: December 1, 2025
Spironolactone (B1682167) and eplerenone (B1671536) are both steroidal antagonists of the mineralocorticoid receptor (MR), crucial in managing conditions like heart failure and hypertension. Their therapeutic efficacy is primarily dictated by their interaction with the MR, which regulates electrolyte and water balance. While both drugs target the same receptor, their binding characteristics and selectivity profiles differ significantly, leading to distinct clinical and side-effect profiles. This guide provides a detailed comparison of their mineralocorticoid receptor binding, supported by experimental data.
Comparative Binding Profile
The primary distinction between spironolactone and eplerenone lies in their affinity for the mineralocorticoid receptor and their cross-reactivity with other steroid receptors, namely the androgen (AR), progesterone (B1679170) (PR), and glucocorticoid (GR) receptors. Eplerenone was specifically designed as a selective aldosterone (B195564) receptor antagonist (SARA) to minimize the off-target effects associated with spironolactone.
Spironolactone is a non-selective antagonist, binding not only to the MR but also to androgen and progesterone receptors, which can lead to side effects such as gynecomastia, impotence, and menstrual irregularities.[1][2] Eplerenone, on the other hand, demonstrates significantly higher selectivity for the MR.[1][3] It has a 100- to 1000-fold lower binding affinity for glucocorticoid, progesterone, and androgen receptors compared to spironolactone.[3]
While spironolactone is more potent, with a 10- to 20-fold higher affinity for the MR than eplerenone, its lack of selectivity is a significant clinical drawback. The IC50 values, which represent the concentration of a drug required to inhibit 50% of the binding of a radioligand, clearly illustrate this difference in potency and selectivity.
| Receptor | Spironolactone (IC50 in nM) | Eplerenone (IC50 in nM) |
| Mineralocorticoid (MR) | 66 | 970 |
| Androgen (AR) | 67 | >1000 |
| Progesterone (PR) | - | >1000 |
| Glucocorticoid (GR) | - | >1000 |
Data sourced from a cell-based assay measuring the blockade of aldosterone-induced transcriptional activation of human MR. Spironolactone's affinity for the AR is comparable to its MR affinity, as shown in a separate binding assay.
Experimental Protocols: Radioligand Binding Assay
The binding affinities of spironolactone and eplerenone to steroid receptors are typically determined using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (spironolactone or eplerenone) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates of cells or tissues expressing the target receptor (e.g., human MR, AR, PR, GR).
-
Radioligand: A radioactive ligand with high affinity and specificity for the target receptor (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).
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Test Compounds: Spironolactone and eplerenone at various concentrations.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: A device to separate receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the receptor-bound ligand.
Procedure:
-
Incubation: A constant concentration of the receptor source and the radioligand are incubated with varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand via vacuum filtration through glass fiber filters. The receptors and the bound radioactive ligand are trapped on the filter.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is then determined from this curve using non-linear regression analysis.
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Mineralocorticoid Receptor Signaling Pathway
Aldosterone, the primary endogenous mineralocorticoid, binds to the MR in the cytoplasm. This receptor is part of a complex with heat shock proteins (HSP). Upon aldosterone binding, the HSPs dissociate, and the activated MR-ligand complex translocates to the nucleus. In the nucleus, it forms a homodimer and binds to hormone response elements (HREs) on the DNA, leading to the transcription of specific genes that regulate sodium and potassium transport, ultimately affecting blood pressure and fluid balance.
Spironolactone and eplerenone act as competitive antagonists by binding to the MR, which prevents aldosterone from binding and activating this pathway. This blockade inhibits the downstream genomic effects of aldosterone.
The following diagram illustrates the mineralocorticoid receptor signaling pathway and the mechanism of action of its antagonists.
References
- 1. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anti-Fibrotic Effects of Spironolactone in a Cardiac Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a hallmark of many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and ultimately heart failure. Spironolactone, a mineralocorticoid receptor antagonist, has emerged as a promising therapeutic agent with anti-fibrotic properties. This guide provides an objective comparison of Spironolactone's anti-fibrotic efficacy with other alternatives, supported by experimental data. We also include detailed experimental protocols for key assays and visualizations of the underlying signaling pathways to aid in the design and interpretation of pre-clinical studies.
Comparative Efficacy of Anti-Fibrotic Agents
Spironolactone exerts its anti-fibrotic effects primarily by blocking the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that promotes inflammation and fibrosis.[1][2] Its efficacy has been demonstrated in various pre-clinical models of cardiac fibrosis. This section compares Spironolactone with other commonly used drugs that exhibit anti-fibrotic properties.
Spironolactone vs. Eplerenone (B1671536)
Eplerenone is another selective mineralocorticoid receptor antagonist. While both drugs share a similar mechanism of action, some studies suggest differences in their metabolic effects. A clinical study in heart failure patients showed that Eplerenone significantly decreased plasma levels of galectin-3, a marker of cardiac fibrosis, whereas Spironolactone did not show a significant change.[3] However, another study in patients with heart failure with reduced ejection fraction found that while eplerenone had more favorable effects on cardiac remodeling parameters and mortality, there was no statistically significant difference in the primary composite outcome of cardiovascular death or hospitalization for heart failure compared to spironolactone.[4][5]
Spironolactone vs. Lisinopril (ACE Inhibitor)
Angiotensin-converting enzyme (ACE) inhibitors, like Lisinopril, are a cornerstone of cardiovascular therapy and also possess anti-fibrotic effects by reducing the production of angiotensin II, a potent pro-fibrotic molecule. A study in a rat model of myocardial infarction-induced heart failure demonstrated that while both Spironolactone and Lisinopril improved left ventricular dysfunction, only Spironolactone significantly attenuated atrial fibrosis. In the ventricles, both treatments reduced fibrosis to a similar extent.
Spironolactone vs. Losartan (Angiotensin II Receptor Blocker)
Angiotensin II receptor blockers (ARBs), such as Losartan, also interfere with the RAAS pathway by blocking the angiotensin II type 1 receptor. In a rat model of renovascular hypertension, Losartan treatment was effective in decreasing type I collagen deposition, which was associated with a reduction in systolic blood pressure. In contrast, Spironolactone primarily decreased type III collagen content without a significant effect on blood pressure, suggesting distinct anti-fibrotic mechanisms.
Quantitative Data Summary
| Drug | Model | Key Fibrosis Metric | Result | Reference |
| Spironolactone | Rat Myocardial Infarction | Atrial Collagen Volume Fraction | Significant reduction | |
| Lisinopril | Rat Myocardial Infarction | Atrial Collagen Volume Fraction | No significant reduction | |
| Spironolactone | Rat Renovascular Hypertension | Myocardial Type III Collagen | Significant reduction | |
| Losartan | Rat Renovascular Hypertension | Myocardial Type I Collagen | Significant reduction | |
| Eplerenone | Human Heart Failure | Plasma Galectin-3 | Significant reduction (from 898.6±23.4 to 99.7±7.9 pg/mL, p=0.0004) | |
| Spironolactone | Human Heart Failure | Plasma Galectin-3 | No significant change (p=0.201) |
Experimental Protocols
Accurate assessment of cardiac fibrosis is critical for validating the efficacy of anti-fibrotic therapies. Below are detailed protocols for commonly used histological and molecular techniques.
Masson's Trichrome Staining for Collagen Visualization
This histological stain is used to differentiate collagen fibers from other tissue components.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded heart tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.
-
Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water until the yellow color is removed.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) working solution for 10 minutes to stain the nuclei black. Rinse in running warm tap water.
-
Cytoplasmic and Muscle Fiber Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm and muscle fibers red.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution until the collagen is not red.
-
Collagen Staining: Transfer to aniline (B41778) blue solution and stain for 5-10 minutes to stain collagen blue.
-
Final Differentiation and Dehydration: Briefly rinse in 1% acetic acid solution, then dehydrate rapidly through graded ethanol and clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Expected Results: Nuclei will be stained black, cytoplasm and muscle red, and collagen blue.
Picro-Sirius Red Staining for Collagen Quantification
This method is highly specific for collagen and is well-suited for quantitative analysis using polarized light microscopy.
Procedure:
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Staining: Incubate sections in 0.1% Sirius Red solution in saturated picric acid for 60-90 minutes.
-
Rinsing: Rinse twice in 0.5% acetic acid or acidified water.
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.
Image Analysis: The percentage of fibrotic area can be quantified using image analysis software by setting a threshold for the red-stained collagen fibers.
Immunohistochemistry for Collagen Type I
This technique allows for the specific detection of collagen type I, a major component of the fibrotic scar.
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Deparaffinize and rehydrate sections as previously described. Perform heat-induced antigen retrieval in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for Collagen Type I overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize nuclei, then dehydrate and mount.
Western Blotting for Fibrosis-Related Proteins
This technique is used to quantify the expression levels of specific proteins involved in fibrosis.
Protocol Outline:
-
Protein Extraction: Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., TGF-β, Collagen I, α-SMA) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative RT-PCR for Fibrosis Marker Genes
This method is used to measure the mRNA expression levels of genes involved in the fibrotic process.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from heart tissue using a commercial kit (e.g., TRIzol, RNeasy Kit).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., Col1a1, Col3a1, Tgfb1, Acta2), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: Determine the relative expression of target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh, Actb).
Signaling Pathways in Cardiac Fibrosis
The development of cardiac fibrosis is a complex process involving multiple signaling pathways. Spironolactone and its alternatives target different components of these pathways.
General Cardiac Fibrosis Signaling Pathway
Caption: Overview of the general signaling cascade leading to cardiac fibrosis.
Mechanism of Action of Spironolactone and Eplerenone
Caption: Spironolactone and Eplerenone block the mineralocorticoid receptor.
Mechanism of Action of ACE Inhibitors and ARBs
Caption: ACE inhibitors and ARBs interrupt the RAAS pathway at different points.
Experimental Workflow for Validating Anti-Fibrotic Effects
Caption: A typical experimental workflow for assessing anti-fibrotic drug efficacy.
References
- 1. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Cardiac Fibrosis: The Fibroblast Awakens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. Eplerenone Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spironolactone on Blood Pressure: A Comparative Analysis with Other Diuretics
Spironolactone (B1682167), a potassium-sparing diuretic, has long been a cornerstone in the management of hypertension, particularly in cases of treatment-resistant hypertension. Its unique mechanism of action, centered on antagonizing the effects of aldosterone (B195564), sets it apart from other classes of diuretics. This guide provides a comprehensive comparison of spironolactone with other key diuretics—hydrochlorothiazide, amiloride, eplerenone, and finerenone—on their efficacy in lowering blood pressure, supported by data from clinical studies.
Mechanism of Action: A Diverse Approach to Diuresis and Blood Pressure Control
The primary mechanism by which spironolactone lowers blood pressure is through its role as a competitive aldosterone receptor antagonist.[1] Aldosterone, a mineralocorticoid hormone, promotes sodium and water retention while increasing the excretion of potassium.[2] By blocking aldosterone receptors in the distal convoluted tubule and collecting ducts of the kidneys, spironolactone leads to increased sodium and water excretion and potassium retention, thereby reducing blood volume and blood pressure.[1][3]
In contrast, other diuretics employ different strategies to achieve a similar outcome:
-
Hydrochlorothiazide , a thiazide diuretic, inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water.[4]
-
Amiloride , another potassium-sparing diuretic, directly blocks the epithelial sodium channel (ENaC) in the late distal convoluted tubules and collecting ducts. This action inhibits sodium reabsorption and reduces potassium excretion.
-
Eplerenone , like spironolactone, is a mineralocorticoid receptor antagonist. However, it is more selective for the mineralocorticoid receptor, which may result in a different side-effect profile.
-
Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist. Its mechanism also involves blocking the mineralocorticoid receptor, but its unique structure and high selectivity are thought to contribute to its anti-inflammatory and anti-fibrotic properties in addition to its diuretic effects.
Comparative Efficacy on Blood Pressure Reduction
Clinical trials have demonstrated the effectiveness of spironolactone in lowering blood pressure, both as a monotherapy and as an add-on therapy in resistant hypertension. The following tables summarize the quantitative data from comparative studies.
| Spironolactone vs. Hydrochlorothiazide | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population | Treatment Duration |
| Spironolactone | More profound reduction than HCTZ (P < .05) | Not specified | Uncontrolled hypertensive patients | 4 weeks |
| Hydrochlorothiazide (HCTZ) | Less profound reduction than Spironolactone | Not specified | Uncontrolled hypertensive patients | 4 weeks |
| Spironolactone vs. Amiloride | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population | Treatment Duration |
| Spironolactone | -14.7 | Not specified | Resistant hypertension | 12 weeks |
| Amiloride | -13.6 | Not specified | Resistant hypertension | 12 weeks |
| Spironolactone vs. Eplerenone | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population | Treatment Duration |
| Spironolactone | -27.0 | -12.5 | Primary aldosteronism | 16 weeks |
| Eplerenone | Not specified | -5.6 | Primary aldosteronism | 16 weeks |
| Spironolactone vs. Finerenone | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population | Treatment Duration |
| Spironolactone + placebo | -10.8 | Not specified | Resistant hypertension with moderate-to-advanced CKD | 12 weeks |
| Finerenone | -7.1 | Not specified | Resistant hypertension with moderate-to-advanced CKD | ~17 weeks |
Experimental Protocols
The following section outlines a generalized experimental protocol for a clinical trial comparing the effects of spironolactone and other diuretics on blood pressure, based on methodologies reported in various studies.
1. Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
2. Patient Population:
- Inclusion Criteria: Patients with office systolic blood pressure >140 mmHg or diastolic blood pressure >90 mmHg despite treatment with at least three antihypertensive drugs, including a diuretic (resistant hypertension).
- Exclusion Criteria: Secondary causes of hypertension, significant renal impairment (e.g., eGFR < 30 mL/min/1.73m²), hyperkalemia (serum potassium > 5.0 mmol/L), pregnancy, or known intolerance to the study medications.
3. Randomization and Blinding: Patients are randomly assigned to receive either spironolactone or the comparator diuretic (or placebo) in a 1:1 ratio. Both patients and investigators are blinded to the treatment allocation.
4. Intervention:
- Spironolactone Group: Receives a starting dose of 25 mg once daily.
- Comparator Group: Receives the standard starting dose of the respective diuretic.
- Titration: Doses may be titrated upwards at specified intervals (e.g., every 4 weeks) based on blood pressure response and serum potassium levels.
5. Blood Pressure Measurement:
- Office Blood Pressure: Measured at baseline and at regular follow-up visits. Measurements are typically taken in the seated position after a 5-minute rest period, with the average of three readings recorded.
- Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is performed at baseline and at the end of the treatment period. This provides data on mean daytime, nighttime, and 24-hour blood pressure.
6. Outcome Measures:
- Primary Endpoint: The change in mean 24-hour ambulatory systolic blood pressure from baseline to the end of the treatment period.
- Secondary Endpoints: Changes in office systolic and diastolic blood pressure, changes in ambulatory diastolic blood pressure, and the incidence of adverse events, particularly hyperkalemia.
7. Statistical Analysis: The primary analysis is an intention-to-treat analysis comparing the change in the primary endpoint between the treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the compared diuretics and a typical experimental workflow for a comparative clinical trial.
Caption: Signaling pathways of different classes of diuretics.
Caption: A typical experimental workflow for a clinical trial.
References
A Comparative Guide to Analytical Methods for Spironolactone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Spironolactone is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
A variety of analytical techniques have been successfully developed and validated for the quantification of Spironolactone in bulk drug, pharmaceutical formulations, and biological matrices. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to bioequivalence studies.
Performance Comparison of Analytical Methods
The performance of different analytical methods for Spironolactone quantification is summarized below. Key validation parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are presented to facilitate a direct comparison.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| UV-Vis Spectrophotometry | 5-35 µg/mL[1][2] | 100%[1][2] | - | - | - |
| 5.0-30.0 µg/mL[3] | 99.9-101.7% | 0.13-0.25% | 0.5 µg/mL | 1.4 µg/mL | |
| HPLC | 30-1000 ng/mL | - | - | - | 28 ng/mL |
| 4.0-50 µg/mL | - | - | - | - | |
| 20-30 ppm | 99.40-101.99% | ≤ 2% | - | - | |
| HPTLC | 100-600 µg/mL | 98.6% | Intra-day: 0.81%, Inter-day: 1.09% | - | - |
| - | 98.20–98.98% | < 2.0% | - | - | |
| LC-MS/MS | 0.5–150 ng/mL | 96.90–105.08% | Intra-day: 0.89–6.00%, Inter-day: 1.20–10.51% | - | - |
| 2-300 ng/mL | 85-115% | < 10% | - | 2 ng/mL | |
| 0.4-5.0 µg/mL | 87.4-112.1% | < 5% | 0.07 µg/mL | 0.20 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
UV-Vis Spectrophotometry
A simple, rapid, and cost-effective UV-Vis spectrophotometric method has been developed for the quantification of Spironolactone.
-
Instrumentation: A UV-Vis spectrophotometer with 10.0 mm matched quartz cells.
-
Solvent/Blank: Methanol (B129727).
-
Wavelength of Maximum Absorbance (λmax): 238±2 nm.
-
Standard Stock Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 2.5 mg of Spironolactone reference standard in a 25-mL volumetric flask with methanol. The solution is sonicated for at least 15 seconds and then brought to volume with methanol.
-
Calibration Curve Preparation: Aliquots from the stock solution are diluted with methanol to obtain final concentrations ranging from 5.0 to 30.0 µg/mL. The absorbance of these solutions is measured at 238 nm against a methanol blank.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer enhanced specificity and are suitable for the analysis of Spironolactone in the presence of other compounds.
-
Method 1 (for plasma samples):
-
Instrumentation: HPLC system.
-
Sample Preparation: Protein precipitation followed by Solid Phase Extraction (SPE) of 200 µL of plasma.
-
Linearity Range: 30-1000 ng/mL for Spironolactone.
-
Lower Limit of Quantification (LLOQ): 28 ng/mL.
-
-
Method 2 (for tablet dosage forms):
-
Instrumentation: Isocratic reversed-phase HPLC with a UV photodiode array (PDA) detector.
-
Column: Symmetry C-8 analytical column (150 x 3.9 mm, 5 µm).
-
Mobile Phase: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in the ratio of 77:21:2 v/v.
-
Detection Wavelength: 254 and 283 nm.
-
Limit of Detection (LOD): 0.018%.
-
Limit of Quantitation (LOQ): 0.053%.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a flexible and high-throughput method for the simultaneous estimation of Spironolactone and other drugs.
-
Method for Spironolactone and Hydrochlorothiazide:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: Methanol in a 3:7 ratio (the other component is not specified in the abstract).
-
Detection Wavelength: 270 nm.
-
Linearity Range: 100-600 µg/mL for Spironolactone.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for bioanalytical applications where low concentrations of Spironolactone need to be quantified in complex matrices like human plasma.
-
Method for Spironolactone in human plasma:
-
Instrumentation: LC-MS/MS system.
-
Sample Preparation: One-step liquid-liquid extraction with a mixture of methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v).
-
Internal Standard: Spironolactone-d6.
-
Column: Cadenza CD-C18 column (3.0 × 100 mm i.d., 3 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (30:70, v/v).
-
Detection: Electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode. The monitored transition for Spironolactone is m/z 341.2 → 107.2.
-
Linearity Range: 0.5–150 ng/mL.
-
Visualizing the Cross-Validation Workflow
A general workflow for the cross-validation of analytical methods is crucial for ensuring the reliability and interchangeability of different techniques.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for Spironolactone quantification should be guided by the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a simple, fast, and economical choice for routine analysis of bulk drug and simple pharmaceutical formulations where high sensitivity is not required.
-
HPLC offers greater selectivity and is well-suited for quality control of finished products, including stability studies where separation from degradation products is necessary.
-
HPTLC is a high-throughput alternative to HPLC, particularly useful for the simultaneous analysis of Spironolactone in combination with other drugs.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where very low concentrations in complex biological matrices need to be accurately measured.
By understanding the performance characteristics and experimental requirements of each method, researchers and drug development professionals can confidently select the most appropriate technique to ensure the quality and reliability of their results.
References
A Comparative Analysis of the Anti-Androgenic Effects of Spironolactone and Finasteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-androgenic properties of two widely utilized pharmaceuticals: Spironolactone (B1682167) and Finasteride. By examining their distinct mechanisms of action, supported by experimental data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and endocrine pharmacology.
Introduction
Androgens, particularly testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in various physiological and pathophysiological processes. Consequently, the modulation of androgen activity is a key therapeutic strategy for a range of conditions, including androgenetic alopecia, hirsutism, and benign prostatic hyperplasia. Spironolactone and Finasteride are two prominent drugs with anti-androgenic effects, yet they operate through fundamentally different mechanisms. Spironolactone acts as a direct antagonist of the androgen receptor (AR), while Finasteride inhibits the 5-alpha reductase enzyme responsible for the conversion of testosterone to DHT.[1][2] This guide delves into the experimental data that delineates their respective anti-androgenic profiles.
Mechanisms of Action
Spironolactone: Androgen Receptor Antagonism
Spironolactone's primary anti-androgenic effect is achieved through competitive antagonism of the androgen receptor.[3] By binding to the AR, it prevents the binding of endogenous androgens like testosterone and DHT, thereby inhibiting the downstream signaling cascade that leads to androgenic effects.[4] Additionally, Spironolactone has been reported to have a mild inhibitory effect on androgen synthesis.[5]
Finasteride: 5-Alpha Reductase Inhibition
Finasteride, on the other hand, does not directly interact with the androgen receptor. Its mechanism of action is the specific inhibition of the type II 5-alpha reductase enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT, in tissues such as the prostate and hair follicles. By blocking this conversion, Finasteride significantly reduces circulating and tissue levels of DHT.
Quantitative Comparison of Anti-Androgenic Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the anti-androgenic properties of Spironolactone and Finasteride.
Table 1: Receptor Binding Affinity and Enzyme Inhibition
| Compound | Target | Parameter | Value (nM) | Species/System | Reference |
| Spironolactone | Androgen Receptor | IC50 | ~77 | Rat | |
| Androgen Receptor | Ki | 39.4 - 120 | Human | ||
| Finasteride | 5α-Reductase Type II | IC50 | 4.2 | - | |
| 5α-Reductase Type II | IC50 | 11.3 | - | ||
| 5α-Reductase Type I | IC50 | 313 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Effects on Circulating Androgen Levels
| Drug | Population | Dosage | Change in Testosterone | Change in DHT | Reference |
| Spironolactone | Hirsute Women | 100 mg/day | No significant change | Not reported | |
| Women with Acne | 100 mg/day | No change | Not reported | ||
| Transfeminine People | 200 mg/day | +19.8% | No change | ||
| Finasteride | Men with Androgenetic Alopecia | 5 mg/day | +9-15% (transient) | ↓ ~70% (serum), ↓ ~60-70% (scalp) | |
| Hirsute Women | 5 mg/day | ↑ (significant) | Not directly measured, but 3α-diolG decreased |
DHT: Dihydrotestosterone. 3α-diolG: 5α-androstane-3α,17β-diol glucuronide, a DHT metabolite.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[3H]-R1881 (methyltrienolone) as the radiolabeled ligand
-
Test compound (e.g., Spironolactone)
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Ventral prostates from castrated rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of [3H]-R1881 and varying concentrations of the test compound are incubated with the prostate cytosol overnight at 4°C.
-
Separation of Bound and Unbound Ligand: The HAP slurry is added to the incubation mixture to adsorb the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded.
-
Quantification: The HAP pellet is washed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is calculated.
5-Alpha Reductase Enzymatic Activity Assay
This assay measures the ability of a test compound to inhibit the conversion of testosterone to DHT by the 5-alpha reductase enzyme.
Materials:
-
Source of 5-alpha reductase (e.g., rat liver or prostate microsomes, or recombinant human enzyme)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., Finasteride)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
Method for quantifying DHT production (e.g., High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), or a spectrophotometric method)
Procedure:
-
Enzyme Preparation: Microsomes are prepared from rat liver or prostate tissue by differential centrifugation.
-
Enzymatic Reaction: The enzyme preparation is pre-incubated with the test compound at 37°C. The reaction is initiated by the addition of testosterone and NADPH.
-
Reaction Termination: After a defined incubation period, the reaction is stopped (e.g., by adding a strong acid).
-
Quantification of DHT: The amount of DHT produced is quantified using a validated method such as HPLC or ELISA. A spectrophotometric method can also be used where the consumption of testosterone is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the 5-alpha reductase activity (IC50) is determined.
Visualizations
Caption: Mechanism of Spironolactone as an Androgen Receptor Antagonist.
References
In vivo validation of Spironolactone's efficacy in a kidney disease model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spironolactone's in vivo efficacy in preclinical kidney disease models. We present supporting experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways and workflows.
Spironolactone (B1682167), a mineralocorticoid receptor antagonist, has demonstrated significant therapeutic potential in mitigating the progression of chronic kidney disease (CKD). Its efficacy has been evaluated in various animal models, showing notable improvements in key markers of kidney damage, including proteinuria, fibrosis, and inflammation. This guide synthesizes findings from several in vivo studies to compare the effects of Spironolactone with other standard treatments, such as angiotensin-converting enzyme (ACE) inhibitors.
Performance Comparison: Spironolactone vs. Alternatives
In preclinical models of kidney disease, Spironolactone has been shown to reduce proteinuria, attenuate renal fibrosis, and suppress inflammatory responses. The following tables summarize the quantitative data from various studies, comparing the effects of Spironolactone to control groups and other therapeutic agents.
Key Efficacy Parameters
| Parameter | Animal Model | Treatment Groups | Key Findings | Reference |
| Proteinuria | Uninephrectomized diabetic rats | Control, Spironolactone (50 mg/kg/day) | Spironolactone significantly attenuated the increase in urinary protein excretion. | [1] |
| Type 2 diabetic rats (Otsuka Long-Evans Tokushima Fatty) | Control, Spironolactone (20 mg/kg/day) | Urinary protein and albumin excretion were significantly decreased in the Spironolactone-treated group. | [2] | |
| Hypertensive rats with myocardial infarction (Cyp1a1Ren2) | Hypertensive + MI, Hypertensive + MI + Spironolactone | Spironolactone did not significantly modify proteinuria compared to untreated animals post-MI. | [3][4] | |
| Renal Fibrosis | Transgenic hypertensive rats (Cyp1a1Ren2) | Normotensive, Hypertensive, Hypertensive + Spironolactone | After 12 weeks, Spironolactone significantly blunted the progression of renal cortical fibrosis (3.2 ± 1.4% vs. 6.5 ± 2.4% in untreated hypertensive animals). | [5] |
| Hypertensive rats with myocardial infarction (Cyp1a1Ren2) | Hypertensive, Hypertensive + Spironolactone | Spironolactone significantly blunted the progression of renal cortical fibrosis (reduced from 2.5±0.9% in hypertensive animals to 1.5±0.8%). | ||
| Uninephrectomized diabetic rats | Control, Spironolactone (50 mg/kg/day) | Spironolactone attenuated collagen deposition in glomerular and tubulointerstitial areas. | ||
| Inflammation | L-NAME-induced hypertensive rats | Control, L-NAME, L-NAME + Spironolactone | Spironolactone treatment markedly suppressed the expression of the pro-inflammatory marker osteopontin. | |
| Hypertensive rats with myocardial infarction (Cyp1a1Ren2) | Hypertensive + MI, Hypertensive + MI + Spironolactone | Spironolactone diminished myofibroblast and macrophage infiltration in the kidney. | ||
| Uninephrectomized diabetic rats | Control, Spironolactone | Spironolactone suppressed the overexpression of NADPH oxidase, a key source of reactive oxygen species. | ||
| Fibrotic Markers | Type 2 diabetic rats | Control, Spironolactone | Spironolactone treatment was associated with a marked decrease in renal Connective Tissue Growth Factor (CTGF) and collagen synthesis. | |
| Transgenic hypertensive rats | Hypertensive, Hypertensive + Spironolactone | After 4 weeks, Spironolactone significantly reduced CTGF expression. After 12 weeks, it also reduced pSMAD2 expression. | ||
| Uninephrectomized diabetic rats | Control, Spironolactone | Spironolactone suppressed the enhanced expression of mRNA for collagen I/IV and transforming growth factor-beta (TGF-β). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of Spironolactone's efficacy.
Measurement of Urinary Albumin-to-Creatinine Ratio (ACR)
This protocol is adapted from standard methods for assessing proteinuria in mouse models of kidney disease.
1. Urine Collection:
-
House individual mice in metabolic cages.
-
Collect spot urine samples in the morning.
-
Immediately place the collected urine on ice and then store at -80°C until analysis.
2. Urinary Albumin Measurement (ELISA):
-
Use a commercially available mouse albumin ELISA kit.
-
Thaw urine samples on ice.
-
Dilute urine samples in the provided assay buffer. The dilution factor will depend on the expected level of albuminuria and should be optimized.
-
Follow the manufacturer's instructions for adding standards and samples to the pre-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate as per the kit's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration based on the standard curve.
3. Urinary Creatinine (B1669602) Measurement (Colorimetric Assay):
-
Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction).
-
Thaw urine samples on ice.
-
Dilute urine samples as required by the assay protocol.
-
Add standards and samples to a 96-well plate.
-
Add the alkaline picrate (B76445) solution to all wells.
-
Incubate for the recommended time at room temperature.
-
Measure the absorbance at the specified wavelength.
-
Calculate the creatinine concentration from the standard curve.
4. Calculation of ACR:
-
Express the albumin concentration in micrograms (µg) and the creatinine concentration in milligrams (mg).
-
Calculate the ACR by dividing the albumin concentration by the creatinine concentration (µg/mg).
Histological Assessment of Renal Fibrosis: Masson's Trichrome Staining
This protocol outlines the steps for Masson's trichrome staining of kidney tissue sections to visualize collagen deposition, a hallmark of fibrosis.
1. Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.
3. Mordanting (Optional but Recommended):
-
For formalin-fixed tissues, mordant in Bouin's solution at 56°C for 1 hour to improve staining quality.
-
Rinse thoroughly in running tap water until the yellow color disappears.
4. Nuclear Staining:
-
Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Wash in distilled water.
5. Cytoplasmic and Muscle Fiber Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
6. Differentiation and Collagen Mordanting:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
7. Collagen Staining:
-
Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.
8. Final Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene.
9. Mounting:
-
Mount with a synthetic resinous medium.
Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the progression of kidney disease and the mechanism of action of Spironolactone, as well as a typical experimental workflow for in vivo studies.
References
- 1. Spironolactone exhibits direct renoprotective effects and inhibits renal renin-angiotensin-aldosterone system in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone ameliorates renal injury and connective tissue growth factor expression in type II diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Spironolactone and Canrenone Treatment
A Guide for Researchers and Drug Development Professionals
Spironolactone (B1682167), a widely used potassium-sparing diuretic and aldosterone (B195564) antagonist, exerts its effects primarily through its active metabolites. Among these, Canrenone is a major active metabolite, and understanding its distinct transcriptomic influence is crucial for comprehending the full spectrum of Spironolactone's therapeutic actions and side effects. This guide provides a comparative analysis of the transcriptomic landscapes shaped by Spironolactone and its metabolite, Canrenone, supported by experimental data and detailed protocols.
Comparative Analysis of Gene Expression
The transcriptomic effects of Spironolactone and Canrenone have been investigated in different cellular contexts, revealing both overlapping and distinct gene regulatory profiles. While both compounds are known to antagonize the mineralocorticoid receptor (MR), Spironolactone appears to exert additional effects independent of this receptor, leading to a broader impact on gene expression.
A key study on human blood mononuclear cells provides direct comparative data. In this research, Spironolactone was found to affect a significantly larger number of transcripts compared to Canrenone. This suggests that Spironolactone has a more extensive gene-regulatory role that is not solely mediated by its conversion to Canrenone or through MR antagonism alone.[1]
Table 1: Comparative Summary of Transcriptomic Effects
| Feature | Spironolactone | Canrenone | Source |
| Number of Affected Transcripts | 1018 | ≤ 17 | [1] |
| Primary Mechanism | MR Antagonism, MR-Independent Effects | MR Antagonism | [2][3] |
| Key Affected Pathways | Immunoinflammatory response, Apoptosis, NF-κB, CEBPβ, MYC signaling | Mineralocorticoid receptor signaling | [1] |
| Cell Type Studied | Human Blood Mononuclear Cells | Human Blood Mononuclear Cells | |
| Experimental Method | Microarray | Microarray |
It is important to note that the broader effects of Spironolactone may be attributed to its other active metabolites, which are not present when cells are treated with Canrenone alone. This highlights the complexity of Spironolactone's in vivo action and the value of comparative studies with its individual metabolites.
Signaling Pathways and Mechanisms of Action
Spironolactone and Canrenone primarily act as competitive antagonists of the mineralocorticoid receptor, preventing aldosterone from binding and activating downstream signaling pathways. However, evidence suggests that Spironolactone also possesses MR-independent effects, potentially through interactions with other signaling molecules.
Experimental Protocols
The following sections detail the methodologies for conducting a comparative transcriptomic analysis of Spironolactone and Canrenone.
Cell Culture and Treatment
Human kidney cells or peripheral blood mononuclear cells (PBMCs) are suitable models for these studies. Cells are cultured under standard conditions and treated with Spironolactone, Canrenone, or a vehicle control at various concentrations and time points. It is crucial to ensure that the concentrations used are physiologically relevant.
RNA Extraction and Quality Control
Total RNA is extracted from the treated cells using a commercially available kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system to ensure high-quality RNA for downstream applications.
Microarray Analysis
For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). The arrays are then washed, stained, and scanned to detect the signal intensity for each probe set.
RNA Sequencing (RNA-Seq)
For RNA-Seq, a library of cDNA fragments is prepared from the extracted RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced using a high-throughput sequencing platform.
Bioinformatic Analysis
The raw data from microarray or RNA-Seq is processed and analyzed to identify differentially expressed genes between the treatment groups and the control. This involves normalization, statistical analysis (e.g., t-test or ANOVA for microarray; DESeq2 or edgeR for RNA-Seq), and correction for multiple testing. Further analysis includes pathway enrichment and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Conclusion
The comparative transcriptomic analysis of Spironolactone and Canrenone reveals a more complex pharmacological profile for Spironolactone than previously understood. While both compounds effectively antagonize the mineralocorticoid receptor, Spironolactone's broader impact on gene expression, likely through MR-independent pathways, warrants further investigation. This guide provides a framework for researchers and drug development professionals to explore these differences, ultimately leading to a better understanding of their therapeutic effects and the development of more targeted therapies.
References
Validating Spironolactone's Off-Target Effects on Steroidogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone (B1682167), a potassium-sparing diuretic and mineralocorticoid receptor (MR) antagonist, is widely utilized for its anti-androgenic properties. However, its clinical application is often accompanied by off-target effects, primarily stemming from its interference with steroid hormone synthesis. This guide provides a comprehensive comparison of spironolactone with alternative MR antagonists, focusing on their respective impacts on steroidogenesis. Experimental data is presented to validate these off-target effects, alongside detailed protocols for key assays, offering a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Spironolactone's anti-androgenic and endocrine side effects, such as gynecomastia in males, are attributed to its non-selective binding to other steroid receptors and its direct inhibition of key enzymes in the steroidogenesis pathway. This guide delves into the experimental evidence demonstrating these off-target effects and compares spironolactone's performance against more selective MR antagonists, including eplerenone (B1671536) and finerenone, as well as other compounds known to modulate steroid synthesis. The data consistently indicates that while effective as an MR antagonist, spironolactone's utility is compromised by its significant impact on the production of glucocorticoids and androgens. In contrast, alternatives like eplerenone exhibit a much cleaner profile with minimal to no interference with steroidogenesis at therapeutic concentrations.
Comparative Analysis of Off-Target Effects on Steroidogenesis
The following tables summarize the quantitative data from various studies, comparing the effects of spironolactone and its alternatives on steroid hormone production and the activity of key steroidogenic enzymes.
Table 1: Comparison of Spironolactone and Eplerenone on Adrenal Steroid Production in H295R Cells
| Compound | Concentration (µM) | Basal Cortisol Production (% Inhibition) | Basal Aldosterone Production (% Inhibition) | Ang II-Stimulated Aldosterone Production (% Inhibition) | Pregnenolone-Stimulated Cortisol Production (% Inhibition) | Pregnenolone-Stimulated Aldosterone Production (% Inhibition) |
| Spironolactone | 30 | 91%[1] | 53%[1] | 80%[1] | 74%[1] | 67%[1] |
| Eplerenone | 30 | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
Table 2: Comparative Effects of Spironolactone and Other Compounds on Testosterone (B1683101) Levels
| Compound | Dosage | Effect on Testosterone Levels | Population |
| Spironolactone | 100 mg/day (in combination with estradiol) | Median Testosterone: 2.0 nmol/L | Transfeminine individuals |
| Cyproterone Acetate | 50 mg/day (in combination with estradiol) | Median Testosterone: 0.8 nmol/L | Transfeminine individuals |
| Spironolactone | 200 mg/day | Significant decrease in blood testosterone levels (2.7 ± 0.5 ng/ml vs. 4.4 ± 0.4 ng/ml in controls) | Men with hypertension and gynecomastia |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Steroidogenesis pathway with spironolactone's inhibitory sites.
Caption: H295R steroidogenesis assay experimental workflow.
Experimental Protocols
H295R Cell Steroidogenesis Assay
This in vitro assay is a widely accepted method for screening chemicals that may affect steroid hormone production.
a. Cell Culture and Plating:
-
Human H295R adrenocortical carcinoma cells are cultured in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and hydrocortisone).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 24-well plates at a density that allows for logarithmic growth during the experiment.
b. Compound Exposure:
-
After a 24-hour acclimation period, the culture medium is replaced with fresh medium containing the test compounds (e.g., spironolactone, eplerenone) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are then incubated for 48 hours to allow for effects on steroidogenesis to manifest.
c. Hormone Quantification:
-
Following the incubation period, the cell culture medium is collected.
-
The concentrations of steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the medium are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
d. Cell Viability Assay:
-
To ensure that observed effects on hormone production are not due to cytotoxicity, a cell viability assay (e.g., MTT or neutral red uptake assay) is performed on the cells after the medium has been collected.
Steroidogenic Enzyme Activity Assays
To pinpoint the specific enzymes inhibited by a test compound, in vitro enzyme activity assays are conducted.
a. Enzyme Source:
-
Microsomes or mitochondria can be isolated from steroidogenic tissues (e.g., adrenal glands, testes) or from cell lines (e.g., H295R) that express the enzyme of interest.
-
Alternatively, recombinant enzymes expressed in a suitable host system can be used.
b. Assay for CYP17A1 (17α-hydroxylase/17,20-lyase) Activity:
-
The assay measures the conversion of a radiolabeled substrate (e.g., [³H]-progesterone for 17α-hydroxylase activity or [³H]-17-hydroxypregnenolone for 17,20-lyase activity) to its respective product.
-
The reaction mixture includes the enzyme source, the radiolabeled substrate, and cofactors (e.g., NADPH).
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
The reaction is stopped, and the steroids are extracted.
-
The substrate and product are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity of the product is quantified to determine enzyme activity.
c. Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity:
-
This assay typically measures the conversion of a substrate like pregnenolone or dehydroepiandrosterone (B1670201) (DHEA) to progesterone or androstenedione, respectively.
-
The activity can be determined by monitoring the production of NADH from NAD+ spectrophotometrically at 340 nm.
-
The reaction mixture contains the enzyme source, the substrate, and NAD+.
Conclusion
References
Head-to-head comparison of different Spironolactone formulations in preclinical studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various Spironolactone (B1682167) formulations based on preclinical experimental data. The following sections detail the performance of oral suspensions, conventional tablets, and advanced nano-formulations, providing insights into their physicochemical properties, pharmacokinetic profiles, and efficacy in preclinical models.
Spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist, is utilized for a range of conditions from hypertension to heart failure. However, its low aqueous solubility and variable oral bioavailability have spurred the development of advanced formulations to enhance its therapeutic efficacy. This guide synthesizes preclinical data to offer a comparative overview of these different formulations.
Performance Data Summary
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of different Spironolactone formulations.
Table 1: Physicochemical Characteristics of Spironolactone Nano-formulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Spironolactone Nanoparticles (Antisolvent Precipitation) | Submicron range | Not specified | Chemical structure unchanged, crystallinity reduced compared to raw drug.[1] |
| Spironolactone-loaded Nanocapsules (Nanoprecipitation) | 320 - 400 | 90.56 - 96.21 | Stable for 6 months with rapid and complete release in simulated gastric fluid.[2] |
| Solid Lipid Nanoparticles (SLN) (Emulsion-Solvent Evaporation) | 88.9 | 59.86 | Amorphous drug form within SLNs, showed faster drug release than original Spironolactone.[3] |
| Nanostructured Lipid Carriers (NLCs) | Not specified | Not specified | In vitro studies showed faster drug release compared to SLNs.[4] |
| Spironolactone Nanocrystals | ~370 | Not specified | Stabilizer type significantly impacted in vivo pharmacokinetic behavior.[5] |
Table 2: In Vitro Dissolution of Spironolactone Formulations
| Formulation Type | Dissolution Medium | Time | % Drug Released | Comparison to Control |
| Spironolactone Nanoparticles | 0.1 M HCl | 60 min | ~24% | 2.59 times faster than raw drug. |
| Solid Lipid Nanoparticles (SLN) | Not specified | 30 min | Not specified | 4.9 times faster than original Spironolactone. |
Table 3: Preclinical Pharmacokinetics of Oral Spironolactone Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameters |
| Spironolactone Nanosuspension | Rats | Improved pharmacokinetic profile compared to conventional formulations. |
| Spironolactone Oral Suspension vs. Tablet | Not specified | 15% to 37% higher serum concentration for the suspension compared to the tablet for an equivalent dose. |
Signaling Pathway of Spironolactone
Spironolactone primarily exerts its effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR). The following diagram illustrates the signaling pathway involved.
Spironolactone's Mechanism of Action.
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative workflows and methodologies from the reviewed studies.
Nanoparticle Preparation Workflow
The antisolvent precipitation method is a common technique for preparing Spironolactone nanoparticles.
Antisolvent Precipitation Workflow.
Experimental Protocols
1. Preparation of Spironolactone Nanoparticles by Antisolvent Precipitation
-
Materials: Spironolactone, N-methyl-2-pyrrolidone (NMP) as the solvent, deionized water as the antisolvent, and hydroxypropyl methylcellulose (B11928114) (HPMC) as a stabilizer.
-
Method: A solution of Spironolactone in NMP is introduced into the antisolvent (water) containing HPMC. The rapid mixing causes the precipitation of Spironolactone as nanoparticles. The particle size is influenced by factors such as the concentration of HPMC and the initial drug concentration.
2. In Vitro Drug Release Study
-
Apparatus: USP Dissolution Apparatus (e.g., paddle type).
-
Method: A known quantity of the Spironolactone formulation is placed in the dissolution medium (e.g., 0.1 M HCl to simulate gastric fluid). The apparatus is maintained at a constant temperature (e.g., 37°C) and rotation speed. At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for Spironolactone content using a suitable analytical method like HPLC or UV-spectrophotometry. The volume of the withdrawn sample is replaced with fresh dissolution medium to maintain sink conditions.
3. Preclinical Corneal Wound Healing Model
-
Animal Model: Rats or Rabbits.
-
Procedure: A corneal epithelial wound is created mechanically. The animals are then treated with different Spironolactone formulations (e.g., eyedrops, nanomicelles). The rate of wound closure is monitored over several days by staining the cornea with fluorescein (B123965) and measuring the epithelial defect area. Other parameters such as corneal edema and inflammation can also be assessed.
4. In Vitro Skin Permeation Study
-
Model: Franz diffusion cell using rat skin.
-
Method: A section of excised rat skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments. The Spironolactone formulation is applied to the epidermal side (donor compartment). The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a constant temperature. Samples are withdrawn from the receptor compartment at various time points and analyzed for the amount of Spironolactone that has permeated through the skin.
Conclusion
The preclinical data strongly suggest that novel formulations, particularly nano-formulations, can significantly improve the physicochemical and pharmacokinetic properties of Spironolactone compared to conventional forms. These advancements, such as reduced particle size and enhanced dissolution rates, translate to improved performance in preclinical models of efficacy. The choice of formulation can have a profound impact on the drug's bioavailability and therapeutic effect. Further head-to-head preclinical studies comparing a wider array of formulation types are warranted to fully elucidate their relative advantages and guide the selection of the most promising candidates for clinical development.
References
Independent Validation of Spironolactone Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Spironolactone, with a focus on independently validated data. It compares Spironolactone's performance with its primary alternative, Eplerenone, and presents supporting experimental data in a clear, structured format. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Efficacy and Safety of Spironolactone and Eplerenone
Spironolactone, a non-selective mineralocorticoid receptor (MR) antagonist, and Eplerenone, a selective MR antagonist, are both utilized in the management of conditions such as hypertension and heart failure. Independent meta-analyses and clinical trials have sought to compare their efficacy and safety profiles.
Blood Pressure Reduction in Resistant Hypertension
A systematic review and indirect meta-analysis of randomized controlled trials (RCTs) involving 665 patients with resistant hypertension showed no significant difference in the reduction of systolic or diastolic blood pressure between Spironolactone and Eplerenone.[1] The pooled mean difference in systolic blood pressure reduction for Spironolactone versus placebo was -4.82 mmHg, while for Eplerenone versus placebo, it was -0.38 mmHg.[1] For diastolic blood pressure, the reduction was -2.31 mmHg for Spironolactone and -4.45 mmHg for Eplerenone, both compared to placebo.[1]
However, a double-blind, randomized study in patients with primary aldosteronism found that Spironolactone (75-225 mg/day) resulted in a significantly greater reduction in both systolic and diastolic blood pressure compared to Eplerenone (100-300 mg/day).[2][3] Specifically, the mean reduction in diastolic blood pressure was -12.5 mmHg for Spironolactone versus -5.6 mmHg for Eplerenone. The reduction in systolic blood pressure was also greater with Spironolactone (-27.0 mmHg) compared to Eplerenone (-9.9 mmHg).
| Outcome | Spironolactone | Eplerenone | Notes |
| Systolic BP Reduction | -4.82 mmHg (vs. placebo) | -0.38 mmHg (vs. placebo) | An indirect meta-analysis showed no significant difference between the two drugs in resistant hypertension. |
| Diastolic BP Reduction | -2.31 mmHg (vs. placebo) | -4.45 mmHg (vs. placebo) | |
| Systolic BP Reduction (Primary Aldosteronism) | -27.0 mmHg | -9.9 mmHg | A head-to-head trial demonstrated superior blood pressure lowering with Spironolactone in this specific patient population. |
| Diastolic BP Reduction (Primary Aldosteronism) | -12.5 mmHg | -5.6 mmHg |
Adverse Effects: Hyperkalemia and Gynecomastia
A key differentiator between Spironolactone and Eplerenone is their side-effect profile, largely attributed to Spironolactone's non-selective binding to androgen and progesterone (B1679170) receptors.
Hyperkalemia: An indirect comparison meta-analysis did not find a statistically significant difference in mean serum potassium levels between Spironolactone and Eplerenone. However, some evidence suggests a higher risk of hyperkalemia with Spironolactone, particularly due to its longer-acting active metabolites.
Gynecomastia: The incidence of gynecomastia is significantly higher with Spironolactone. A meta-analysis of 14 trials with 3745 participants found that the odds of developing gynecomastia were 8.39 times higher in patients receiving Spironolactone compared to controls. In a direct comparison study in patients with primary aldosteronism, gynecomastia was reported in 21.2% of men treated with Spironolactone versus 4.5% of those treated with Eplerenone. This adverse effect is a well-documented consequence of Spironolactone's anti-androgenic activity. In some cases, switching to Eplerenone has been shown to reverse Spironolactone-induced painful gynecomastia in cirrhotic patients.
| Adverse Event | Spironolactone | Eplerenone | Notes |
| Hyperkalemia | No significant difference in mean serum potassium levels in an indirect meta-analysis. | No significant difference in mean serum potassium levels in an indirect meta-analysis. | Spironolactone may be associated with a higher risk due to its longer-acting metabolites. |
| Gynecomastia | Odds Ratio: 8.39 (vs. control) | Lower incidence compared to Spironolactone. | In a head-to-head trial, 21.2% of men on Spironolactone developed gynecomastia versus 4.5% on Eplerenone. The effect is dose and duration-dependent. |
Efficacy in Heart Failure
Meta-analyses of randomized controlled trials have demonstrated the benefits of Spironolactone in patients with heart failure with preserved (HFpEF) and mid-range ejection fraction (HFmrEF). Spironolactone treatment has been shown to reduce hospitalizations, improve New York Heart Association (NYHA) functional classification, and decrease markers of myocardial fibrosis. One meta-analysis showed that Spironolactone reduced hospitalizations with an odds ratio of 0.84. In a study of veterans with HFpEF, Spironolactone use was associated with a 21% reduction in the rate of all-cause death.
Experimental Protocols
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This assay is fundamental to determining the binding affinity of Spironolactone and its competitors to the mineralocorticoid receptor.
Objective: To quantify the ability of a test compound (e.g., Spironolactone) to displace a radiolabeled ligand from the mineralocorticoid receptor.
Materials:
-
HEK293 cells transiently transfected with human mineralocorticoid receptor.
-
Radiolabeled ligand: [³H]-Aldosterone.
-
Test compounds: Spironolactone, Eplerenone, and other potential ligands.
-
Assay buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation fluid and counter.
Procedure:
-
Cell Lysate Preparation: Transfected HEK293 cells are harvested and homogenized in ice-cold assay buffer. The homogenate is then centrifuged to obtain a membrane fraction containing the mineralocorticoid receptors.
-
Binding Reaction: A fixed concentration of [³H]-Aldosterone is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled test compound (Spironolactone or Eplerenone).
-
Incubation: The reaction mixture is incubated at 4°C for a specified period (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the test compound for the mineralocorticoid receptor.
RT-PCR Analysis of Aldosterone-Induced Gene Expression
This protocol is used to assess the ability of Spironolactone to antagonize the effects of aldosterone (B195564) on gene expression in target cells.
Objective: To measure the mRNA levels of aldosterone-regulated genes in the presence and absence of Spironolactone.
Materials:
-
Human renal cortical epithelial cells.
-
Aldosterone and Spironolactone.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers for target genes (e.g., SCNN1A, SGK1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument and reagents.
Procedure:
-
Cell Culture and Treatment: Human renal cortical epithelial cells are cultured to confluence and then treated with:
-
Vehicle control.
-
Aldosterone alone.
-
Spironolactone alone.
-
Aldosterone in combination with Spironolactone.
-
-
RNA Extraction: After the treatment period (e.g., 24 hours), total RNA is extracted from the cells using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target genes and the housekeeping gene.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization. The results will indicate whether Spironolactone can block the aldosterone-induced changes in gene expression.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Spironolactone's Mechanism of Action.
References
Safety Operating Guide
Proper Disposal of Spiramilactone B: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Spiramilactone B, ensuring laboratory safety and environmental protection.
This compound, chemically known as Spironolactone, is a synthetic steroid with diuretic and antiandrogenic properties, widely used in research and pharmaceutical development. Due to its hazardous nature, including being a suspected carcinogen and having the potential to damage fertility, proper handling and disposal are paramount to protect laboratory personnel and the environment.[1][2][3][4] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with regulatory requirements and promoting a culture of safety in the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Personal protective equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Impervious disposable gloves are recommended.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential.
-
Respiratory Protection: When there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.
All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal and local regulations for hazardous waste. Adherence to these guidelines is crucial for compliance and safety.
Step 1: Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a waste is hazardous. This compound is considered a hazardous substance due to its toxicity and potential for long-term health effects. Therefore, any material contaminated with this compound, including unused product, contaminated labware, and personal protective equipment, must be treated as hazardous waste.
Step 2: Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, wipes, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.
Step 3: Labeling and Storage
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Carcinogen"). Store the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company that has an EPA identification number. Do not dispose of this compound down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For small spills of solid this compound, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation. The area should then be decontaminated.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Quantitative Data on this compound Degradation
Understanding the degradation of this compound is crucial for assessing its environmental fate and developing potential treatment methods. Forced degradation studies have shown that it degrades under various stress conditions.
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 15% |
| Alkaline Hydrolysis | 0.01 M NaOH | 15 minutes | Room Temp | 11% |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 12% |
| Thermal Degradation | - | 2 hours | 60°C | 15% |
| Photodegradation | UV Lamp | 48 hours | - | 7% |
Table 1: Summary of forced degradation studies on this compound.
The primary degradation products of this compound are canrenone (B1668266) and 7α-thiospironolactone.
Experimental Protocols
Forced Degradation Study Methodology:
The following is a general methodology for conducting forced degradation studies on this compound, as cited in the literature:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with 0.1 M hydrochloric acid and heated.
-
Alkaline Hydrolysis: The stock solution is treated with 0.01 M sodium hydroxide (B78521) at room temperature.
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid drug or its solution is heated at a specified temperature.
-
Photodegradation: The solution is exposed to UV light.
-
-
Analysis: The samples are analyzed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure working environment and minimizing environmental impact.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Spironolactone
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of Spironolactone in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment. Spironolactone is classified as a hazardous substance, with potential risks including carcinogenicity and reproductive toxicity.[1][2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling Spironolactone. The following table summarizes the required PPE based on a comprehensive review of safety data sheets. A site-specific risk assessment is recommended to determine if additional measures are necessary.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear impervious, disposable gloves. Recommended materials include nitrile, neoprene, PVC, or vinyl. Double-gloving may be appropriate for high-risk operations. | To prevent skin contact with the drug product. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. In situations with a higher risk of splashes or airborne particles, chemical safety goggles or a full-face shield should be used. | To protect the eyes from contact with Spironolactone dust or solutions. |
| Skin and Body Protection | A lab coat is mandatory. For operations with a higher potential for contamination, impervious protective clothing is recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required for handling in its final form if ventilation is adequate. However, if dusts or aerosols are generated (e.g., during weighing, compounding, or spill cleanup), a NIOSH-approved respirator is required. Options include a tight-fitting full-face respirator with HEPA filters or a powered air-purifying respirator (PAPR). | To prevent inhalation of hazardous airborne particles. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and ensure safety. The following step-by-step protocol must be followed for all procedures involving Spironolactone.
Experimental Workflow for Handling Spironolactone
Caption: Workflow for the safe handling of Spironolactone.
Detailed Procedural Steps:
-
Preparation:
-
Review Documentation: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for Spironolactone. Obtain any special instructions relevant to the specific procedures being performed.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition and fits correctly.
-
Designated Area: All handling of Spironolactone powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.
-
-
Handling:
-
Ventilation: Always handle Spironolactone in a well-ventilated area. For procedures that may generate dust, use a laboratory fume hood or other local exhaust ventilation.
-
Minimize Dust: Handle the compound carefully to minimize dust generation. Avoid actions such as crushing tablets in an open environment.
-
Spill Prevention: Take precautions to prevent spills. If a spill occurs, follow the spill cleanup protocol outlined below.
-
-
Post-Handling:
-
Decontamination: After handling, decontaminate all work surfaces with a suitable cleaning agent.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of disposable gloves and other contaminated single-use items in a designated hazardous waste container.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of Spironolactone and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: Workflow for the proper disposal of Spironolactone waste.
Detailed Disposal Procedures:
-
Waste Segregation: All materials contaminated with Spironolactone, including unused product, empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Containment:
-
Collect solid waste in a clearly labeled, sealed container. Polyethylene or polypropylene (B1209903) containers are suitable.
-
For liquid waste, use a compatible, leak-proof container that is clearly labeled.
-
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of all Spironolactone waste through an approved hazardous waste disposal facility. Do not dispose of Spironolactone in the regular trash or down the drain. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill to prevent it from spreading.
-
For small dry spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum with a HEPA filter.
-
Place the collected material into a labeled, sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
